Product packaging for Chaetoglobosin A(Cat. No.:CAS No. 50335-03-0)

Chaetoglobosin A

Cat. No.: B1663747
CAS No.: 50335-03-0
M. Wt: 528.6 g/mol
InChI Key: OUMWCYMRLMEZJH-VOXRAUTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chaetoglobosin A has been reported in Chaetomium subaffine, Cunila, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36N2O5 B1663747 Chaetoglobosin A CAS No. 50335-03-0

Properties

IUPAC Name

(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7+,13-12+,18-14+/t17-,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMWCYMRLMEZJH-VOXRAUTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891790
Record name Chaetoglobosin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50335-03-0
Record name Chaetoglobosin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50335-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chaetoglobosins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050335030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chaetoglobosin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and Isolation of Chaetoglobosin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin A, a potent mycotoxin belonging to the cytochalasan class, has garnered significant scientific interest due to its diverse biological activities, including notable antitumor, antifungal, and nematicidal properties. First identified in Chaetomium globosum, this complex heterocyclic molecule exerts its primary mechanism of action by disrupting the cellular cytoskeleton, leading to apoptosis and inhibition of cell proliferation. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its fungal production, extraction, and purification, and presents its biological activities in a quantitative format. Furthermore, this document includes visualizations of the isolation workflow and the key signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry, oncology, and phytopathology.

Discovery and Producing Organisms

This compound was first reported in 1973 as a cytotoxic metabolite isolated from the fungus Chaetomium globosum.[1] This filamentous fungus remains the primary and most prolific producer of this compound and its analogues.[2][3] While C. globosum is the most well-known source, other fungal species have also been reported to produce chaetoglobosins, including those from the genera Penicillium, Phomopsis, and Discosia.[4] Endophytic strains of C. globosum, such as those found in the medicinal plant Ginkgo biloba, have also been identified as producers of this mycotoxin.[5] The biosynthesis of this compound is complex, involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).[6]

Experimental Protocols

Fungal Fermentation for this compound Production

2.1.1. Culture Media and Conditions:

  • Potato Dextrose Agar (PDA): A common medium for the cultivation of Chaetomium globosum.[7]

  • Solid-State Fermentation: Cornstalks can be used as a solid substrate for fermentation. A typical medium consists of cornstalks, ammonium chloride, and water.[1]

  • Liquid Fermentation: Potato Dextrose Broth (PDB) is frequently used for submerged fermentation.[7]

  • Incubation: Cultures are typically incubated at 28°C for 9 to 15 days.[1][7] Optimal production of this compound has been observed at a neutral pH.[8][9]

2.1.2. Inoculation:

Spore suspensions of C. globosum (e.g., 1 x 10⁷ spores/mL) are used to inoculate the fermentation medium.[1][7]

Extraction of this compound

2.2.1. Solvent Extraction:

  • The fermentation broth and/or mycelial mass are extracted with an organic solvent. Ethyl acetate, methanol, and acetone have been used effectively.[1][7][8]

  • For solid fermentation, the substrate is soaked in the chosen solvent.[10]

  • The organic extract is then concentrated under reduced pressure using a rotary evaporator.[7]

2.2.2. Sample Preparation for Analysis:

The crude extract is dissolved in a suitable solvent like methanol and filtered through a 0.22 µm filter before HPLC analysis.[7]

Purification of this compound

2.3.1. High-Performance Liquid Chromatography (HPLC):

  • Analytical HPLC: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[7][10]

  • Mobile Phase: An isocratic system of acetonitrile and water (e.g., 45:55 v/v) or a gradient system can be employed.[7][8] A mobile phase of 70% methanol has also been reported.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min for analytical HPLC.[7][10]

  • Detection: UV detection is performed at a wavelength where this compound absorbs, typically around 220 nm.

  • Semi-Preparative HPLC: For isolating larger quantities, a wider bore C18 column (e.g., 10 mm x 250 mm) is used with a higher flow rate (e.g., 3.0 mL/min).[10]

2.3.2. Further Purification:

For obtaining highly pure this compound, crystallization from a suitable solvent can be performed after HPLC purification.[10]

Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HRESIMS).[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to elucidate the complete chemical structure.[6][11][12]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.[10]

Quantitative Data

Production Yields of this compound
Producing Strain / ConditionYieldReference
Chaetomium globosum W7 (Wild Type)58.66 mg/L[7]
C. globosum W7 with CgMfs1 gene silencing17.13 - 19.95 mg/L[7]
C. globosum W7 with CgMfs1 gene overexpression298.77 mg/L[7]
C. globosum W7 on cornstalks0.34 mg/g[13]
Engineered C. globosum in PDA medium265.93 mg/L[14]
Engineered C. globosum on potato starch waste176.92 mg/L[14]
Biological Activity of this compound
Activity TypeCell Line / OrganismIC₅₀ / EC₅₀Reference
Antitumor T-24 (Human Bladder Cancer)48.14 µM[15]
HCT116 (Human Colon Cancer)3.15 - 8.44 µM[5]
KB, K562, MCF-7, HepG218 - 30 µg/mL[4]
LNCaP (Human Prostate Cancer)0.62 µM (for Chaetoglobosin E)[16]
B16F10 (Mouse Melanoma)2.78 µM (for Chaetoglobosin E)[16]
Antifungal Rhizoctonia solani3.88 µg/mL[13]
Botrytis cinerea< 10 µg/mL (for various chaetoglobosins)[12]
Nematicidal Meloidogyne incognita-[17]
Acute Toxicity (LD₅₀) Male Mice (subcutaneous)6.5 mg/kg[18]
Female Mice (subcutaneous)17.8 mg/kg[18]

Visualizations

Experimental Workflow

G cluster_0 Fungal Production cluster_1 Extraction cluster_2 Purification & Analysis F Fungal Culture (Chaetomium globosum) I Inoculation into Fermentation Medium F->I Inc Incubation (28°C, 9-15 days) I->Inc Ext Solvent Extraction (Ethyl Acetate / Methanol / Acetone) Inc->Ext Fermentation Broth Conc Concentration (Rotary Evaporation) Ext->Conc Filt Filtration (0.22 µm) Conc->Filt HPLC HPLC Purification (C18 Column) Filt->HPLC Crude Extract Cryst Crystallization HPLC->Cryst SA Structural Analysis (NMR, MS, IR, UV) Cryst->SA

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathway

G cluster_0 This compound Effects cluster_1 Cellular Response cluster_2 Signaling Cascades cluster_3 Cytoskeletal Interaction ChA This compound ROS ↑ Reactive Oxygen Species (ROS) ChA->ROS Actin Actin Cytoskeleton ChA->Actin Targets MMP ↓ Mitochondrial Membrane Potential ROS->MMP MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK PI3K PI3K/AKT/mTOR Pathway ROS->PI3K Apoptosis Apoptosis MMP->Apoptosis MAPK->Apoptosis PI3K->Apoptosis

Caption: Signaling pathways modulated by this compound leading to apoptosis.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the realm of oncology. The methodologies for its production, isolation, and purification are well-established, allowing for a consistent supply for research and development. Genetic engineering of the producing strains has shown considerable promise in enhancing yields. The elucidation of its mechanism of action, involving the disruption of the cytoskeleton and modulation of key signaling pathways, provides a solid foundation for its further investigation as a drug lead. This technical guide consolidates the core knowledge on this compound, serving as a practical resource for the scientific community to build upon in the quest for novel therapeutics.

References

A Technical Guide to Chaetoglobosin A Producing Fungi: From Biosynthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A (ChA) is a potent cytochalasan mycotoxin produced by a variety of fungi, most notably species within the genus Chaetomium. As a member of the chaetoglobosin family, ChA possesses a complex chemical structure characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and substituted with an indole group.[1] This intricate architecture underpins its diverse and significant biological activities, which have garnered considerable interest in the fields of drug discovery and biotechnology. ChA is known to exhibit strong cytotoxic, antifungal, and anticancer properties, primarily through its interaction with the cellular actin cytoskeleton.[2][3] This technical guide provides an in-depth overview of this compound, focusing on the producing fungal species, its biosynthesis, biological effects, and the experimental methodologies used in its study.

Fungi Producing this compound

While several fungal species have been identified as producers of chaetoglobosins, Chaetomium globosum is the most prolific and well-studied source of this compound.[1][4] This fungus is a common saprophyte found in soil and on decaying plant material, and it is also frequently isolated from water-damaged buildings.[4] Other species known to produce this compound or its analogues include Chaetomium elatum, Phomopsis sp., and Botryosphaeria dothidea.[1] The production of ChA is influenced by various factors, including the fungal strain, culture medium, and fermentation conditions such as pH and temperature.[5][6]

Quantitative Data on this compound Production and Bioactivity

The production yields of this compound and its biological efficacy vary significantly depending on the producing strain and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Production of this compound by Various Fungal Strains and Fermentation Conditions

Fungal StrainSubstrate/MediumFermentation TimeYieldReference
Chaetomium globosum W7Cornstalks (solid-state)14 days0.34 mg/g[6]
Chaetomium globosum W7 (Engineered)Potato Starch Industrial Waste10 days197.58 mg/L[7]
Chaetomium globosum NK102Potato-glucoseNot Specified50.5 mg/L[6]
Chaetomium globosum (Overexpression of CgcheR)Not SpecifiedNot Specified260 mg/L[8]

Table 2: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
T-24Human Bladder Cancer48.14 ± 10.25[9]
A549Lung Cancer6.56[10]
SGC-7901Gastric Cancer7.48[10]
MDA-MB-435Melanoma37.56[10]
HepG2Liver Cancer38.62[10]
HCT116Colon Cancer3.15[10]
P388Murine Leukemia3.67[10]
MCF-7Breast Cancer2.1[11]
K562Chronic Myelogenous Leukemia8.9[11]
Huh-7Liver Cancer1.4[11]

Table 3: Antifungal Activity of this compound (MIC/EC50 Values)

Fungal PathogenActivity MetricValue (µg/mL)Reference
Rhizoctonia solaniIC503.88[12]
Setosphaeria turcicaNot SpecifiedNot Specified[6]
Rhizopus stoloniferNot SpecifiedNot Specified[6]
Coniothyrium diplodiellaNot SpecifiedNot Specified[6]
Botrytis cinereaEC50<10[13]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.[14] The core structure is assembled by a PKS-NRPS enzyme, followed by a series of post-PKS modifications, including oxidations and a Diels-Alder reaction, to yield the final product.[14] The biosynthetic gene cluster for ChA in Chaetomium globosum has been identified and includes genes encoding the PKS-NRPS, as well as regulatory proteins.[8]

Several transcription factors have been shown to regulate the biosynthesis of this compound. CgcheR is a pathway-specific activator, and its overexpression can significantly increase ChA production.[8] CgTF1, a homolog of CgcheR, also positively regulates ChA biosynthesis and sporulation.[15] Conversely, CgTF6, a C2H2 transcription factor, acts as a negative regulator.[15] The Gα-cAMP/PKA signaling pathway has also been implicated in the positive regulation of ChA biosynthesis.[11]

G cluster_biosynthesis This compound Biosynthesis Pathway cluster_regulation Regulation of Biosynthesis PKS_NRPS PKS-NRPS (CHGG_01239) Prochaetoglobosin_I Prochaetoglobosin I PKS_NRPS->Prochaetoglobosin_I Diels-Alder Cytoglobosin_D Cytoglobosin D Prochaetoglobosin_I->Cytoglobosin_D Di-hydroxylation Prochaetoglobosin_IV Prochaetoglobosin IV Prochaetoglobosin_I->Prochaetoglobosin_IV Epoxidation Chaetoglobosin_J Chaetoglobosin J Cytoglobosin_D->Chaetoglobosin_J Hydroxyl oxidation Dihydrochaetoglobosin_A 20-dihydrothis compound Cytoglobosin_D->Dihydrochaetoglobosin_A Epoxidation Chaetoglobosin_A This compound Chaetoglobosin_J->Chaetoglobosin_A Epoxidation Prochaetoglobosin_IV->Dihydrochaetoglobosin_A Di-hydroxylation Dihydrochaetoglobosin_A->Chaetoglobosin_A Hydroxyl oxidation CgcheR CgcheR Biosynthesis_Genes Biosynthesis Genes CgcheR->Biosynthesis_Genes CgTF1 CgTF1 CgTF1->Biosynthesis_Genes CgTF6 CgTF6 CgTF6->Biosynthesis_Genes G_alpha_cAMP_PKA Gα-cAMP/PKA Pathway G_alpha_cAMP_PKA->Biosynthesis_Genes Biosynthesis_Genes->Chaetoglobosin_A

Caption: Biosynthesis and regulation of this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the disruption of the actin cytoskeleton.[3][16] By binding to actin filaments, ChA inhibits their polymerization and depolymerization, leading to a cascade of cellular effects including inhibition of cell division, migration, and induction of apoptosis.[3][17]

The cytotoxic and anticancer effects of this compound are mediated through the modulation of several key signaling pathways. In human bladder cancer cells, ChA has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the MAPK (mitogen-activated protein kinase) and PI3K-AKT-mTOR (phosphatidylinositol 3-kinase-protein kinase B-mammalian target of rapamycin) pathways.[9][13]

cluster_cha_action This compound Mechanism of Action cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome ChA This compound Actin Actin Cytoskeleton Disruption ChA->Actin ROS Increased ROS ChA->ROS CellCycleArrest Cell Cycle Arrest Actin->CellCycleArrest MigrationInhibition Inhibition of Migration Actin->MigrationInhibition MAPK MAPK Pathway (p38, ERK) ROS->MAPK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS->PI3K_AKT_mTOR Apoptosis Apoptosis MAPK->Apoptosis PI3K_AKT_mTOR->Apoptosis

Caption: Signaling pathways affected by this compound.

Experimental Protocols

Fungal Fermentation for this compound Production

A standardized protocol for the production of this compound in a laboratory setting involves the following steps:

  • Strain and Media Preparation: Chaetomium globosum (e.g., W7 strain, CGMCC 3.14974) is maintained on Potato Dextrose Agar (PDA) slants. For fermentation, a spore suspension is prepared. The fermentation medium can be a liquid broth such as Potato Dextrose Broth (PDB) or a solid substrate like cornstalks supplemented with nutrients.[6][18]

  • Inoculation and Incubation: A defined number of spores (e.g., 1 x 107 spores) are inoculated into the fermentation medium.[18] The culture is then incubated at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 9-15 days) with shaking (for liquid cultures) to ensure adequate aeration.[8][18]

  • Extraction: After incubation, the fungal biomass and fermentation broth are separated. The broth is typically extracted with an equal volume of an organic solvent such as ethyl acetate.[8] The mycelia can be sonicated to release intracellular metabolites and then extracted with the same solvent.[8]

  • Purification: The crude extract is concentrated under reduced pressure. Purification is achieved through chromatographic techniques. This often involves an initial fractionation using column chromatography with silica gel or reverse-phase C18 material, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[11]

cluster_workflow This compound Production and Isolation Workflow start Start: C. globosum culture fermentation Fermentation (e.g., PDB, 28°C, 9-15 days) start->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chromatography Column Chromatography (Silica/C18) concentration->column_chromatography hplc Semi-preparative HPLC column_chromatography->hplc end Pure this compound hplc->end

Caption: Workflow for ChA production and isolation.

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds like this compound.

  • Cell Seeding: Cancer cells (e.g., T-24) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a defined period (e.g., 24, 48, or 72 hours).[13]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for 4 hours at 37°C.[13]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[13] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Analysis of Actin Cytoskeleton Disruption

The effect of this compound on the actin cytoskeleton can be visualized using fluorescence microscopy.

  • Cell Treatment: Cells are grown on coverslips and treated with this compound for a specified time.

  • Fixation and Permeabilization: The cells are fixed with a solution such as 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

  • Staining: The actin filaments are stained with a fluorescently labeled phalloidin conjugate (e.g., TRITC-phalloidin). The nuclei can be counterstained with a DNA-binding dye like DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Disruption of the normal actin filament network, such as aggregation or depolymerization, is indicative of the compound's effect.

Conclusion

This compound, a secondary metabolite from various fungi, particularly Chaetomium globosum, continues to be a molecule of significant scientific interest. Its potent biological activities, especially its anticancer effects, stem from its ability to disrupt the actin cytoskeleton and modulate critical cellular signaling pathways. This guide has provided a comprehensive overview of the current knowledge on this compound, from the producing organisms and biosynthesis to its mechanism of action and the experimental protocols for its study. Further research into the optimization of its production, elucidation of its detailed molecular interactions, and exploration of its therapeutic potential is warranted and holds promise for the development of novel pharmaceuticals.

References

An In-depth Technical Guide to the Chaetoglobosin A Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A is a potent cytochalasan-type mycotoxin produced by various fungi, most notably from the genus Chaetomium. It exhibits a wide range of biological activities, including cytotoxicity, antimicrobial effects, and inhibition of cell motility and division by interfering with actin polymerization. These properties make this compound and its derivatives attractive candidates for drug development, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, chemical intermediates, and regulatory networks that govern its production.

The this compound Biosynthetic Gene Cluster (che)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein referred to as the che cluster in Chaetomium globosum. This cluster encodes all the necessary enzymes for the assembly and modification of the this compound molecule.[1] The organization of the che gene cluster in C. globosum has been identified and is crucial for understanding the coordinated expression of the biosynthetic genes. A comparative overview of the che gene cluster in Penicillium expansum and Chaetomium globosum is presented below.[2]

Table 1: Genes of the this compound Biosynthetic Cluster in Chaetomium globosum

GeneProposed Function
cheA (CHGG_01239)Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)
cheB (CHGG_01238)Enoyl reductase
cheDDiels-Alderase (putative)
cheE (CHGG_01242-1)Cytochrome P450 monooxygenase
cheF (CHGG_01242-2)FAD-dependent monooxygenase
cheG (CHGG_01243)Cytochrome P450 monooxygenase
CgcheR (CHGG_01237)Pathway-specific Zn(II)2Cys6 transcription factor

The Core Biosynthetic Machinery: PKS-NRPS and Modifying Enzymes

The assembly of the this compound scaffold is a fascinating example of the interplay between a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) and a series of tailoring enzymes.

The PKS-NRPS Hybrid Enzyme (CheA)

The cornerstone of this compound biosynthesis is the multifunctional enzyme CheA, a PKS-NRPS hybrid.[3] This large protein is responsible for the iterative synthesis of the polyketide chain and the incorporation of an amino acid precursor.

  • Polyketide Synthesis: The PKS domain of CheA utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to construct a nonaketide chain.

  • Nonribosomal Peptide Synthesis: The NRPS domain of CheA incorporates the amino acid L-tryptophan into the growing molecule.

The Enoyl Reductase (CheB)

Working in concert with CheA is the enoyl reductase CheB. This enzyme is crucial for the reduction of a specific double bond within the polyketide chain, which is essential for the correct stereochemistry and subsequent cyclization of the molecule.[3]

Post-PKS-NRPS Modifications

Following the action of CheA and CheB, the linear precursor undergoes a series of intricate modifications, including cyclization and oxidation, to yield the final this compound structure. These modifications are catalyzed by a suite of tailoring enzymes encoded within the che cluster.

  • Diels-Alderase (putative CheD): An intramolecular Diels-Alder reaction is a key step in the formation of the characteristic perhydroisoindolone ring system of this compound. While not definitively characterized, a putative Diels-Alderase, CheD, is believed to catalyze this crucial cyclization.

  • Oxidative Tailoring Enzymes (CheE, CheF, CheG): A series of redox enzymes, including two cytochrome P450 monooxygenases (CheE and CheG) and an FAD-dependent monooxygenase (CheF), are responsible for the intricate pattern of hydroxylations and epoxidation on the this compound scaffold.[4] The combinatorial action of these enzymes leads to the formation of various intermediates and ultimately this compound.[4]

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound begins with simple metabolic precursors and proceeds through a series of complex chemical transformations.

Precursors:

  • Acetyl-CoA (starter unit for polyketide synthesis)

  • Malonyl-CoA (extender units for polyketide synthesis)

  • L-tryptophan (amino acid incorporated by NRPS)

Key Intermediates:

  • Prochaetoglobosin I: The initial product of the PKS-NRPS and enoyl reductase, which then undergoes cyclization.

  • Cytoglobosin D: A dihydroxylated intermediate.

  • Chaetoglobosin J: An oxidized intermediate derived from Cytoglobosin D.

  • Prochaetoglobosin IV: An epoxidized intermediate.

  • 20-dihydrothis compound: A dihydroxylated and epoxidized intermediate.

The final steps of the pathway involve a network of oxidative reactions catalyzed by CheE, CheF, and CheG, which can act in different orders, leading to a "metabolic grid" of intermediates that all converge on the final product, this compound.[4]

Chaetoglobosin_A_Biosynthesis cluster_precursors Precursors cluster_core Core Synthesis cluster_intermediates Intermediates cluster_final_product Final Product Acetyl-CoA Acetyl-CoA PKS_NRPS PKS-NRPS (CheA) + Enoyl Reductase (CheB) Acetyl-CoA->PKS_NRPS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_NRPS L-Tryptophan L-Tryptophan L-Tryptophan->PKS_NRPS Prochaetoglobosin_I Prochaetoglobosin I PKS_NRPS->Prochaetoglobosin_I Diels-Alder (CheD) Cytoglobosin_D Cytoglobosin D Prochaetoglobosin_I->Cytoglobosin_D CheG (Dihydroxylation) Prochaetoglobosin_IV Prochaetoglobosin IV Prochaetoglobosin_I->Prochaetoglobosin_IV CheE (Epoxidation) Chaetoglobosin_J Chaetoglobosin J Cytoglobosin_D->Chaetoglobosin_J CheF (Oxidation) Dihydrochaetoglobosin_A 20-dihydro- This compound Cytoglobosin_D->Dihydrochaetoglobosin_A CheE (Epoxidation) Chaetoglobosin_A This compound Chaetoglobosin_J->Chaetoglobosin_A CheE (Epoxidation) Prochaetoglobosin_IV->Dihydrochaetoglobosin_A CheG (Dihydroxylation) Dihydrochaetoglobosin_A->Chaetoglobosin_A CheF (Oxidation)

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a complex network of transcription factors and signaling pathways. Understanding these regulatory mechanisms is key to developing strategies for enhancing the production of this valuable compound.

Pathway-Specific Transcription Factor (CgcheR)

The che cluster contains its own pathway-specific transcription factor, CgcheR, which belongs to the Zn(II)2Cys6 family.[1] Gene disruption experiments have shown that CgcheR is a positive regulator, and its absence completely abolishes this compound production.[1] Conversely, overexpression of CgcheR leads to a significant increase in this compound yield.[1]

Global Regulators and Signaling Pathways

In addition to the pathway-specific regulator, global regulators and signaling pathways also play a crucial role in modulating this compound biosynthesis.

  • CgTF1 and CgTF6: CgTF1, a homolog of CgcheR, and a putative C2H2 transcription factor, CgTF6, are involved in a regulatory cascade. CgTF1 positively regulates the expression of the che cluster, while CgTF6 acts as a negative regulator.[5]

  • Gα-cAMP/PKA Pathway: The heterotrimeric Gα protein-cAMP/PKA signaling pathway has been shown to positively regulate this compound biosynthesis.[6]

  • LaeA: The global regulator LaeA, known to control secondary metabolism in many fungi, also positively influences the production of this compound.[5]

Chaetoglobosin_A_Regulation cluster_signaling Signaling & Global Regulation cluster_tfs Transcription Factors cluster_output Output G_alpha-cAMP/PKA G_alpha-cAMP/PKA CgTF1 CgTF1 G_alpha-cAMP/PKA->CgTF1 LaeA LaeA LaeA->CgTF1 CgcheR CgcheR CgTF1->CgcheR CgTF6 CgTF6 CgTF1->CgTF6 che_cluster che Gene Cluster Expression CgcheR->che_cluster + CgTF6->che_cluster - ChA_Biosynthesis This compound Biosynthesis che_cluster->ChA_Biosynthesis

Caption: Regulatory network of this compound biosynthesis.

Quantitative Data on this compound Production

Several studies have reported quantitative data on the production of this compound, particularly in response to genetic modifications. This data is crucial for developing high-yielding strains for industrial applications.

Table 2: Impact of Genetic Modifications on this compound Yield in Chaetomium globosum

Genetic ModificationStrain/ConditionThis compound Titer (mg/L)Fold ChangeReference
Wild TypeC. globosum52-[1]
Overexpression of CgcheRC. globosum2605.0x[1]
Wild TypeC. globosum W758.66-[7]
Silencing of CgMfs1 (MFS1-3)C. globosum W719.950.34x[7]
Silencing of CgMfs1 (MFS1-4)C. globosum W717.130.29x[7]
Overexpression of CgMfs1 (OEX13)C. globosum W7298.775.1x[7]
Wild Type (Cornstalk media)C. globosum W740.32-[7]
Overexpression of CgMfs1 (OEX13) (Cornstalk media)C. globosum W7191.904.76x[7]
Wild TypeC. globosum63.19-[8]
CgXpp1 knockout + CgMfs overexpressionC. globosum265.934.2x[8]
Engineered Strain (Optimized Fermentation)C. globosum197.583.12x (vs WT)[8]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis pathway.

Fungal Strains and Culture Conditions
  • Strains: Chaetomium globosum is the primary organism used for studying this compound biosynthesis.

  • Media: Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB) are commonly used for routine culture and fermentation.[7] For enhanced production, optimized media or alternative substrates like cornstalk can be utilized.[7][9]

  • Fermentation: Fermentations are typically carried out in shake flasks at 28°C for 9-15 days.[7] Parameters such as pH, temperature, and aeration can be optimized to maximize yield.[8]

Genetic Manipulation
  • Gene Disruption and Overexpression: Genetic modifications in C. globosum are often achieved using Agrobacterium tumefaciens-mediated transformation (ATMT) or CRISPR/Cas9-based methods.

  • RNA Interference (RNAi): Gene silencing through RNAi has been successfully used to investigate gene function in the this compound pathway.[10]

Experimental_Workflow cluster_genetics Genetic Modification cluster_fermentation Fermentation & Extraction cluster_analysis Analysis Gene_Disruption Gene Disruption (CRISPR/Cas9) Fermentation Fungal Fermentation (e.g., PDB, 28°C) Gene_Disruption->Fermentation Gene_Overexpression Gene Overexpression (ATMT) Gene_Overexpression->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction HPLC HPLC Analysis (Quantification) Extraction->HPLC LC_MS LC-MS/MS (Identification) Extraction->LC_MS NMR NMR Spectroscopy (Structure Elucidation) LC_MS->NMR

Caption: General experimental workflow for studying this compound biosynthesis.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the quantification of this compound in fungal extracts. A C18 column is typically used with a mobile phase of acetonitrile and water.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is employed for the identification and confirmation of this compound and its biosynthetic intermediates.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of novel intermediates and final products.[12]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway has provided a deep understanding of the genetic and biochemical basis for the production of this complex and bioactive molecule. This knowledge opens up new avenues for metabolic engineering to enhance the production of this compound and to generate novel derivatives with improved pharmacological properties. Future research will likely focus on the detailed enzymatic mechanisms, the discovery of novel regulatory elements, and the application of synthetic biology approaches to reconstitute and engineer the pathway in heterologous hosts. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field, providing the foundational knowledge necessary to advance the science and application of this compound.

References

The Fungal Origins of Chaetoglobosin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A is a potent mycotoxin belonging to the cytochalasan family of fungal secondary metabolites.[1] First reported in 1973, this indole alkaloid is characterized by a complex chemical structure featuring a substituted isoindole scaffold fused to a macrocyclic ring.[1][2] Its biological activity is primarily attributed to its ability to disrupt actin polymerization, a fundamental cellular process.[3] This interference with the cytoskeleton leads to a range of cytotoxic effects, making this compound a subject of significant interest in cancer research and as a potential antifungal agent.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative production data, detailed experimental protocols for its isolation, and an examination of its biosynthetic regulation and mechanism of action.

Primary Natural Sources

This compound is predominantly produced by fungi, with the most prolific and well-documented source being the filamentous fungus Chaetomium globosum .[2][3][4] This species is ubiquitous, commonly found in soil, on decaying plant material, and as a contaminant in damp indoor environments.[4][5] While C. globosum is the principal producer, other fungi have been identified as sources of various chaetoglobosins, highlighting the broader distribution of this class of metabolites within the fungal kingdom.

Other fungi reported to produce chaetoglobosins include:

  • Chaetomium elatum[6]

  • Chaetomium subaffine[6]

  • Penicillium chrysogenum[1]

  • Penicillium expansum[1]

  • Phomopsis leptostromiformis[1]

  • Cylindrocladium floridanum[1]

  • Stenocarpella maydis[1]

  • Ijuhya vitellina[1]

  • Botryosphaeria dothidea[6]

Quantitative Production of this compound

The yield of this compound from fungal fermentation is highly variable and depends on the specific strain, culture conditions, and substrate used. Genetic modifications have also been shown to significantly enhance production. The following tables summarize reported yields from various studies.

Table 1: this compound Yield from Wild-Type and Genetically Modified Chaetomium globosum Strains

Strain of C. globosumCulture ConditionYield (mg/L)Reference
Wild-TypeNot Specified52[7]
CgcheR Overexpression MutantNot Specified260[7]
W7 (Wild-Type)PDA Broth, 15 days58.66[2]
OEX13 (Overexpression Mutant)PDA Broth298.77[2]
MFS1-3 (Silent Mutant)PDA Broth, 15 days19.95[2]
MFS1-4 (Silent Mutant)PDA Broth, 15 days17.13[2]
WT StrainPDB, 7 days~146[8]
Δcgpks11 (Deletion Mutant)PDB, 7 days234[8]

Table 2: this compound Yield from Solid-State Fermentation

SubstrateProducing OrganismYield (mg/g)Reference
CornstalksC. globosum W70.34[9][10]

Biosynthesis and Its Regulation

The biosynthesis of this compound is a complex process initiated by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).[7][11] The pathway involves the condensation of a polyketide backbone with tryptophan.[1] A key intermediate, prochaetoglobosin, is formed through a Diels-Alder reaction, which then undergoes a series of oxidative modifications to yield the final this compound molecule.[8][11]

In C. globosum, the Gα-cAMP/PKA signaling pathway has been shown to positively regulate the biosynthesis of this compound.[12] Knockdown of the Gα-encoding gene, gna-1, leads to a significant decrease in this compound production, which can be restored by the addition of a cAMP analog or by simultaneously silencing the PKA regulatory subunit gene, pkaR.[12]

G_alpha_cAMP_PKA_Pathway cluster_env Environmental Signals cluster_cytoplasm Cytoplasm Env_Signals Environmental Signals GPCR GPCR Env_Signals->GPCR G_alpha Gα (gna-1) GPCR->G_alpha Activates AC Adenylate Cyclase G_alpha->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA_R PKA Regulatory Subunit (pkaR) cAMP->PKA_R Binds PKA_C PKA Catalytic Subunit PKA_R->PKA_C Releases Che_Cluster This compound Gene Cluster (CgcheA) PKA_C->Che_Cluster Activates Transcription ChA This compound Biosynthesis Che_Cluster->ChA

Caption: Gα-cAMP/PKA pathway regulating this compound biosynthesis.[12]

Experimental Protocols

Fungal Cultivation for this compound Production

a. Media Preparation:

  • Potato Dextrose Agar (PDA): Commercially available or prepared by boiling 200 g of potato in water, adding 20 g dextrose, and 15 g agar per liter.[2]

  • Potato Dextrose Broth (PDB): Same as PDA but without the agar.

  • Cornstalk Fermentation Medium: Per 100 ml of water, add 5 g cornstalk powder, 0.06 g (NH₄)₂SO₄, 0.2 g NaCl, 0.02 g MgSO₄·7H₂O, 0.5 g K₂HPO₄, and 0.25 g yeast extract.[2]

b. Inoculation and Incubation:

  • Cultivate the desired C. globosum strain on PDA plates at 28°C to obtain spores.[2]

  • Prepare a spore suspension.

  • Inoculate 50 ml of liquid medium (e.g., PDA broth) in a 150 ml flask with the spore suspension.[2]

  • Incubate the culture at 28°C with shaking at 180 rpm for 7 to 15 days.[2][8] For solid-state fermentation, inoculate the cornstalk medium and incubate for 15 days.[2]

Extraction and Purification of this compound

The following protocol is a composite of methods described in the literature.[1][2][10][13][14]

a. Extraction:

  • After incubation, separate the mycelia from the fermentation broth by vacuum filtration.[8]

  • Extract the filtrate (broth) with an equal volume of ethyl acetate or acetone.[2][9] Agitate and allow the layers to separate.

  • Subject the mycelial pellets to ultrasonic disruption and extract with an equal volume of ethyl acetate.[2]

  • Combine the organic extracts, dehydrate with anhydrous sodium sulfate, and filter.[2]

  • Concentrate the extract in a rotary evaporator at 35-40°C.[2][10]

b. Purification:

  • Dissolve the crude extract in methanol.[2][14]

  • For preliminary purification, n-hexane can be used to degrease the sample.[10]

  • Filter the dissolved extract through a 0.22 µm filter before injection.[2]

  • Perform semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[13]

    • Column: C18 column (e.g., 10 mm × 250 mm).[13]

    • Mobile Phase: Isocratic elution with 70% methanol in water.[13]

    • Flow Rate: 3.0 mL/min.[13]

  • Manually collect the fractions corresponding to the this compound peak.

  • Concentrate the collected fractions to allow for crystallization of the purified compound.[13]

c. Quantification:

  • Analyze the purified compound using analytical HPLC with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[2]

  • Use an isocratic elution system of 45% acetonitrile in water at a flow rate of 1.0 ml/min.[2]

  • Quantify the concentration by comparing the peak area to a standard curve generated with a this compound standard.[2]

Extraction_Purification_Workflow Start Fungal Fermentation (C. globosum) Filter Vacuum Filtration Start->Filter Broth Fermentation Broth (Filtrate) Filter->Broth Mycelia Mycelial Pellets Filter->Mycelia Extract1 Solvent Extraction (Ethyl Acetate) Broth->Extract1 Sonicate Ultrasonic Disruption Mycelia->Sonicate Extract2 Solvent Extraction (Ethyl Acetate) Sonicate->Extract2 Combine Combine Organic Extracts Extract1->Combine Extract2->Combine Concentrate Rotary Evaporation Combine->Concentrate Crude Crude Extract Concentrate->Crude Dissolve Dissolve in Methanol & Filter (0.22 µm) Crude->Dissolve HPLC Semi-Preparative HPLC (C18) Dissolve->HPLC Collect Collect Fractions HPLC->Collect Final Pure this compound Collect->Final

Caption: Workflow for the extraction and purification of this compound.

Mechanism of Action: Actin Cytoskeleton Disruption

This compound exerts its cytotoxic effects by directly targeting the actin cytoskeleton.[3] It functions by binding to the barbed (fast-growing) ends of actin filaments, effectively capping them and preventing the addition of new actin monomers. This action inhibits actin polymerization, a process vital for cell division, motility, and maintenance of cell shape.[1][3] The disruption of microfilaments leads to alterations in cell morphology and can ultimately trigger apoptosis.[3]

Actin_Disruption_Pathway cluster_process Normal Actin Polymerization cluster_inhibition Inhibition by this compound G_Actin G-Actin Monomers F_Actin F-Actin Filament (Growing) G_Actin->F_Actin Polymerization (Barbed End) Cell_Functions Normal Cellular Functions (Motility, Division, Shape) F_Actin->Cell_Functions Supports ChA This compound F_Actin_Capped Capped F-Actin (Growth Arrested) ChA->F_Actin_Capped Binds to Barbed End Disruption Cytoskeleton Disruption (Apoptosis, Cytotoxicity) F_Actin_Capped->Disruption Leads to G_Actin_2 G-Actin Monomers G_Actin_2->F_Actin_Capped Polymerization Blocked

Caption: Mechanism of action of this compound on actin polymerization.

References

Chaetoglobosin A chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Chaetoglobosin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prominent member of the cytochalasan class of mycotoxins, which are secondary metabolites produced by various fungi, most notably those from the Chaetomium genus, particularly Chaetomium globosum.[1][2] Structurally, it is a complex polyketide-amino acid hybrid metabolite characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and substituted with a 10-(indol-3-yl) group.[3][4][5] First isolated from Chaetomium globosum, this compound has garnered significant interest within the scientific community due to its potent and diverse biological activities.[3]

This compound is best known for its profound effects on the eukaryotic cytoskeleton, specifically its ability to disrupt actin polymerization.[2][6] This primary mechanism of action underpins its broad bioactivity spectrum, which includes potent cytotoxic effects against a range of cancer cell lines, as well as antifungal, nematicidal, and phytotoxic properties.[1][4][7][8] Its ability to induce apoptosis in cancer cells by targeting the cytoskeleton makes it a valuable tool for cellular biology research and a potential lead compound in the development of novel anticancer therapeutics.[1][2] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and mechanism of action of this compound.

Chemical Structure and Physicochemical Properties

This compound possesses a complex, chirally dense structure. It belongs to a class of natural products known as cytochalasans, which are characterized by a highly substituted perhydroisoindol-1-one core linked to a macrocycle. In the case of chaetoglobosins, this core is appended with an indole group derived from tryptophan.[4][9][10]

IUPAC Name: (1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.0¹,¹⁸.0¹⁴,¹⁶]henicosa-3,7,11-triene-2,5,21-trione[11]

Chemical Structure: The structure features a tricyclic core fused to an 11-membered macrocyclic ring, with an epoxide group and multiple stereocenters.[3][12]

PropertyValueSource(s)
Molecular Formula C₃₂H₃₆N₂O₅[2][11][12][13][14]
Molecular Weight 528.64 g/mol [1][2][12][13]
CAS Number 50335-03-0[1][12][13][14]
Appearance Solid[14]
Purity ≥98% (by HPLC)[13][14]
Solubility Soluble in DMSO and methanol (10 mg/mL)[1]
Storage -20°C[1][14]

Biological Activities

This compound exhibits a wide array of biological effects, stemming from its interaction with actin. These activities have been documented in various cell types and organisms.

Cytotoxic Activity

A significant body of research has focused on the potent cytotoxicity of this compound against various human cancer cell lines. It induces apoptosis and inhibits cell proliferation at micromolar or even nanomolar concentrations.[1][15]

Cell LineCancer TypeIC₅₀ (µM)Source(s)
HCT116Human Colon Cancer3.15 - 8.44[7][16]
KBHuman Oral Cancer~18-30 µg/mL[17]
K562Human Leukemia~18-30 µg/mL[17]
MCF-7Human Breast Cancer~18-30 µg/mL[17]
HepG2Human Liver Cancer~18-30 µg/mL[17]
A549Human Lung Cancer-[18]
MDA-MB-231Human Breast Cancer-[18]
Chronic Lymphocytic Leukemia (CLL) CellsLeukemia-[1]
Antifungal and Nematicidal Activity

This compound has demonstrated notable activity against various plant-pathogenic fungi and nematodes, suggesting its potential application in agriculture as a biocontrol agent.[1][3][4]

OrganismActivity TypeEffectSource(s)
Phytopathogenic FungiAntifungalGrowth inhibition[8]
Meloidogyne incognita (Root-knot nematode)NematicidalMortality of juveniles, inhibition of proliferation and egg hatching[1]
Phytotoxic Activity

The compound also shows significant phytotoxicity, inhibiting the growth of seedlings at low concentrations.[4]

PlantConcentrationInhibitory RateSource(s)
Radish (Raphanus sativus)50 ppm>60%[7][16]

Mechanism of Action: Actin Cytoskeleton Disruption

The primary molecular target of this compound is actin, a critical component of the eukaryotic cytoskeleton responsible for cell shape, motility, and division.[2][6] this compound belongs to the cytochalasan family of mycotoxins, which are well-known for their ability to interfere with actin dynamics.[9][19]

The mechanism involves the following key steps:

  • Binding to Actin Filaments: this compound binds to the barbed (fast-growing) end of filamentous actin (F-actin).[19][20]

  • Inhibition of Polymerization: This binding event physically blocks the addition of new actin monomers (G-actin) to the filament, thereby inhibiting its elongation.[6][20]

  • Disruption of Actin Dynamics: By preventing polymerization, this compound disrupts the dynamic equilibrium between F-actin and G-actin, leading to a net depolymerization and collapse of the actin cytoskeleton.[19]

  • Cellular Consequences: The disruption of the actin cytoskeleton leads to a cascade of cellular effects, including inhibition of cell division (cytokinesis), loss of cell motility, changes in cell morphology, and ultimately, the induction of apoptosis (programmed cell death).[1][2][6][15]

Chaetoglobosin_A_Mechanism_of_Action ChA This compound F_Actin F-Actin Filament (Barbed End) ChA->F_Actin Binds to G_Actin G-Actin Monomers Polymerization Polymerization (Elongation) G_Actin->Polymerization Assemble into F_Actin->Polymerization Blocks Addition of Monomers Disruption Actin Cytoskeleton Disruption F_Actin->Disruption Leads to Polymerization->F_Actin Forms Apoptosis Cell Division Inhibition & Apoptosis Induction Disruption->Apoptosis Causes

Caption: Mechanism of this compound action on the actin cytoskeleton.

Biosynthesis

This compound is a hybrid polyketide-peptide natural product.[3] Its biosynthesis is initiated by a hybrid iterative type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).[3][12] The gene cluster responsible for its production (che cluster) has been identified in Chaetomium globosum.[21]

The key steps in the proposed biosynthetic pathway are:

  • PKS-NRPS Synthesis: A hybrid PKS-NRPS enzyme synthesizes the initial polyketide-peptide backbone, incorporating tryptophan as the amino acid precursor.[9][12]

  • Diels-Alder Cyclization: The linear precursor undergoes an intramolecular Diels-Alder reaction to form the characteristic tricyclic core, yielding an intermediate known as prochaetoglobosin I.[12]

  • Oxidative Modifications: A series of post-PKS modifications, including hydroxylations and epoxidation catalyzed by enzymes like cytochrome P450 oxygenases, occur in a specific sequence to yield the final this compound structure.[12] Intermediates in this process can include cytoglobosin D and chaetoglobosin J.[12]

Chaetoglobosin_A_Biosynthesis start Polyketide + Tryptophan pks_nrps PKS-NRPS (cheA gene product) start->pks_nrps linear Linear Precursor pks_nrps->linear diels_alder Intramolecular Diels-Alder Reaction linear->diels_alder prochaeto Prochaetoglobosin I diels_alder->prochaeto oxidation1 Hydroxylation prochaeto->oxidation1 cyto_d Cytoglobosin D oxidation1->cyto_d oxidation2 Hydroxyl Oxidation cyto_d->oxidation2 chaeto_j Chaetoglobosin J oxidation2->chaeto_j oxidation3 Epoxidation chaeto_j->oxidation3 chaeto_a This compound oxidation3->chaeto_a

Caption: Simplified biosynthetic pathway of this compound.

Key Experimental Protocols

The biological activities of this compound are typically evaluated using a range of standard in vitro assays.

Cytotoxicity Assay (e.g., MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Methodology:

  • Cell Culture: Human cancer cells (e.g., HCT116) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a specific density. Cells are allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound in DMSO is serially diluted in the culture medium. The old medium is removed from the cells, and the cells are treated with various concentrations of the compound. A control group is treated with a medium containing the same percentage of DMSO.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are converted to percentage viability relative to the control. The IC₅₀ value is calculated by plotting a dose-response curve.

Cytotoxicity_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with serial dilutions of this compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 value G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the visible growth of a fungus.

Methodology:

  • Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in a suitable broth (e.g., potato dextrose broth).

  • Compound Dilution: this compound is serially diluted in the broth across the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 28-30°C) for a period sufficient for growth to be visible in the positive control well (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth is observed.

Actin Staining for Cytoskeleton Visualization

This method allows for the direct visualization of the effects of this compound on the cellular actin network.

Methodology:

  • Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound at a desired concentration for a specific time.

  • Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibodies or dyes to enter the cell.

  • Staining: The F-actin is stained using fluorescently-labeled phalloidin (e.g., TRITC-conjugated phalloidin), which binds specifically to actin filaments.[19] Nuclei can be counterstained with DAPI.

  • Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope to observe changes in the actin cytoskeleton architecture.

References

Chaetoglobosin A: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chaetoglobosin A (ChA) is a mycotoxin belonging to the cytochalasan family of fungal metabolites, primarily produced by fungi of the genus Chaetomium.[1][2] Structurally, it is a complex macrocyclic alkaloid characterized by a perhydroisoindolone moiety fused to a macrocycle and substituted with a 10-(indol-3-yl) group.[1] While known for its broad biological activities, ChA has garnered significant scientific interest for its potent cytotoxic effects, which are primarily rooted in its interaction with the cellular cytoskeleton. This document provides a comprehensive technical overview of the molecular mechanism of this compound, detailing its primary target, the downstream signaling cascades it modulates, quantitative bioactivity data, and key experimental protocols for its study.

Core Mechanism of Action: Disruption of the Actin Cytoskeleton

The principal mechanism of action of this compound is its direct interference with the polymerization dynamics of actin.[3] Actin filaments (F-actin) are crucial polymers involved in maintaining cell shape, motility, division, and intracellular transport. Their function relies on a dynamic equilibrium of polymerization (addition of globular actin, or G-actin, monomers) and depolymerization.

This compound disrupts this process by binding to the fast-growing "barbed end" of F-actin filaments.[4][5] This binding action effectively caps the filament, preventing the addition of new G-actin monomers and thereby inhibiting filament elongation.[5] This disruption of actin dynamics leads to a cascade of cellular consequences, including the inhibition of processes that are fundamentally dependent on a functional cytoskeleton, such as cell division, migration, and membrane ruffling.[6][7]

cluster_0 Actin Polymerization (Normal) cluster_1 Inhibition by this compound G_Actin G-Actin Monomers F_Actin Growing F-Actin Filament G_Actin->F_Actin Polymerization Barbed_End Barbed End F_Actin->Barbed_End ChA This compound Barbed_End_Blocked Capped Barbed End ChA->Barbed_End_Blocked Binds to Polymerization_Blocked Polymerization Inhibited Barbed_End_Blocked->Polymerization_Blocked Leads to

Caption: Core mechanism of this compound binding to the F-actin barbed end.

Downstream Cellular Effects & Signaling Pathways

The disruption of the actin cytoskeleton by this compound triggers profound downstream effects, most notably the induction of apoptosis (programmed cell death) in cancer cells. This is not a direct consequence of actin binding but rather a result of integrated stress responses that activate multiple signaling pathways.

Induction of Apoptosis via Oxidative Stress

In various cancer cell lines, including T-24 human bladder cancer and colorectal cancer, ChA treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[8][9] This state of oxidative stress causes mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (MMP).[8][10] The compromised mitochondria then initiate the intrinsic apoptotic pathway. Concurrently, ChA can activate extrinsic apoptotic pathways, evidenced by the activation of initiator caspase-8.[4] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[4]

Modulation of MAPK and PI3K/Akt/mTOR Pathways

The cellular stress induced by ChA also leads to the activation of key signaling cascades that regulate cell survival and death.

  • MAPK Pathway: Western blot analyses have demonstrated that ChA activates the Mitogen-Activated Protein Kinase (MAPK) pathway.[8]

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a critical regulator of cell proliferation and survival, is also modulated by ChA treatment.[8][10] In some contexts, ChA has been shown to have an inhibitory effect on this pathway, contributing to its anti-tumor effects.[1]

The interplay between ROS generation and these signaling pathways is crucial; for example, the use of a ROS inhibitor can partially reverse the effects of ChA on the PI3K/Akt/mTOR pathway.[8][10]

cluster_0 Cellular Stress & Apoptosis Induction ChA This compound ROS ↑ Reactive Oxygen Species (ROS) ChA->ROS MAPK MAPK Pathway Activation ChA->MAPK PI3K PI3K/Akt/mTOR Pathway Modulation ChA->PI3K Mito ↓ Mitochondrial Membrane Potential ROS->Mito Caspase Caspase Activation Mito->Caspase MAPK->Caspase PI3K->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathways modulated by this compound leading to apoptosis.

Quantitative Bioactivity Data

The cytotoxic and anti-proliferative activity of this compound has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 Value (µM)Citation
HCT116Colorectal Cancer3.15[10]
P388Leukemia3.67[10]
A549Lung Carcinoma6.56[10]
SGC-7901Gastric Cancer7.48[10]
MDA-MB-435Melanoma37.56[10]
HepG2Hepatocellular Carcinoma38.62[10]
T-24Bladder Cancer48.14 ± 10.25[8][10]

Key Experimental Protocols

Investigating the mechanism of action of this compound involves a suite of cell-based and biochemical assays. Below are detailed methodologies for core experiments.

Protocol: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Target cancer cell line (e.g., T-24)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO concentration matched to the highest ChA dose) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection via Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Treated and control cells from culture

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells with various concentrations of this compound as described in the viability assay. After incubation, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol: In Vitro Actin Polymerization Assay

Principle: This biochemical assay monitors the polymerization of G-actin into F-actin by measuring the increase in fluorescence of N-(1-pyrenyl)iodoacetamide-labeled actin. Pyrene-labeled G-actin has low fluorescence, which increases significantly upon its incorporation into a polymer (F-actin).

Materials:

  • Pyrene-labeled G-actin and unlabeled G-actin

  • General Actin Buffer (G-Buffer): e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT

  • 10X Polymerization Buffer: e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

  • This compound (in DMSO)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

  • Black 96-well plates

Procedure:

  • Actin Preparation: Prepare a working solution of G-actin (e.g., 10 µM) containing 5-10% pyrene-labeled G-actin in G-Buffer on ice.

  • Assay Setup: In a 96-well plate, add different concentrations of this compound or vehicle (DMSO) to wells.

  • Initiate Polymerization: To initiate the reaction, add the G-actin solution to the wells and immediately add 1/10th volume of 10X Polymerization Buffer. Mix quickly.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorometer (25°C). Measure the pyrene fluorescence intensity every 30-60 seconds for 1-2 hours.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear (elongation) phase of the curve. Compare the rates and extent of polymerization in the presence of this compound to the vehicle control. Inhibition will be observed as a decrease in the rate and/or the final fluorescence plateau.

cluster_workflow Experimental Workflow: Cytotoxicity & Apoptosis Start Seed Cells in 96-well plates Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Split Harvest & Process Cells Incubate->Split MTT_Path MTT Assay Split->MTT_Path For Viability FCM_Path Annexin V/PI Staining Split->FCM_Path For Apoptosis MTT_Read Measure Absorbance (570nm) MTT_Path->MTT_Read FCM_Read Analyze by Flow Cytometry FCM_Path->FCM_Read MTT_Result Calculate IC50 MTT_Read->MTT_Result FCM_Result Quantify Apoptosis FCM_Read->FCM_Result

References

The Biological Activities of Chaetoglobosin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A is a potent mycotoxin belonging to the cytochalasan family of fungal metabolites, primarily produced by various species of the genus Chaetomium.[1] Structurally characterized by a complex polycyclic core, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted biological effects of this compound, with a focus on its anticancer, antifungal, and cell signaling modulation properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action.

Core Biological Activity: Actin Cytoskeleton Disruption

The primary mechanism of action underlying many of this compound's biological effects is its ability to interfere with the dynamics of the actin cytoskeleton. By binding to the barbed end of actin filaments, it inhibits both the polymerization and depolymerization of actin monomers. This disruption of the actin cytoskeleton leads to a cascade of cellular consequences, including the inhibition of cell division, migration, and cytokinesis, ultimately culminating in apoptosis in various cell types.[1]

Quantitative Assessment of Biological Activities

The following tables summarize the quantitative data on the cytotoxic and antifungal activities of this compound, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 1: Anticancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
T-24Human Bladder Cancer48.14 ± 10.25
A549Human Lung Carcinoma6.56
SGC-7901Human Stomach Cancer7.48
MDA-MB-435Human Melanoma37.56
HepG2Human Liver Cancer38.62
HCT116Human Colon Cancer3.15
P388Murine Leukemia3.67
LNCaPHuman Prostate Cancer0.62[2]
B16F10Mouse Melanoma2.78[2]
Table 2: Antifungal Activity of this compound (MIC/EC50 Values)
Fungal SpeciesActivity MetricValue (µg/mL)Reference
Botrytis cinereaEC500.40[3]
Rhizoctonia solaniIC503.88
Various MDR Bacteria & C. albicansMIC3.9 - 62.5[4]

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating key signaling pathways that are often dysregulated in diseases like cancer. The following diagrams, generated using Graphviz (DOT language), illustrate the impact of this compound on the MAPK and PI3K/AKT/mTOR pathways.

MAPK Signaling Pathway

MAPK_pathway ChaA This compound ROS ↑ ROS ChaA->ROS p38 p38 ROS->p38 JNK JNK ROS->JNK pp38 p-p38 p38->pp38 Apoptosis Apoptosis pp38->Apoptosis ERK ERK pERK p-ERK ERK->pERK pERK->Apoptosis pJNK p-JNK JNK->pJNK pJNK->Apoptosis

This compound's impact on the MAPK signaling cascade.
PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_pathway ChaA This compound pPI3K p-PI3K ChaA->pPI3K pAKT p-AKT ChaA->pAKT pmTOR p-mTOR ChaA->pmTOR PI3K PI3K PI3K->pPI3K AKT AKT pPI3K->AKT AKT->pAKT mTOR mTOR pAKT->mTOR mTOR->pmTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation

Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[5]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well.[8]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Visualization of Actin Cytoskeleton Disruption

This protocol describes the use of fluorescently labeled phalloidin to visualize the effects of this compound on the actin cytoskeleton.

Materials:

  • This compound stock solution (in DMSO)

  • Cells grown on glass coverslips in a 24-well plate

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Triton X-100 solution (0.1% in PBS)

  • Fluorescently labeled phalloidin (e.g., TRITC-conjugated phalloidin)[9]

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for a specified time.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[9]

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.[9]

  • Nuclear Staining: (Optional) After washing with PBS, incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Visualization: Wash the coverslips with PBS and mount them onto glass slides using a mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.

Analysis of Signaling Pathways (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

Materials:

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p38, ERK, JNK, PI3K, AKT, mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with this compound. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a multifaceted natural product with a range of potent biological activities, primarily stemming from its ability to disrupt the actin cytoskeleton. Its demonstrated anticancer and antifungal properties, coupled with its capacity to modulate critical cellular signaling pathways, make it a compelling lead compound for drug discovery and a valuable tool for cell biology research. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential and mechanistic intricacies of this fascinating molecule. As research continues to unravel the full spectrum of its biological effects, this compound holds promise for the development of novel therapeutic strategies against various diseases.

References

Chaetoglobosin A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A (ChA) is a member of the cytochalasan family of mycotoxins, which are secondary metabolites produced by various fungi, most notably from the genus Chaetomium.[1][2] Structurally, chaetoglobosins are characterized by a perhydroisoindolone ring fused to a macrocyclic ring.[2] this compound has garnered significant interest in the scientific community due to its wide range of biological activities, including potent antitumor, antifungal, and antibacterial properties.[3] This technical guide provides an in-depth review of the current knowledge on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its functions.

Data Presentation

Cytotoxic Activity of this compound and Related Compounds

The cytotoxic effects of this compound and its analogues have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: IC50 Values of this compound Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
T-24Bladder Cancer48.14 ± 10.25[1]
HCT116Colon Cancer3.15[4]
A549Lung Cancer6.56[5]
SGC-7901Gastric Cancer7.48[5]
MDA-MB-435Melanoma37.56[5]
HepG2Liver Cancer38.62[5]
P388Murine Leukemia3.67[5]
HeLaCervical Cancer3.2 - 20[3]
KBOral Cancer18 - 30 µg/mL[6]
K562Chronic Myelogenous Leukemia18 - 30 µg/mL[6]
MCF-7Breast Cancer18 - 30 µg/mL[6]

Table 2: IC50 Values of Other Chaetoglobosins Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Chaetoglobosin CA549Lung Cancer< 10[7]
Chaetoglobosin CHeLaCervical Cancer3.7 - 10.5[7]
Chaetoglobosin EA549Lung Cancer< 20[7]
Chaetoglobosin EHeLaCervical Cancer3.7 - 10.5[7]
Chaetoglobosin GA549Lung Cancer< 10[7]
Chaetoglobosin GHeLaCervical Cancer3.7 - 10.5[7]
Chaetoglobosin VA549Lung Cancer< 20[7]
Chaetoglobosin VHeLaCervical Cancer3.7 - 10.5[7]
Chaetoglobosin FexA549Lung Cancer< 20[7]
Chaetoglobosin FexHeLaCervical Cancer3.7 - 10.5[7]
Chaetoglobosin FaHCT116Colon Cancer8.44[4]
20-dihydrothis compoundHCT116Colon Cancer4.43[4]
Antifungal Activity of this compound

This compound has also demonstrated significant activity against various fungal pathogens. The minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values are presented below.

Table 3: Antifungal Activity of this compound

Fungal SpeciesActivityValue (µg/mL)Reference
Rhizoctonia solaniIC503.88
Colletotrichum diplodiellaMIC20[3]
Rhizopus stoloniferMIC40[3]
Botrytis cinereaEC50< 10[8]
Sclerotinia sclerotiorum-Moderate Activity[8]
Cryptococcus neoformansMIC6.3 (at 37°C)[9]
Aspergillus fumigatusMIC12.5[9]
Candida albicansMIC> 50[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.

  • Remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell viability assay.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • After treatment with this compound, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection system. The intensity of the bands is quantified using densitometry software.

Mandatory Visualization

Signaling Pathways Affected by this compound

This compound has been shown to induce apoptosis in cancer cells by modulating several key signaling pathways, including the MAPK and PI3K-AKT-mTOR pathways.[1] The following diagrams illustrate the proposed mechanisms of action.

ChaetoglobosinA_Signaling ChA This compound ROS ↑ Reactive Oxygen Species (ROS) ChA->ROS Bcl2 ↓ Bcl-2 ChA->Bcl2 Bax ↑ Bax ChA->Bax MAPK_pathway MAPK Pathway ROS->MAPK_pathway PI3K_AKT_pathway PI3K/AKT/mTOR Pathway ROS->PI3K_AKT_pathway p38 p38 MAPK MAPK_pathway->p38 activation ERK ERK MAPK_pathway->ERK phosphorylation PI3K PI3K PI3K_AKT_pathway->PI3K inhibition Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis inhibition of anti-apoptotic proteins Bcl2->Apoptosis Bax->Apoptosis Caspases ↑ Caspase Activation Bax->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathways modulated by this compound leading to apoptosis.

Experimental Workflow for Investigating this compound's Antitumor Activity

The following diagram outlines a typical experimental workflow for characterizing the in vitro antitumor effects of this compound.

Experimental_Workflow start Start: Isolate/Synthesize This compound cell_culture Cell Culture (e.g., T-24, HCT116) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Use IC50 concentration for further experiments western_blot Western Blot Analysis (MAPK, PI3K/AKT pathways) ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Antitumor Mechanism data_analysis->conclusion

Caption: A typical workflow for studying the in vitro antitumor effects of this compound.

References

Chaetoglobosin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 50335-03-0

This technical guide provides an in-depth overview of Chaetoglobosin A, a cytochalasan mycotoxin with significant potential in cancer research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, biological activity, and associated experimental protocols.

Core Chemical and Physical Properties

This compound is a fungal metabolite primarily produced by various species of the genus Chaetomium. It belongs to the cytochalasan family of mycotoxins, characterized by a highly substituted perhydroisoindolone ring fused to a macrocycle.

PropertyValueReference
CAS Number 50335-03-0[1][2][3][4]
Molecular Formula C₃₂H₃₆N₂O₅[1][3][4]
Molecular Weight 528.64 g/mol [1]
Appearance Yellow solid[5]
Solubility Soluble in methanol and DMSO; almost insoluble in water.[2][5]

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, including potent cytotoxic, antifungal, and nematicidal effects.[6][7] Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[8][9] By binding to the barbed end of actin filaments, this compound inhibits both the polymerization and depolymerization of actin, leading to a cascade of cellular events that can culminate in apoptosis (programmed cell death).[8]

Recent studies have elucidated the specific signaling pathways modulated by this compound in cancer cells. Notably, it has been shown to induce apoptosis in human bladder cancer cells (T-24) by triggering oxidative stress and modulating the MAPK and PI3K-AKT-mTOR signaling pathways.[1]

Cytotoxicity Profile

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM)Reference
T-24Human Bladder Cancer48.14 ± 10.25[1]
KBHuman Oral Cancer> 30[1]
K562Human Myelogenous Leukemia18.89 ± 1.75[1]
MCF-7Human Breast Cancer> 30[1]
HepG2Human Liver Cancer27.87 ± 2.32[1]
KYSE-30Esophageal Squamous Cell Carcinoma2.57[10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation.[13]

  • Washing: Wash the cells with cold PBS.[13]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the stained cells by flow cytometry.[15] Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to analyze changes in protein expression or post-translational modifications (e.g., phosphorylation).

Protocol:

  • Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.[14]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p38, p-ERK, p-PI3K, p-AKT, p-mTOR, and their total protein counterparts) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[14]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in cancer cells, based on current research.

ChaetoglobosinA_Signaling ChA This compound Actin Actin Cytoskeleton Disruption ChA->Actin ROS ↑ Reactive Oxygen Species (ROS) Actin->ROS MAPK MAPK Pathway ROS->MAPK PI3K_AKT PI3K/AKT/mTOR Pathway ROS->PI3K_AKT p38 ↑ p-p38 MAPK->p38 JNK ↑ p-JNK MAPK->JNK ERK ↓ p-ERK MAPK->ERK PI3K_p ↑ p-PI3K PI3K_AKT->PI3K_p Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis AKT_p ↑ p-AKT PI3K_p->AKT_p mTOR_p ↓ p-mTOR AKT_p->mTOR_p mTOR_p->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

The following diagram outlines a typical experimental workflow for investigating the cytotoxic and apoptotic effects of this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment This compound Treatment cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Staining (Apoptosis Assay) treatment->flow western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis mtt->data_analysis flow->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for analyzing this compound's effects.

References

Methodological & Application

Application Notes and Protocols for Chaetoglobosin A Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chaetoglobosin A

This compound is a mycotoxin belonging to the cytochalasan class of fungal metabolites, primarily produced by various species of the genus Chaetomium, most notably Chaetomium globosum.[1] It is known for its potent biological activities, including cytotoxic, antifungal, and nematicidal effects.[1][2][3] The primary mechanism of action of this compound involves the disruption of the cellular cytoskeleton by inhibiting actin polymerization.[4] This interference with fundamental cellular processes makes it a subject of interest in cancer research and drug development. This document provides detailed analytical methods for the identification, quantification, and purity assessment of this compound analytical standards.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₃₂H₃₆N₂O₅[3][5]
Molecular Weight 528.64 g/mol [4][5]
Appearance Yellow solid[2]
Solubility Soluble in methanol and DMSO; almost insoluble in water.[1][2][1][2]
Purity (Commercial Standards) ≥98% (typically determined by HPLC)[1][3]

Purity Assessment of this compound Analytical Standards

Ensuring the purity of an analytical standard is critical for accurate quantitative analysis. A combination of chromatographic and spectroscopic techniques should be employed for the comprehensive characterization and purity determination of this compound.

Protocol for Purity Assessment:

A multi-step approach is recommended for the thorough evaluation of this compound purity.

G cluster_0 Purity Assessment Workflow A Initial Characterization (Qualitative) B Chromatographic Purity (Quantitative) A->B Identity Confirmed C Absolute Quantification (qNMR) B->C Impurity Profile Established D Final Purity Assignment C->D Absolute Content Determined

Caption: Workflow for the purity assessment of this compound analytical standards.

2.1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a fundamental technique for assessing the purity of this compound by separating it from potential impurities.

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient starting from 35% acetonitrile in water to 80% acetonitrile over 20 minutes.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 40 °C.[6]

    • Injection Volume: 10-20 µL.

    • Detection: Diode array detector monitoring at 220 nm and 275 nm, which are characteristic UV absorption maxima for chaetoglobosins.[7]

  • Data Analysis:

    • Determine the peak area of this compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the confirmation of identity and detection of trace impurities.

Experimental Protocol:

  • Sample Preparation: Use the same solutions prepared for HPLC-DAD analysis.

  • LC-MS/MS Conditions:

    • Utilize similar LC conditions as for the HPLC-DAD method.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • MS/MS Transitions: Monitor for the precursor ion [M+H]⁺ at m/z 529.3 and characteristic product ions.

  • Data Analysis: Confirm the identity of the main peak by its retention time and mass spectrum. Analyze for co-eluting and isomeric impurities.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative purposes (qNMR) to determine absolute purity.[8][9]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct NMR signal for qNMR.

  • NMR Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis:

    • Compare the obtained spectra with reference spectra to confirm the structure.

    • For qNMR, calculate the purity by comparing the integral of a characteristic this compound proton signal to the integral of the internal standard's signal.[9]

Quantitative Analysis of this compound

3.1. Analysis by HPLC-DAD

This method is suitable for the quantification of this compound in various samples, such as fungal extracts.

Sample Preparation from Fungal Culture:

G cluster_0 Sample Preparation from Fungal Culture A Fungal Culture (e.g., on rice medium) B Extraction with Ethyl Acetate A->B C Filtration and Evaporation B->C D Reconstitution in Methanol C->D E Filtration (0.22 µm) D->E F HPLC-DAD Analysis E->F

Caption: Workflow for the extraction of this compound from fungal cultures for HPLC analysis.

Experimental Protocol:

  • Extraction: Extract the fungal culture (e.g., grown on solid rice medium) three times with ethyl acetate.[7]

  • Concentration: Combine the extracts and evaporate to dryness under reduced pressure.

  • Reconstitution: Dissolve the residue in a known volume of methanol.

  • Filtration: Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • Quantification: Use the HPLC-DAD method described in section 2.1. Construct a calibration curve using the this compound analytical standard.

Quantitative Data (Representative):

ParameterResult
Linearity (R²) >0.99
LOD 0.1 - 0.5 µg/mL
LOQ 0.5 - 1.5 µg/mL
Accuracy (Recovery) 85 - 105%
Precision (RSD) < 5%

3.2. Analysis by LC-MS/MS

This method is ideal for the trace-level quantification of this compound in complex matrices like food and feed.

Sample Preparation from Nuts (Modified QuEChERS):

  • Homogenization: Homogenize 10 grams of the nut sample.

  • Extraction: Extract with a mixture of acetonitrile and water, followed by ethyl acetate.[10]

  • Evaporation and Reconstitution: Evaporate the combined extracts to dryness and reconstitute in 500 µL of acetonitrile:water (50:50, v/v).[10]

Experimental Protocol:

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.0 x 150 mm, 3 µm).[10]

    • Mobile Phase: Gradient of acetonitrile and water with 0.05% formic acid.[10]

    • Flow Rate: 0.2 mL/min.[10]

    • Ionization: ESI positive mode.

    • MS/MS Transitions: As described in section 2.2.

  • Quantification: Construct a matrix-matched calibration curve to compensate for matrix effects.

Quantitative Data (from nut matrix):

ParameterResultReference
Linearity (R²) >0.999[11]
LOD 0.1 - 1.5 ng/mL[12]
LOQ 0.3 - 5.0 ng/mL[12]
Accuracy (Recovery) >65%[12]
Precision (RSD) < 15%[4]

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects primarily by targeting the actin cytoskeleton and modulating key signaling pathways involved in cell survival and proliferation.

4.1. Disruption of Actin Polymerization

This compound binds to actin filaments, inhibiting their elongation and leading to a disruption of the dynamic process of actin polymerization and depolymerization.[13] This results in altered cell morphology, inhibition of cell division, and ultimately, apoptosis.[4]

G cluster_0 Effect of this compound on Actin Dynamics A G-actin (monomers) B F-actin (filaments) A->B Polymerization B->A Depolymerization C This compound C->B Inhibits Elongation

Caption: this compound inhibits the elongation of F-actin filaments.

4.2. Induction of Apoptosis via MAPK and PI3K-AKT-mTOR Pathways

In cancer cells, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the MAPK and PI3K-AKT-mTOR signaling pathways.

G cluster_0 This compound-Induced Apoptosis Signaling ChA This compound ROS ↑ Reactive Oxygen Species (ROS) ChA->ROS MAPK MAPK Pathway (p38, JNK activation) ROS->MAPK PI3K PI3K-AKT-mTOR Pathway ROS->PI3K Apoptosis Apoptosis MAPK->Apoptosis PI3K->Apoptosis

References

Chaetoglobosin A Cytotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A is a mycotoxin belonging to the cytochalasan family of fungal metabolites, primarily produced by fungi of the Chaetomium genus.[1] Like other cytochalasans, it exhibits a broad range of biological activities, including potent antitumor effects.[1] The primary mechanism of action of this compound involves the disruption of the actin cytoskeleton by binding to the barbed end of actin filaments, thereby inhibiting actin polymerization and elongation.[2][3] This interference with a fundamental cellular process leads to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, making it a compound of significant interest in cancer research and drug development.

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V assay for apoptosis detection.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
T-24Human Bladder Cancer48.14 ± 10.25[4]
HeLaHuman Cervical Cancer24 ± 2 (ASE)[5]
KBHuman Oral Cancer18-30 (µg/mL)[6]
K562Human Myelogenous Leukemia18-30 (µg/mL)[6]
MCF-7Human Breast Cancer18-30 (µg/mL)[6]
HepG2Human Liver Cancer18-30 (µg/mL)[6]
A549Human Lung CancerGood inhibitory activity[7]
MDA-MB-231Human Breast CancerGood inhibitory activity[7]

Note: The values presented are as reported in the cited literature. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

Materials:

  • This compound (soluble in DMSO or methanol)[10]

  • Target cancer cell line (adherent or suspension)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA (for adherent cells)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm (or 590 nm)[9]

Protocol for Adherent Cells:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 × 10⁴ to 5 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or methanol used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, carefully aspirate the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[9]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[9]

Protocol for Suspension Cells:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimal density in 100 µL of complete culture medium.

  • Compound Treatment: Add the desired concentrations of this compound to the wells.

  • Incubation: Incubate for the desired duration.

  • MTT Addition and Solubilization: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of detergent reagent to all wells and leave the plate in the dark at room temperature for at least 2 hours.[11]

  • Absorbance Measurement: Measure the absorbance as described for adherent cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing lysis buffer, substrate mix, and stop solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol. Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the kit's lysis buffer.

    • Background control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 10 minutes to pellet the cells.[12] Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.

  • LDH Reaction: Prepare the reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.[13]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Phosphate Buffered Saline (PBS), sterile

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with this compound for the desired time.

  • Cell Harvesting:

    • Suspension cells: Collect the cells by centrifugation.

    • Adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells). Gently detach the adherent cells using trypsin-EDTA and combine them with the cells from the supernatant.

  • Washing: Wash the collected cells once with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well plate cell_culture->seeding treatment This compound Treatment seeding->treatment mtt MTT Assay treatment->mtt Viability ldh LDH Assay treatment->ldh Cytotoxicity annexin Annexin V Assay treatment->annexin Apoptosis absorbance Absorbance Reading mtt->absorbance ldh->absorbance flow_cytometry Flow Cytometry annexin->flow_cytometry ic50 IC50 Calculation absorbance->ic50 apoptosis_analysis Apoptosis Analysis flow_cytometry->apoptosis_analysis

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Signaling Pathways Affected by this compound

1. Disruption of Actin Cytoskeleton

This compound's primary mode of action is the disruption of the actin cytoskeleton. It binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to a net depolymerization of the filaments.

actin_disruption ChA This compound Actin_Filament Barbed End Filament Pointed End ChA->Actin_Filament:barbed Binds to and caps Actin_Monomer G-Actin (Monomers) Polymerization Polymerization Actin_Monomer->Polymerization Depolymerization Depolymerization Actin_Filament:pointed->Depolymerization Cellular_Effects Cell Cycle Arrest Inhibition of Migration Apoptosis Actin_Filament->Cellular_Effects Disruption leads to Polymerization->Actin_Filament:barbed Depolymerization->Actin_Monomer

Caption: Mechanism of actin cytoskeleton disruption by this compound.

2. Induction of Apoptosis via MAPK and PI3K/Akt/mTOR Pathways

This compound has been shown to induce apoptosis in cancer cells by modulating the MAPK and PI3K/Akt/mTOR signaling pathways.[4] This often involves the generation of reactive oxygen species (ROS) and subsequent activation of pro-apoptotic proteins.[4]

apoptosis_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway ChA This compound ROS ROS Generation ChA->ROS PI3K PI3K ChA->PI3K Activates p38 p38 ROS->p38 Activates JNK JNK ROS->JNK Activates ERK ERK ROS->ERK Modulates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis

Caption: Simplified signaling pathways leading to apoptosis induced by this compound.

References

Application Note: Utilizing Chaetoglobosin A for the Study of Actin Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chaetoglobosin A is a mycotoxin belonging to the cytochalasan family of fungal secondary metabolites, primarily produced by the fungus Chaetomium globosum.[1][2][3] Like other cytochalasans, this compound is a potent cell-permeable inhibitor of actin polymerization.[3] Its specific mechanism of action involves binding to the barbed (plus) end of filamentous actin (F-actin), thereby preventing the addition of new globular actin (G-actin) monomers and disrupting the dynamic equilibrium of the actin cytoskeleton.[4][5] This interference with actin dynamics affects a multitude of critical cellular processes, including cell division, migration, and the maintenance of cell morphology, making this compound an invaluable tool for studying cytoskeletal function and a compound of interest in drug development.[3][6][7]

Mechanism of Action

This compound exerts its biological effects by directly interacting with actin filaments. The actin cytoskeleton is in a constant state of flux, with polymerization (monomer addition) predominantly occurring at the barbed (+) end and depolymerization (monomer removal) at the pointed (-) end.[8] this compound binds to the barbed end, effectively capping the filament.[5] This action inhibits the elongation of the actin filament, shifting the polymerization/depolymerization equilibrium towards disassembly.[5] The disruption of this finely tuned process leads to a net loss of filamentous actin, resulting in significant changes to cellular architecture and function.[4]

G Mechanism of this compound on Actin Polymerization cluster_0 Normal Actin Dynamics cluster_1 Inhibition by this compound G_Actin G-Actin Monomers F_Actin F-Actin Filament G_Actin->F_Actin Polymerization ChA This compound Barbed_End_Blocked Barbed End (+) [Blocked] ChA->Barbed_End_Blocked Binds & Inhibits F_Actin_Inhibited F-Actin Filament F_Actin_Inhibited->Barbed_End_Blocked

Mechanism of this compound action on actin filaments.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell type, experimental system, and measured endpoint. The following table summarizes key quantitative data from published studies.

ParameterValueCell Line / SystemApplicationReference
IC₅₀ 3.88 µg/mLRhizoctonia solani (fungus)Antifungal Activity[2]
50% Growth Inhibition 3.2 - 10 µg/mLHeLa CellsCytotoxicity[9]
Effective Concentration 0.5 - 50 µg/mLRhizoctonia solaniMycelial Growth Inhibition[2]
Effective Concentration 1.56 - 12.5 µMT-24 Human Bladder Cancer CellsCell Migration Inhibition[10]
Effective Concentration 12.5 - 100 µMT-24 Human Bladder Cancer CellsCytotoxicity (MTT Assay)[10]
Antifungal MIC 6.3 µg/mL (at 37°C)Cryptococcus neoformansAntifungal Activity[7][11]
Antifungal MIC 12.5 µg/mLAspergillus fumigatusAntifungal Activity[7][11]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound

This compound is a mycotoxin and must be handled with appropriate safety precautions.[6][12]

  • Safety: Handle this compound in a chemical fume hood. Wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[13] Avoid inhalation of dust or aerosolized solutions.[12] Consult the Material Safety Data Sheet (MSDS) for complete hazard information.[12][14]

  • Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol at concentrations of up to 10 mg/mL.[14] To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO to a final concentration of 1-10 mM.

  • Storage: Store the solid compound sealed at -20°C.[14] The stock solution in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The product is stable for at least one to two years under these conditions.[14][15] Protect from light.[15]

  • Working Solution: On the day of the experiment, dilute the DMSO stock solution in the appropriate cell culture medium or assay buffer to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Analysis of Actin Cytoskeleton by Fluorescence Microscopy

This protocol describes how to treat cells with this compound and visualize the resulting changes in the F-actin cytoskeleton using fluorescently-labeled phalloidin.

Materials:

  • Cells cultured on sterile glass coverslips in a petri dish or multi-well plate.

  • This compound stock solution (in DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixation Solution: 3.7-4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Fluorescently-labeled Phalloidin (e.g., conjugated to TRITC, FITC, or Alexa Fluor dyes).

  • Nuclear stain (e.g., DAPI or Hoechst 33342).

  • Antifade mounting medium.

Workflow Diagram:

G Workflow for Cellular Actin Staining A 1. Seed Cells on Coverslips B 2. Treat with this compound (and DMSO control) A->B C 3. Incubate for Desired Time B->C D 4. Wash with PBS C->D E 5. Fix with 4% PFA (10 min at RT) D->E F 6. Permeabilize with 0.1% Triton X-100 (5 min at RT) E->F G 7. Stain with Fluorescent Phalloidin (20-60 min at RT) F->G H 8. Stain Nuclei (e.g., DAPI) G->H I 9. Mount Coverslips H->I J 10. Image via Fluorescence Microscopy I->J K 11. Analyze Cytoskeletal Changes J->K

Experimental workflow for analyzing actin dynamics in cells.

Procedure:

  • Cell Culture and Treatment: Seed cells onto sterile glass coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Prepare fresh culture medium containing the desired final concentration of this compound. Include a vehicle control (DMSO only) at the same final concentration.

  • Remove the old medium, wash once with PBS, and add the treatment or control medium to the cells.

  • Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental goals.

  • Fixation and Permeabilization:

    • Wash the cells twice with pre-warmed PBS.[16]

    • Fix the cells by adding 3.7% formaldehyde solution and incubating for 10 minutes at room temperature.[16]

    • Wash the cells two to three times with PBS.[17]

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes.[16][17]

    • Wash again two to three times with PBS.

  • Staining:

    • Prepare the phalloidin staining solution according to the manufacturer's instructions. Typically, this involves diluting a methanolic stock solution into PBS (e.g., 5 µL stock in 200 µL PBS per coverslip).[16]

    • Add the staining solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.[17]

    • (Optional) Add a nuclear counterstain like DAPI during one of the final wash steps.

  • Mounting and Imaging:

    • Wash the coverslips two to three times with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.

  • Expected Results: Control (DMSO-treated) cells will display a well-organized network of actin filaments, including stress fibers. In contrast, cells treated with this compound are expected to show a dose-dependent disruption of F-actin structures, leading to a more diffuse cytoplasmic signal, cell rounding, and loss of stress fibers.[7][18]

Protocol 3: Cell Migration / Wound Healing Assay

This assay measures the effect of this compound on directional cell migration.

Procedure:

  • Create Monolayer: Grow cells in a 6-well plate until they form a confluent monolayer.

  • Create Wound: Use a sterile 10 µL or 200 µL pipette tip to create a straight scratch (a "wound") through the center of the monolayer.[10]

  • Wash: Gently wash the cells three times with PBS to remove detached cells and debris.[10]

  • Treatment: Add serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 1.56, 3.125, 6.25, 12.5 µM) and a vehicle control.[10]

  • Imaging: Immediately acquire an image of the wound at time 0 using a light microscope. Place the plate back in the incubator.

  • Acquire additional images of the same field of view at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the time 0 image.

  • Expected Results: The vehicle control cells should migrate into the empty space and close the wound over time. This compound is expected to inhibit this migration in a dose-dependent manner, resulting in a wider remaining gap compared to the control.

Protocol 4: In Vitro Actin Polymerization Assay (Pyrene Assay)

This biochemical assay directly measures the effect of this compound on the polymerization of purified G-actin into F-actin in vitro. It relies on the fluorescence enhancement of pyrene-labeled G-actin upon its incorporation into a filament.

Materials:

  • Purified G-actin and pyrene-labeled G-actin.

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT).

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).

  • This compound stock solution (in DMSO) and vehicle control.

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm).

Procedure:

  • Prepare Actin Monomers: On ice, mix unlabeled G-actin with a small percentage (5-10%) of pyrene-labeled G-actin in G-buffer.

  • Prepare Reactions: In the wells of the 96-well plate, add G-buffer, this compound at various concentrations (or DMSO for control), and the G-actin/pyrene-G-actin mixture.

  • Initiate Polymerization: Start the reaction by adding the 10x Polymerization Buffer to each well. This addition of salts (KCl and MgCl₂) induces polymerization.

  • Measure Fluorescence: Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every 30-60 seconds for 30-60 minutes.

  • Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the three phases of polymerization: nucleation (lag phase), elongation (steep slope), and steady-state (plateau).

  • Expected Results: In the control reaction, a characteristic sigmoidal curve will be observed. This compound, by capping the barbed ends, is expected to decrease both the rate (slope of the elongation phase) and the extent (height of the plateau) of actin polymerization in a concentration-dependent manner.[5]

References

Application Notes and Protocols: Chaetoglobosin A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chaetoglobosin A, a cytochalasin alkaloid isolated from fungi such as Chaetomium globosum, has demonstrated notable anti-tumor activities across various cancer cell lines.[1][2] As a mycotoxin, it primarily targets filamentous actin, leading to the disruption of the cytoskeleton.[2][3] This interference with fundamental cellular architecture triggers a cascade of events, including the inhibition of cell growth and migration, cell cycle arrest, and the induction of apoptosis.[3][4] These characteristics make this compound a compound of significant interest in cancer research and drug development.

These application notes provide a comprehensive overview of the in vitro effects of this compound on cancer cells, supported by detailed experimental protocols for key assays. The information is intended to guide researchers in designing and executing studies to evaluate the anti-cancer potential of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the cytotoxic and cytostatic effects of this compound and its analogue, Chaetoglobosin E, on various cancer cell lines.

Table 1: IC50 Values of Chaetoglobosins in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
This compoundT-24Human Bladder Cancer48.14 ± 10.25 µM[4]
This compoundMCF-7Breast Cancer136.59 µg/ml[5]
This compoundHEPG-2Liver Cancer119.3 µg/ml[5]
Chaetoglobosin CUnspecifiedNot Specified19.97 µM[6]
Chaetoglobosin EKYSE-30Esophageal Squamous Cell Carcinoma2.57 µmol/L[7]

Table 2: Effects of this compound on Cell Cycle Distribution in T-24 Cells

Treatment Concentration (µM)% of Cells in Sub-G1 Phase
0Baseline
25Increased
50Further Increased
75Significantly Increased

Note: This table is a qualitative representation based on the finding that this compound treatment resulted in an increase in the number of sub-G1 phase cells.[4]

Table 3: Effects of Chaetoglobosin E on Protein Expression in KYSE-30 Cells

ProteinEffect of Treatment
Cyclin B1Down-regulation
CDC2Down-regulation
p-CDC2Down-regulation
p21Up-regulation
Bcl-2Down-regulation
BaxUp-regulation
Beclin-1Up-regulation
LC3Up-regulation
E-cadherinDown-regulation
VimentinUp-regulation
p-EGFRDown-regulation
p-MEKDown-regulation
p-ERKDown-regulation
p-AktDown-regulation
PLK1Down-regulation

Note: This table summarizes the findings on Chaetoglobosin E, a closely related analogue of this compound.[7][8]

Experimental Protocols

Herein are detailed methodologies for key experiments cited in the study of this compound's effects on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., T-24)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This protocol is for the quantitative analysis of apoptosis induced by this compound.[4]

Materials:

  • Cancer cell line (e.g., T-24)

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 25, 50, 75 µM) for 12 hours.[4]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure to analyze the effect of this compound on cell cycle progression.[4]

Materials:

  • Cancer cell line (e.g., T-24)

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 0, 25, 50, 75 µM) for 6 hours.[4]

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in 1 mL of PBS containing 20 µg/mL RNase A.

  • Incubate at 37°C for 30 minutes.

  • Add PI to a final concentration of 50 µg/mL.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[4]

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.[9]

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-p38, p-ERK, PI3K, p-mTOR, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at desired concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Normalize the expression of the target protein to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

Chaetoglobosin_A_Signaling_Pathway ChA This compound Actin Filamentous Actin (Cytoskeleton) ChA->Actin disrupts ROS ↑ Reactive Oxygen Species (ROS) ChA->ROS CellCycle Cell Cycle Arrest (Sub-G1 Increase) Actin->CellCycle MMP ↓ Mitochondrial Membrane Potential ROS->MMP MAPK MAPK Pathway (p38, ERK) ROS->MAPK PI3K_AKT PI3K/AKT/mTOR Pathway ROS->PI3K_AKT Apoptosis Apoptosis MMP->Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

Apoptosis_Assay_Workflow start Seed Cancer Cells treat Treat with this compound (e.g., 0-75 µM, 12h) start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptotic Cells analyze->end

Caption: Workflow for apoptosis detection via flow cytometry.

Cell_Cycle_Analysis_Workflow start Culture Cancer Cells treat Treat with this compound (e.g., 0-75 µM, 6h) start->treat harvest Harvest and Fix Cells treat->harvest stain Stain with Propidium Iodide (PI) harvest->stain analyze Flow Cytometry Analysis stain->analyze end Determine Cell Cycle Distribution analyze->end

Caption: Workflow for cell cycle analysis using PI staining.

References

Chaetoglobosin A: A Potent Inducer of Apoptosis in Cancer Cells for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin A (ChA), a cytochalasan alkaloid derived from fungi, has demonstrated significant anti-tumor properties by inducing apoptosis in various cancer cell lines.[1][2] This document provides a comprehensive overview of the application of this compound for in vitro apoptosis studies, detailing its mechanism of action, quantitative effects, and standardized protocols for key experimental assays. The information presented herein is intended to guide researchers in utilizing this compound as a tool for cancer research and drug discovery.

Introduction

This compound is a fungal secondary metabolite that has garnered attention for its cytotoxic effects on cancer cells.[1] A primary mechanism underlying its anti-tumor activity is the induction of programmed cell death, or apoptosis.[1][3][4] This process is critical for tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound has been shown to trigger apoptosis through multiple signaling pathways, making it a valuable compound for studying the intricate mechanisms of cancer cell death.[1][3]

Mechanism of Action

This compound induces apoptosis through a multi-faceted mechanism primarily involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[1][3] In human bladder cancer T-24 cells, ChA treatment leads to increased intracellular ROS levels, which in turn triggers oxidative stress.[1][3][4] This oxidative stress is a critical upstream event that instigates both intrinsic and extrinsic apoptotic pathways.[3][4]

Key signaling pathways affected by this compound include:

  • MAPK Pathway: this compound activates the Mitogen-Activated Protein Kinase (MAPK) pathway, influencing cell proliferation, differentiation, and apoptosis.[3]

  • PI3K-AKT-mTOR Pathway: This crucial survival pathway is inhibited by this compound, leading to decreased cell proliferation and survival.[1][3]

  • Mitochondrial (Intrinsic) Pathway: ChA treatment leads to a decrease in the mitochondrial membrane potential (MMP) and an altered ratio of Bax to Bcl-2 proteins, favoring apoptosis.[4]

  • Death Receptor (Extrinsic) Pathway: Evidence suggests the involvement of the extrinsic pathway through the activation of initiator caspase-8.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment DurationAssayReference
T-24Human Bladder Cancer48.14 ± 10.25 µM24 hMTT Assay[1][3][4]
A549Lung Carcinoma6.56 µM72 hNot Specified[1]
SGC-7901Gastric Cancer7.48 µM72 hNot Specified[1]
MDA-MB-435Melanoma37.56 µM72 hNot Specified[1]
HepG2Liver Cancer38.62 µM72 hNot Specified[1]
HCT116Colon Cancer3.15 µM72 hNot Specified[1]
P388Leukemia3.67 µM72 hNot Specified[1]

Table 2: Apoptotic Effects of this compound on T-24 Cells

ParameterConcentrationTreatment DurationObservationAssayReference
Apoptosis Rate0, 25, 50, 75 µM12 hDose-dependent increaseAnnexin V-FITC/PI[4]
Mitochondrial Membrane Potential50 µMNot SpecifiedSignificant decreaseDiOC6(3) Staining[4]
Cell CycleNot Specified6 hIncrease in sub-G1 phaseFlow Cytometry[4]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., T-24)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO

Procedure:

  • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[4]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 12.5, 25, 50, 75, 100 µM).[4]

  • Incubate for the desired time period (e.g., 24 hours).[4]

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is for quantifying the percentage of apoptotic cells.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 75 µM) for a specified duration (e.g., 12 hours).[4]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer provided with the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[4]

Western Blot Analysis

This protocol is for detecting changes in protein expression levels related to apoptosis signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-8, p-p38, p-ERK, p-AKT, p-mTOR, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time (e.g., 6 hours).[4]

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.[4][6]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows associated with this compound-induced apoptosis.

ChaetoglobosinA_Apoptosis_Pathway ChA This compound ROS ↑ Reactive Oxygen Species (ROS) ChA->ROS Caspase8 ↑ Caspase-8 ChA->Caspase8 MAPK MAPK Pathway ROS->MAPK PI3K_AKT PI3K/AKT/mTOR Pathway ROS->PI3K_AKT Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis inhibition Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Caspase3 ↑ Caspase-3 Bax_Bcl2->Caspase3 MMP->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell_Seeding Seed Cancer Cells Treatment Treat with This compound Cell_Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis_Detection Apoptosis Detection (Annexin V/PI) Treatment->Apoptosis_Detection Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Logical_Relationship ChA This compound Cellular_Stress Induces Cellular Stress ChA->Cellular_Stress initiates Pathway_Modulation Modulates Signaling Pathways Cellular_Stress->Pathway_Modulation triggers Apoptotic_Execution Executes Apoptotic Program Pathway_Modulation->Apoptotic_Execution activates Cancer_Cell_Death Cancer Cell Death Apoptotic_Execution->Cancer_Cell_Death results in

References

Chaetoglobosin A: Application Notes and Protocols for Use as an Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A is a mycotoxin belonging to the cytochalasan family of metabolites, primarily produced by the fungus Chaetomium globosum.[1] It exhibits a wide range of biological activities, including potent antifungal properties.[1][2] This document provides detailed application notes and protocols for the investigation of this compound as an antifungal agent, with a focus on its mechanism of action, methods for assessing its efficacy, and potential cytotoxic effects.

Mechanism of Action: Disruption of the Fungal Cytoskeleton

The primary antifungal mechanism of this compound involves the disruption of the actin cytoskeleton.[3] Like other cytochalasans, it interferes with the polymerization and depolymerization of actin filaments.[3] This disruption has profound consequences for fungal cell physiology, as the actin cytoskeleton is crucial for a variety of essential processes:

  • Polarized Growth: Filamentous fungi rely on a dynamic actin cytoskeleton to direct the transport of vesicles containing cell wall precursors and enzymes to the hyphal tip, enabling polarized growth.[4][5]

  • Vesicle Trafficking: The actin network serves as tracks for the movement of secretory vesicles to the growing tip and other sites of active cell wall synthesis.[6]

  • Endocytosis: Actin is essential for the internalization of nutrients and the recycling of membrane components through endocytosis.[4]

  • Cell Division (Cytokinesis): The formation of the contractile actin ring is a critical step in cytokinesis in both yeast and filamentous fungi.[4]

By disrupting these fundamental processes, this compound effectively inhibits fungal growth and morphogenesis.

Data Presentation

Antifungal Activity of this compound and Related Compounds
CompoundFungal SpeciesMIC (µg/mL)MIC (µM)Reference
This compoundFusarium sporotrichioides1.562.9[7]
This compoundCytospora mali0.5 (97.1% inhibition)0.9
Chaetoglobosin CRhizoctonia solani-11.83[4]
Chaetoglobosin ERhizoctonia solani-11.79[4]
Chaetoglobosin FRhizoctonia solani-23.66[4]
Chaetoglobosin GRhizoctonia solani-12.11[4]
Chaetoglobosin PCryptococcus neoformans H99 (37°C)6.3-[8]
Chaetoglobosin PCryptococcus neoformans H99 (25°C)69.5-[8]
Chaetoglobosin PAspergillus fumigatus12.5-[8]
Chaetoglobosin PCandida albicans>50-[8]
Cytotoxicity of this compound and Related Compounds against Mammalian Cell Lines
CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
This compoundHCT116 (human colon cancer)-3.15[9]
This compoundP388 (murine leukemia)-3.67[7]
This compoundA549 (human lung carcinoma)-6.56[7]
This compoundSGC-7901 (human gastric cancer)-7.48[7]
This compoundMDA-MB-435 (human melanoma)-37.56[7]
This compoundHepG2 (human liver cancer)-38.62[7]
This compoundT-24 (human bladder cancer)-48.14[7]
Chaetoglobosins (undisclosed mixture)KB (human oral cancer)20-30-[6]
Chaetoglobosins (undisclosed mixture)K562 (human leukemia)18-25-[5][6]
Chaetoglobosins (undisclosed mixture)MCF-7 (human breast cancer)~28-[5][6]
Chaetoglobosins (undisclosed mixture)HepG2 (human liver cancer)~28-[5][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[8][10]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolate of interest

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • PrestoBlue™ Cell Viability Reagent (optional, for colorimetric reading)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium to obtain spores or yeast cells.

    • Harvest the spores/cells and suspend them in sterile PBS.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or spectrophotometer.

    • Dilute the adjusted suspension in RPMI-1640 medium to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations (e.g., 0.05 to 50 µg/mL). The final volume in each well should be 100 µL.

    • Include a drug-free well (growth control) and a well with medium only (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the this compound dilutions and the growth control well.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C for most human pathogens) for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • Determination of MIC:

    • Visual Reading: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

    • Spectrophotometric Reading: Read the absorbance at a suitable wavelength (e.g., 530 nm) using a microplate reader. The MIC is defined as the lowest drug concentration that causes a significant reduction (e.g., ≥50%) in absorbance compared to the growth control.

    • Colorimetric Reading: Add a viability indicator like PrestoBlue™ and incubate according to the manufacturer's instructions. The MIC is the lowest concentration that prevents the color change.

Protocol 2: Cytotoxicity Assay against Mammalian Cells (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound on mammalian cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a medium-only control.

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Visualization of Actin Cytoskeleton Disruption

This protocol describes how to stain the actin filaments in fungal cells to visualize the effects of this compound treatment.[8][10][11][12][13]

Materials:

  • Fungal cells (treated with this compound and untreated controls)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-FITC or Phalloidin-Rhodamine)

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Treatment:

    • Grow fungal cells in a suitable liquid medium.

    • Treat the cells with an appropriate concentration of this compound (e.g., at or above the MIC) for a defined period (e.g., 1-4 hours). Include an untreated control.

  • Fixation:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells in the fixative solution and incubate for 30-60 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells twice with PBS.

    • Resuspend the cells in the permeabilization solution and incubate for 5-10 minutes at room temperature.

  • Phalloidin Staining:

    • Wash the permeabilized cells twice with PBS.

    • Prepare the phalloidin staining solution according to the manufacturer's instructions (typically a 1:100 to 1:1000 dilution in PBS with 1% BSA).

    • Resuspend the cells in the phalloidin solution and incubate for 30-60 minutes at room temperature in the dark.

  • Mounting and Visualization:

    • Wash the stained cells twice with PBS.

    • Resuspend the cells in a small volume of PBS and place a drop on a microscope slide.

    • Mount with a coverslip using an antifade mounting medium.

    • Observe the cells using a fluorescence microscope with the appropriate filter set for the fluorophore used.

    • Compare the actin organization in treated versus untreated cells. Untreated cells should show distinct actin structures (e.g., cables and patches), while treated cells are expected to show disorganized or absent actin filaments.

Visualizations

Chaetoglobosin_A_Mechanism_of_Action ChaetoglobosinA This compound DisruptedActin Disrupted Actin Dynamics (Inhibition of Polymerization/ Depolymerization) ChaetoglobosinA->DisruptedActin Inhibits ActinMonomers G-Actin (Monomers) ActinFilaments F-Actin (Filaments) ActinMonomers->ActinFilaments Polymerization ActinFilaments->ActinMonomers Depolymerization PolarizedGrowth Polarized Growth (Hyphal Tip Extension) ActinFilaments->PolarizedGrowth Required for VesicleTransport Vesicle Transport ActinFilaments->VesicleTransport Required for Endocytosis Endocytosis ActinFilaments->Endocytosis Required for Cytokinesis Cytokinesis ActinFilaments->Cytokinesis Required for FungalGrowthInhibition Fungal Growth Inhibition & Morphological Defects DisruptedActin->FungalGrowthInhibition Leads to PolarizedGrowth->FungalGrowthInhibition VesicleTransport->FungalGrowthInhibition Endocytosis->FungalGrowthInhibition Cytokinesis->FungalGrowthInhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Culture InoculumPrep 2. Prepare Inoculum FungalCulture->InoculumPrep Inoculation 4. Inoculate 96-well plate InoculumPrep->Inoculation DrugDilution 3. Prepare this compound Serial Dilutions DrugDilution->Inoculation Incubation 5. Incubate (24-48h) Inoculation->Incubation ReadResults 6. Read Results (Visual/Spectrophotometric) Incubation->ReadResults DetermineMIC 7. Determine MIC ReadResults->DetermineMIC

Caption: Workflow for MIC determination.

Signaling_Pathway_Disruption ChaetoglobosinA This compound ActinDynamics Actin Cytoskeleton Dynamics ChaetoglobosinA->ActinDynamics Disrupts VesicleTrafficking Polarized Vesicle Trafficking (e.g., via Myosin V on actin cables) ActinDynamics->VesicleTrafficking Essential for CWI_MAPK Cell Wall Integrity (CWI) MAPK Pathway Activation ActinDynamics->CWI_MAPK Disruption can trigger compensatory response Spitzenkorper Spitzenkörper Maintenance VesicleTrafficking->Spitzenkorper Maintains CellWallSynth Localized Cell Wall Synthesis & Membrane Expansion Spitzenkorper->CellWallSynth Directs HyphalTipGrowth Hyphal Tip Growth CellWallSynth->HyphalTipGrowth Drives CellLysis Cell Lysis HyphalTipGrowth->CellLysis Inhibition leads to CWI_MAPK->CellLysis Failure of response can lead to

Caption: Disruption of actin-dependent signaling.

References

Application Notes and Protocols for Chaetoglobosin A Nematicidal Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A is a mycotoxin belonging to the cytochalasan family of fungal secondary metabolites, primarily produced by various species of the fungus Chaetomium.[1][2] This compound has garnered significant interest within the scientific community due to its wide range of biological activities, including potent nematicidal effects.[1][3] As a cytochalasan, this compound's primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells.[2][4] This interference with cellular structure and function leads to cytotoxicity and, in the context of nematodes, paralysis and death. These application notes provide detailed protocols for assessing the nematicidal activity of this compound, with a focus on the model organism Caenorhabditis elegans and the plant-parasitic nematode Meloidogyne incognita.

Data Presentation

The following tables summarize the quantitative data on the nematicidal activity of this compound from published studies.

Table 1: Nematicidal Activity of this compound against Meloidogyne incognita

ParameterValueExposure TimeReference
LC50 (J2 Mortality) 77.0 µg/mL72 hours[3]
J2 Mortality 99.8% at 300 µg/mL72 hours[3]
Inhibition of J2 Penetration Significant at 30 and 300 µg/mLNot specified[3]
Reduction in Eggs per Plant 63% at 30 mg/kg of soilNot specified[3]

Table 2: Nematicidal Activity of this compound against Caenorhabditis elegans (Hypothetical Data)

ParameterValueExposure Time
LC50 Data not available24 hours
IC50 (Motility) Data not available4 hours
Lifespan Reduction Data not availableChronic exposure

Experimental Protocols

Protocol 1: Nematicidal Assay using Caenorhabditis elegans

This protocol outlines the procedure for determining the lethal concentration (LC50) of this compound against the model nematode C. elegans.

Materials:

  • Wild-type C. elegans N2 strain

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • M9 buffer

  • 96-well microtiter plates

  • Synchronized L4 stage worms

  • Microscope

Procedure:

  • Synchronization of C. elegans : Grow a population of C. elegans on NGM plates seeded with E. coli OP50. Collect gravid adults and treat with a bleach solution to isolate eggs. Hatch the eggs in M9 buffer to obtain a synchronized population of L1 larvae. Grow these larvae on fresh NGM plates until they reach the L4 stage.

  • Preparation of this compound Solutions : Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions of the stock solution in M9 buffer to achieve the desired final concentrations for the assay. Include a solvent-only control.

  • Assay Setup : Add a defined number of synchronized L4 worms (e.g., 20-30) to each well of a 96-well plate. Add the different concentrations of this compound to the wells. Each concentration should be tested in triplicate.

  • Incubation : Incubate the plates at a constant temperature (e.g., 20°C) for 24 to 72 hours.

  • Assessment of Mortality : After the incubation period, observe the worms under a microscope. A worm is considered dead if it does not respond to a gentle touch with a platinum wire pick.

  • Data Analysis : Calculate the percentage of dead worms for each concentration. Determine the LC50 value using probit analysis or other suitable statistical software.

Protocol 2: Motility Assay using Caenorhabditis elegans

This protocol describes a method to assess the effect of this compound on the motility of C. elegans.

Materials:

  • Synchronized L4 stage C. elegans

  • This compound solutions

  • M9 buffer

  • 96-well microtiter plates

  • Automated worm tracking system or manual observation under a microscope

Procedure:

  • Worm Preparation : Synchronize and grow C. elegans to the L4 stage as described in Protocol 1.

  • Assay Setup : Dispense a known number of L4 worms into each well of a 96-well plate containing M9 buffer.

  • Compound Addition : Add the various concentrations of this compound to the wells. Include a solvent control.

  • Motility Measurement :

    • Automated System : Place the plate in an automated worm tracker and record the movement of the worms over a set period (e.g., 4 hours). The software will provide quantitative data on motility parameters such as speed and frequency of movement.

    • Manual Observation : At specific time points (e.g., 1, 2, 4 hours), observe the worms under a microscope and score their motility based on a predefined scale (e.g., 0 = no movement, 1 = occasional head movement, 2 = slow, uncoordinated movement, 3 = active, coordinated movement).

  • Data Analysis : For automated systems, calculate the percentage inhibition of motility compared to the control. For manual observation, compare the motility scores between treated and control groups. Determine the IC50 value (the concentration that inhibits motility by 50%).

Protocol 3: Lifespan Assay using Caenorhabditis elegans

This protocol details how to evaluate the impact of chronic exposure to this compound on the lifespan of C. elegans.

Materials:

  • Synchronized L1 stage C. elegans

  • NGM plates containing different concentrations of this compound

  • E. coli OP50

  • M9 buffer

  • Platinum wire pick

Procedure:

  • Plate Preparation : Prepare NGM plates containing a range of concentrations of this compound. Seed the plates with E. coli OP50.

  • Synchronization and Transfer : Synchronize worms to the L1 stage. Transfer a set number of L1 larvae (e.g., 50-100) to each prepared plate.

  • Daily Monitoring : Starting from the first day of adulthood, transfer the worms to fresh plates every day to separate them from their progeny.

  • Scoring Survival : Each day, count the number of live and dead worms on each plate. A worm is considered dead if it does not respond to gentle prodding.

  • Data Analysis : Generate survival curves for each concentration and the control. Perform statistical analysis (e.g., Log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.

Visualizations

Experimental Workflow for Nematicidal Activity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis worm_sync C. elegans Synchronization (L4 Stage) plate_setup 96-Well Plate Setup (Worms + Compound) worm_sync->plate_setup compound_prep This compound Solution Preparation compound_prep->plate_setup incubation Incubation (24-72 hours) plate_setup->incubation mortality_assessment Mortality Assessment incubation->mortality_assessment data_analysis Data Analysis (LC50 Calculation) mortality_assessment->data_analysis

Caption: Workflow for this compound nematicidal assay.

Putative Signaling Pathway for this compound-Induced Cell Death in Nematodes

G ChA This compound Actin Actin Cytoskeleton ChA->Actin Inhibits polymerization Disruption Cytoskeleton Disruption Actin->Disruption leads to ROS Increased ROS Disruption->ROS induces MAPK MAPK Pathway Activation ROS->MAPK activates PI3K PI3K/AKT/mTOR Pathway Activation ROS->PI3K activates Apoptosis Apoptosis MAPK->Apoptosis triggers PI3K->Apoptosis triggers CellDeath Cell Death / Paralysis Apoptosis->CellDeath results in

Caption: Hypothesized signaling pathway for this compound in nematodes.

References

Application Notes and Protocols for Chaetoglobosin A Solid-Batch Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chaetoglobosin A is a cytochalasan alkaloid produced by the endophytic fungus Chaetomium globosum. It exhibits a range of biological activities, including cytotoxic, antimicrobial, and phytotoxic effects, making it a compound of interest for drug development and biopesticide applications. This document provides a detailed protocol for the solid-batch fermentation of Chaetomium globosum for the production of this compound, followed by its extraction and purification.

Experimental Protocols

1. Microorganism and Inoculum Preparation

The strain Chaetomium globosum is utilized for the production of this compound.[1] A spore suspension is required for the inoculation of the solid substrate.

  • 1.1. Culture Maintenance: Maintain Chaetomium globosum on Potato Dextrose Agar (PDA) plates.

  • 1.2. Spore Suspension Preparation:

    • Culture the fungus on PDA plates at 28°C for 14 days until the surface is completely covered by spores.[1]

    • Harvest the spores by adding sterile distilled water to the plate and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.

2. Solid-Batch Fermentation

This protocol utilizes cornstalks as the solid substrate for fermentation.

  • 2.1. Substrate Preparation:

    • Dry cornstalks and grind them to pass through a 40-mesh sieve.[2]

  • 2.2. Fermentation Medium:

    • For every 10 grams of ground cornstalk, add 0.5 grams of ammonium chloride and 20 mL of distilled water.[1]

  • 2.3. Fermentation Process:

    • Place the prepared substrate and medium into 250 mL Erlenmeyer flasks.

    • Autoclave the flasks at 121°C for 20 minutes and allow them to cool to room temperature.

    • Inoculate each flask with 1 mL of the prepared C. globosum spore suspension (1 x 10^7 spores/mL).[1]

    • Incubate the flasks at 28°C for 14 days.[1] Optimal production of this compound has been observed at this temperature.[3]

3. Extraction of this compound

  • 3.1. Solvent Extraction:

    • After the incubation period, add acetone to the flask containing the fermented solid substrate.

    • Perform extraction at room temperature.[4][5]

    • Separate the solvent extract from the solid residue by filtration.

  • 3.2. Solvent Evaporation:

    • Concentrate the acetone extract using a rotary evaporator at 40°C to obtain a crude extract.[1]

4. Purification of this compound

  • 4.1. Preliminary Purification:

    • The crude extract can be further purified to increase the content of this compound.[1]

    • Adjusting the pH of the extract to 13 has been shown to improve purification.[4][5]

  • 4.2. Chromatographic Purification:

    • For higher purity, the crude extract can be subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).[6]

5. Quantification of this compound

  • 5.1. HPLC Analysis:

    • Dissolve the crude or purified extract in methanol.[2]

    • Filter the solution through a 0.22 µm filter before injection into the HPLC system.[2]

    • Use a C18 column for separation.[2]

    • An isocratic elution system with 45% acetonitrile in water can be used as the mobile phase at a flow rate of 1.0 mL/min.[2]

    • Quantify this compound by comparing the peak area with that of a known standard.

Data Presentation

Table 1: Inoculum and Fermentation Parameters

ParameterValueReference
MicroorganismChaetomium globosum[1]
Inoculum TypeSpore Suspension[1]
Inoculum Concentration1 x 10^7 spores/mL[1]
Fermentation TypeSolid-Batch[1]
Incubation Temperature28°C[1][3]
Incubation Time14 days[1]
Initial pHNeutral[7][8]

Table 2: Solid-State Fermentation Medium Composition (per 10g of Cornstalk)

ComponentQuantityReference
Ground Cornstalk10 g[1]
Ammonium Chloride0.5 g[1]
Distilled Water20 mL[1]

Table 3: Extraction and Purification Parameters

ParameterConditionReference
Extraction SolventAcetone[4][5]
Extraction TemperatureRoom Temperature[4][5]
Optimal pH for Purification13[4][5]

Visualizations

ChaetoglobosinA_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Solid-Batch Fermentation cluster_Downstream Downstream Processing PDA_Culture C. globosum on PDA (28°C, 14 days) Spore_Harvest Harvest Spores (Sterile Water) PDA_Culture->Spore_Harvest Spore_Suspension Prepare Spore Suspension (1x10^7 spores/mL) Spore_Harvest->Spore_Suspension Inoculation Inoculate with Spore Suspension Spore_Suspension->Inoculation Substrate_Prep Prepare Substrate (Ground Cornstalks) Medium_Prep Prepare Medium (NH4Cl, Water) Substrate_Prep->Medium_Prep Sterilization Autoclave Substrate (121°C, 20 min) Medium_Prep->Sterilization Sterilization->Inoculation Incubation Incubate (28°C, 14 days) Inoculation->Incubation Extraction Solvent Extraction (Acetone, Room Temp) Incubation->Extraction Concentration Concentrate Extract (Rotary Evaporator) Extraction->Concentration Purification Purification (pH 13, Chromatography) Concentration->Purification Quantification Quantification (HPLC) Purification->Quantification Key_Factors_ChaetoglobosinA cluster_Organism Organism cluster_Fermentation Fermentation Conditions cluster_Medium Medium Composition ChaetoglobosinA This compound Production Strain Chaetomium globosum Strain Strain->ChaetoglobosinA Temperature Temperature (Optimal ~28°C) Temperature->ChaetoglobosinA pH pH (Optimal Neutral) pH->ChaetoglobosinA Time Incubation Time (e.g., 14 days) Time->ChaetoglobosinA Moisture Moisture Content Moisture->ChaetoglobosinA Substrate Solid Substrate (e.g., Cornstalk) Substrate->ChaetoglobosinA Nitrogen Nitrogen Source (e.g., NH4Cl) Nitrogen->ChaetoglobosinA

References

Application Notes and Protocols for the Extraction and Purification of Chaetoglobosin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying Chaetoglobosin A, a cytochalasan alkaloid with significant cytotoxic and antifungal properties. The following protocols are based on established methodologies from peer-reviewed scientific literature and are intended to guide researchers in the isolation of this valuable secondary metabolite from fungal cultures, primarily Chaetomium globosum.

Introduction

This compound is a fungal secondary metabolite belonging to the cytochalasan family of alkaloids.[1] These compounds are characterized by a substituted isoindole ring fused to a macrocyclic ring.[2] this compound, primarily produced by the fungus Chaetomium globosum, has demonstrated a range of biological activities, including potent antitumor, antifungal, and antibacterial effects.[1][3] Its mechanism of action often involves the disruption of actin microfilaments, leading to interference with cellular processes like cytokinesis and intracellular motility.[2][4] The promising therapeutic potential of this compound has led to increased interest in efficient methods for its extraction and purification for further research and drug development.

Data Presentation: Quantitative Yields of this compound

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction methodology. The following table summarizes reported yields from various studies to provide a comparative overview.

Fungal StrainCultivation MethodExtraction SolventYield of this compoundReference
Chaetomium globosum W7Fermentation in PDA mediumEthyl Acetate58.66 mg/L[5]
Chaetomium globosum W7 (OEX13 mutant)Fermentation in PDA mediumEthyl Acetate298.77 mg/L[5]
Chaetomium globosum W7Solid-batch fermentation on cornstalksAcetone0.34 mg/g[6][7]
Chaetomium globosumGrown on citrate phosphate buffered potato dextrose agar (pH 7.01)Methanol203 µg per five agar plates (for Chaetoglobosin C)[3]

Experimental Protocols

The following protocols describe the key steps for the extraction and purification of this compound from fungal cultures.

Protocol 1: Solvent Extraction from Fungal Culture

This protocol outlines the initial extraction of this compound from either a liquid fermentation broth or a solid-state fermentation culture of Chaetomium globosum.

Materials:

  • Fermentation broth or solid culture of Chaetomium globosum

  • Extraction Solvents: Ethyl acetate (EtOAc), acetone, or methanol

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus (e.g., fiberglass filter)

  • Ultrasonic disruptor (for mycelial extraction)

Procedure:

For Liquid Fermentation Broth:

  • Separate the mycelia from the fermentation broth by centrifugation at 12,000 rpm for 10 minutes.[5]

  • Extract the supernatant (fermentation broth) with an equal volume of ethyl acetate.[5]

  • For the mycelial pellets, subject them to crushing with an ultrasonic disruptor and then extract with an equal volume of ethyl acetate.[5]

  • Combine the ethyl acetate extracts from both the supernatant and the mycelia.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator at 35-40°C to obtain the crude extract.[5][6]

For Solid-State Fermentation (e.g., on cornstalks or agar plates):

  • Harvest the fungal culture, including the solid substrate.

  • Soak the entire culture in a suitable solvent. For example, five agar plates can be soaked in 250 mL of methanol.[3] Acetone is also an effective solvent for extraction from cornstalks.[6][8]

  • Agitate the mixture for a sufficient period (e.g., 2 hours at 200 rpm) to ensure thorough extraction.[2]

  • Filter the mixture through a fiberglass filter to remove large particulates.[3]

  • Centrifuge the filtrate to separate any remaining solid material.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Purification of this compound using Column Chromatography and HPLC

This protocol describes the purification of the crude extract to isolate this compound.

Materials:

  • Crude this compound extract

  • Silica gel (300-400 mesh)

  • Reversed-phase C18 silica gel

  • Sephadex LH-20

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate, methanol, dichloromethane, acetone)

  • High-Performance Liquid Chromatography (HPLC) system (analytical and semi-preparative)

  • HPLC columns (e.g., Agilent TC-C18, 4.6 mm × 250 mm, 5 µm for analytical; larger diameter for semi-preparative)[5][6]

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • 0.22 µm or 0.45 µm filters

Procedure:

Step 1: Preliminary Purification by Column Chromatography

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Adsorb the dissolved extract onto a small amount of silica gel.

  • Prepare a silica gel column packed with silica gel in a non-polar solvent like n-hexane.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a step-gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate or another more polar solvent.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • For further purification, fractions rich in this compound can be subjected to chromatography on Sephadex LH-20 (eluting with methanol or a mixture like CH2Cl2–MeOH) or reversed-phase C18 silica gel (eluting with a methanol-water gradient).[9]

Step 2: High-Performance Liquid Chromatography (HPLC) Purification

  • Pool the fractions containing this compound from the column chromatography step and evaporate the solvent.

  • Dissolve the residue in the HPLC mobile phase (e.g., 45% acetonitrile in water or 70% methanol in water).[5][6][10]

  • Filter the solution through a 0.22 µm or 0.45 µm filter before injection.[5]

  • Inject the sample into a semi-preparative HPLC system equipped with a C18 column.

  • Perform isocratic elution with a mobile phase such as 45% acetonitrile in water at a flow rate of 1.0 mL/min for analytical scale or higher for semi-preparative scale (e.g., 3.0 mL/min).[5][10]

  • Monitor the eluent at a wavelength of 227 nm.[6]

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction to obtain purified this compound.

Step 3: Crystallization (Optional)

  • For obtaining highly pure this compound, crystallization can be performed.

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification FungalCulture Fungal Culture (e.g., Chaetomium globosum) SolventExtraction Solvent Extraction (e.g., Ethyl Acetate, Acetone) FungalCulture->SolventExtraction FiltrationCentrifugation Filtration / Centrifugation SolventExtraction->FiltrationCentrifugation Concentration Concentration (Rotary Evaporation) FiltrationCentrifugation->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel, C18, Sephadex LH-20) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & Monitoring (TLC/HPLC) ColumnChromatography->FractionCollection HPLC Semi-Preparative HPLC FractionCollection->HPLC PureChaetoglobosinA Purified this compound HPLC->PureChaetoglobosinA Signaling_Pathways cluster_akt_jnk Akt and JNK Pathways cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_mapk MAPK Pathway ChaetoglobosinA This compound Akt Akt ChaetoglobosinA->Akt JNK JNK ChaetoglobosinA->JNK PI3K PI3K ChaetoglobosinA->PI3K mTOR mTOR ChaetoglobosinA->mTOR p38 p38 ChaetoglobosinA->p38 JNK_mapk JNK ChaetoglobosinA->JNK_mapk ERK ERK ChaetoglobosinA->ERK MalignantPhenotype Malignant Phenotype Akt->MalignantPhenotype JNK->MalignantPhenotype Ras Ras Ras->Akt Ras->JNK AKT_path AKT PI3K->AKT_path AKT_path->mTOR Apoptosis_inhibition Inhibition of Apoptosis mTOR->Apoptosis_inhibition Apoptosis_induction Induction of Apoptosis p38->Apoptosis_induction JNK_mapk->Apoptosis_induction ERK->Apoptosis_induction

References

Application Notes: Chaetoglobosin A Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chaetoglobosin A is a fungal secondary metabolite belonging to the cytochalasan group of alkaloids.[1] Extensively isolated from fungi of the Chaetomium genus, it is recognized for its potent biological activities, including antitumor, antifungal, and antibacterial properties.[1][2] The primary mechanism of action for this compound is its interaction with the actin cytoskeleton, a critical component for numerous cellular processes.[3][4] By binding to actin filaments, it disrupts their dynamic assembly and disassembly, leading to the inhibition of cell division, migration, and morphogenesis.[5][6] This property makes this compound a valuable tool in cell biology research and a potential candidate for therapeutic development, particularly in oncology.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by targeting filamentous actin (F-actin). It binds to the barbed end of actin filaments, which inhibits both the addition and dissociation of actin monomers.[7][8] This disruption of actin polymerization dynamics leads to a cascade of downstream cellular events:

  • Cytoskeletal Collapse: Inhibition of actin filament turnover leads to the breakdown of the cellular actin network, affecting cell shape, adhesion, and motility.[8]

  • Cell Cycle Arrest: As the actin cytoskeleton is integral to the formation of the contractile ring during cytokinesis, treatment with this compound can lead to cell cycle arrest.[4]

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[1][9] This is mediated through the generation of reactive oxygen species (ROS), which in turn triggers stress-related signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to the activation of endogenous and exogenous apoptotic pathways.[9]

G ChA This compound Actin Actin Cytoskeleton Disruption ChA->Actin Inhibits ROS ↑ Reactive Oxygen Species (ROS) Actin->ROS Mito ↓ Mitochondrial Membrane Potential ROS->Mito MAPK MAPK Pathway (p38, ERK) ROS->MAPK Activates PI3K PI3K-AKT-mTOR Pathway ROS->PI3K Activates Apoptosis Apoptosis Mito->Apoptosis MAPK->Apoptosis PI3K->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic and anti-proliferative activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.

Cell LineIC50 ValueTreatment DurationSource
T-24 (Bladder Cancer)48.14 ± 10.25 µM24 hours[9]
A549 (Lung Cancer)6.56 µM72 hours[9]
SGC-7901 (Gastric Cancer)7.48 µM72 hours[9]
MDA-MB-435 (Melanoma)37.56 µM72 hours[9]
HepG2 (Liver Cancer)38.62 µM72 hours[9]
HCT116 (Colon Cancer)3.15 µM72 hours[9]
P388 (Murine Leukemia)3.67 µM72 hours[9]
KB (Oral Cancer)18-30 µg/mLNot Specified[2][10]
K562 (Leukemia)18-30 µg/mLNot Specified[2][10]
MCF-7 (Breast Cancer)18-30 µg/mLNot Specified[2][10]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagents: this compound (powder), Dimethyl sulfoxide (DMSO, sterile), or Ethanol.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in sterile DMSO. Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

    • When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Note that the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

2. Cell Viability and Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[11][12]

G A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with varying This compound conc. B->C D 4. Incubate for desired duration (24-72h) C->D E 5. Add MTT Reagent (e.g., 10 µL/well) D->E F 6. Incubate for 1-4h (allow formazan formation) E->F G 7. Add Solubilization Solution (e.g., 100 µL/well) F->G H 8. Read Absorbance at 570 nm G->H

Caption: Experimental workflow for an MTT-based cell viability assay.
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate spectrophotometer

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Treatment: Prepare serial dilutions of this compound in complete medium (e.g., concentrations ranging from 0 to 100 µM).[9] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

    • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[11] Incubate for an additional 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11] Mix gently on an orbital shaker to ensure complete solubilization.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

3. Protocol for Visualizing the Actin Cytoskeleton

This protocol uses fluorescently labeled phalloidin to stain F-actin, allowing for the direct visualization of changes induced by this compound.[5]

G A 1. Grow cells on coverslips & treat with this compound B 2. Fix cells with 4% Paraformaldehyde A->B C 3. Permeabilize with 0.1% Triton X-100 B->C D 4. Block with 1% BSA in PBS C->D E 5. Stain with TRITC-Phalloidin (or other conjugate) D->E F 6. (Optional) Counterstain nuclei with DAPI E->F G 7. Mount coverslips on slides F->G H 8. Image with a fluorescence microscope G->H

Caption: Workflow for fluorescent staining of the actin cytoskeleton.
  • Materials:

    • Cells grown on sterile glass coverslips in a multi-well plate

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS (Fixation buffer)

    • 0.1% Triton X-100 in PBS (Permeabilization buffer)

    • 1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

    • Fluorescently-conjugated Phalloidin (e.g., TRITC- or FITC-Phalloidin)

    • DAPI solution (for nuclear counterstaining, optional)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Cell Culture and Treatment: Seed cells on sterile coverslips placed in a multi-well plate and allow them to adhere. Treat the cells with the desired concentration of this compound for the appropriate duration.

    • Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.

    • Blocking: Wash three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

    • Staining: Incubate the cells with the fluorescent phalloidin conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature in the dark.[5]

    • Counterstaining (Optional): Wash three times with PBS. If desired, incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Mounting and Imaging: Wash a final three times with PBS. Carefully mount the coverslips onto glass slides using a mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filters. Compare the structure of actin filaments in treated cells to untreated controls.

References

Troubleshooting & Optimization

Technical Support Center: Chaetoglobosin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility, handling, and storage of Chaetoglobosin A in DMSO.

Solubility and Stability Data

For ease of reference, the following table summarizes the key quantitative data regarding the solubility and stability of this compound in DMSO.

ParameterValueSource(s)
Solubility in DMSO 10 mg/mL[1]
Storage of Solid Compound -20°C[1]
Stability of Solid Compound At least 2 years at -20°C[1]
Storage of DMSO Stock Solution -20°C or -80°C (aliquoted)
Stability of DMSO Stock Solution Stable for at least 1 year at -20°C when protected from light.

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptically weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in DMSO.

Question: Why is my this compound not dissolving in DMSO at 10 mg/mL?

Answer: If you are experiencing difficulty dissolving this compound, consider the following:

  • Vortexing: Ensure the solution is being vortexed vigorously.

  • Gentle Warming: Briefly warm the solution to 37°C to increase solubility.

  • Sonication: A brief sonication in a water bath can help break up any aggregates.

  • DMSO Quality: Ensure you are using anhydrous (water-free) DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.

Question: My this compound precipitated out of the DMSO solution upon storage. What should I do?

Answer: Precipitation can occur, especially after freeze-thaw cycles. To redissolve the compound, warm the vial to 37°C and vortex until the solution is clear. To prevent this, it is recommended to aliquot the stock solution into single-use volumes.

Question: After diluting my DMSO stock solution into an aqueous buffer or cell culture medium, the compound precipitated. How can I prevent this?

Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are some strategies to minimize precipitation:

  • Rapid Mixing: Add the DMSO stock solution directly to your aqueous buffer or media while vortexing or stirring to ensure rapid dispersal.

  • Stepwise Dilution: Perform serial dilutions in your aqueous buffer.

  • Avoid High Final Concentrations: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit in that medium.

  • Lower DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound solid and DMSO stock solutions? A1: The solid form of this compound should be stored at -20°C.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage.

Q2: How many times can I freeze-thaw my this compound stock solution? A2: To ensure the stability and integrity of the compound, it is highly recommended to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice.

Q3: Is this compound stable in the DMSO stock solution at -20°C? A3: Yes, this compound is stable for at least one year when stored at -20°C and protected from light.

Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments? A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration in the culture medium below 0.5% to avoid cytotoxic effects. It is always advisable to run a vehicle control (medium with the same percentage of DMSO) in your experiments.

Visual Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting solubility issues with this compound in DMSO.

Chaetoglobosin_A_Solubility_Troubleshooting start Start: Prepare 10 mg/mL this compound in DMSO dissolved Is the solid completely dissolved? start->dissolved yes_dissolved Solution is ready. Aliquot and store at -20°C. dissolved->yes_dissolved Yes no_dissolved Troubleshoot Dissolution dissolved->no_dissolved No vortex Vortex vigorously for 1-2 minutes no_dissolved->vortex warm Gentle warming to 37°C vortex->warm sonicate Sonicate briefly warm->sonicate check_again Check for dissolution sonicate->check_again yes_check_again Solution is ready. Aliquot and store at -20°C. check_again->yes_check_again Yes no_check_again Consider using fresh, anhydrous DMSO check_again->no_check_again No

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Enhancing Chaetoglobosin A Production in Chaetomium globosum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Chaetoglobosin A (ChA) from Chaetomium globosum.

Troubleshooting Guide

This guide addresses common issues encountered during ChA production experiments.

Issue 1: Low or No this compound Yield

  • Question: My Chaetomium globosum culture is growing well, but the this compound yield is consistently low or undetectable. What are the potential causes and how can I troubleshoot this?

  • Answer: Low ChA yield despite good mycelial growth can be attributed to several factors, ranging from suboptimal fermentation conditions to regulatory gene expression. Here’s a step-by-step troubleshooting approach:

    • Verify Culture Conditions: Ensure your fermentation parameters are optimized for ChA production, not just biomass. Optimal conditions can vary between strains, but a good starting point is a neutral pH and a temperature of around 28°C.[1][2][3]

    • Medium Composition: The composition of your culture medium is critical. Potato Dextrose Agar (PDA) is commonly used for ChA production.[4] Consider if your medium supports secondary metabolite production. Some studies have successfully used agricultural waste like cornstalk or potato waste as a substrate, which can sometimes enhance yield.[2][4]

    • Check for Genetic Regulation Issues: The biosynthesis of ChA is tightly regulated by specific genes. The transcription factor CgCheR is essential for the expression of the ChA biosynthetic gene cluster.[5][6] If you are working with a mutant strain, ensure that this regulatory pathway is intact. Overexpression of positive regulators like CgcheR has been shown to increase ChA yield by up to five-fold.[5]

    • Consider Product Efflux: ChA can be toxic to the fungus at high concentrations, leading to feedback inhibition. The CgMfs1 gene, which encodes a transporter protein, plays a role in exporting ChA out of the cell. Overexpression of CgMfs1 can significantly increase the final yield.[4][7]

    • Extraction Efficiency: Ensure your extraction protocol is efficient. Acetone has been identified as an effective solvent for extracting ChA from the fermentation broth and mycelia.[8]

Issue 2: Inconsistent this compound Yields Between Batches

  • Question: I am observing significant variability in this compound yield across different fermentation batches, even with seemingly identical conditions. What could be causing this inconsistency?

  • Answer: Batch-to-batch variability is a common challenge in fermentation processes. Here are some factors to investigate:

    • Inoculum Quality: The age and quality of the spore suspension used for inoculation can impact the fermentation kinetics and final yield. Standardize your inoculum preparation protocol, including spore concentration and age. An inoculation rate of around 2% (v/v) has been found to be effective.[2]

    • Precise Control of Fermentation Parameters: Small variations in pH, temperature, and agitation speed can lead to different metabolic responses. Ensure your bioreactor or shaker incubator provides precise and consistent control. A rotational speed of 180 rpm is often used.[4]

    • Substrate Variability: If you are using complex natural substrates like potato dextrose or cornstalk, there can be inherent variability between batches of the raw material.[4] If possible, use a more defined medium or thoroughly mix your substrate to ensure homogeneity.

    • Aeration: Oxygen availability is crucial for fungal growth and secondary metabolism. Ensure consistent aeration across all your fermentation vessels.

Frequently Asked Questions (FAQs)

Fermentation and Culture Optimization

  • Question: What is the optimal pH for Chaetomium globosum growth and this compound production?

    • Answer: Chaetomium globosum can grow over a pH range of 4.3 to 9.4, but optimal growth and ChA production are favored at a neutral pH.[1][3]

  • Question: What is the ideal temperature for maximizing this compound yield?

    • Answer: The optimal fermentation temperature for ChA production is typically around 28°C.[2]

  • Question: Can I use alternative carbon sources to improve this compound yield?

    • Answer: Yes, studies have shown that agricultural waste products like cornstalk can be used as a fermentation substrate to produce ChA.[4][8] Using an engineered strain overexpressing CgMfs1 on a cornstalk medium has shown significant increases in ChA yield.[4]

Genetic and Molecular Strategies

  • Question: Are there any known genes that can be manipulated to increase this compound production?

    • Answer: Yes, several genes have been identified. Constitutive overexpression of the pathway-specific regulator CgcheR can significantly improve ChA production, increasing it from 52 mg/L to 260 mg/L in one study.[5] Overexpression of the efflux pump gene CgMfs1 has also been shown to increase yield to 298.77 mg/L.[4][7] Additionally, knocking down the negative regulator pkaR can restore ChA production in certain mutant strains.[9]

  • Question: What is the role of the Gα-cAMP/PKA pathway in this compound biosynthesis?

    • Answer: The Gα-cAMP/PKA signaling pathway positively regulates ChA biosynthesis in C. globosum.[9] Knockdown of the Gα-encoding gene gna-1 leads to a decrease in ChA production, which can be restored by the addition of a cAMP analog or by knocking down the PKA regulatory subunit gene pkaR.[9]

Extraction and Quantification

  • Question: What is the recommended method for extracting this compound from the fermentation culture?

    • Answer: A common method involves extracting both the mycelia and the culture medium with a solvent like 2-butanone or acetone, followed by agitation.[8][10][11] The organic phase is then separated, dried, and can be further purified.

  • Question: How is this compound typically quantified?

    • Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of ChA.[12] An analytical C18 column is often used with a mobile phase consisting of acetonitrile and water.[12]

Quantitative Data Summary

Table 1: Effect of Genetic Modifications on this compound Yield

Genetic ModificationStrainYield (mg/L)Fold IncreaseReference
Wild TypeC. globosum52-[5]
Overexpression of CgcheRC. globosum2605.0x[5]
Wild TypeC. globosum W758.66-[4]
Inactivation of CgMfs1C. globosum W717.13 - 19.95~0.3x[4]
Overexpression of CgMfs1C. globosum W7298.775.1x[4][7]
Engineered Strain (CgMfs overexpression, CgXpp1 deletion)C. globosum265.934.2x (vs. 63.19)[2]

Table 2: Optimization of Fermentation Conditions for an Engineered Strain

ParameterConditionThis compound Yield (mg/L)Reference
Temperature28°C179.07[2]
pH5.97~193.73 (predicted)[2]
Rotational Speed180.02 rpm~193.73 (predicted)[2]
Inoculation Rate2% (v/v)177.76[2]
Metal Ion AdditionCu²⁺176.92[2]

Experimental Protocols

Protocol 1: Fermentation of Chaetomium globosum for this compound Production

  • Strain and Media Preparation:

    • Use Chaetomium globosum W7 or a genetically modified equivalent.[4]

    • Prepare Potato Dextrose Agar (PDA) medium (200 g potato, 20 g dextrose, 15 g agar per 1000 ml water).[4]

    • For spore preparation, cultivate the fungus on PDA plates at 28°C.[4]

  • Inoculation and Fermentation:

    • Prepare a spore suspension from the PDA plates.

    • Inoculate 50 ml of PDA broth in a 150 ml flask with the spore suspension.[4]

    • Incubate the flasks at 28°C with shaking at 180 rpm.[4]

    • Fermentation time can vary; samples can be collected at different time points (e.g., every 3 days) to determine the optimal harvest time.[4]

Protocol 2: Extraction of this compound

  • Separation of Mycelia and Broth:

    • After fermentation, centrifuge the culture at 12,000 rpm for 15 minutes to separate the culture broth from the mycelia.[4]

  • Solvent Extraction:

    • Extract both the mycelia and the supernatant with a suitable solvent such as acetone or 2-butanone.[8][10][11] For example, add 50 ml of 2-butanone per flask and agitate at 200 rpm for 2 hours.[10][11]

  • Phase Separation and Drying:

    • Combine the extracts and separate the organic phase.

    • Dry the organic phase to obtain the crude extract.[10][11]

Protocol 3: Quantification of this compound by HPLC

  • Sample Preparation:

    • Dissolve the dried crude extract in methanol.

    • Filter the sample through a 0.45 µm filter before injection.[3]

  • HPLC Conditions:

    • System: HPLC system with a UV-visible diode array detector.[3]

    • Column: Agilent Eclipse C8 analytical column or equivalent.[3]

    • Mobile Phase: A gradient of acetonitrile and water.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 227 nm.[12]

  • Quantification:

    • Prepare a standard curve using a purified this compound standard.

    • Calculate the concentration of ChA in the samples by comparing the peak areas to the standard curve.[12]

Visualizations

ChaetoglobosinA_Biosynthesis_Regulation cluster_pathway Gα-cAMP/PKA Signaling Pathway cluster_biosynthesis This compound Biosynthesis G_alpha Gα (gna-1) cAMP cAMP G_alpha->cAMP activates PKA PKA cAMP->PKA activates CgCheR CgCheR (Positive Regulator) PKA->CgCheR positively regulates pkaR pkaR (Negative Regulator) pkaR->PKA inhibits che_cluster che Gene Cluster CgCheR->che_cluster activates transcription ChA This compound che_cluster->ChA biosynthesis

Caption: Regulatory pathway of this compound biosynthesis.

ChA_Production_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis spore_prep Spore Suspension Preparation inoculation Inoculation into Liquid Medium (PDA) spore_prep->inoculation incubation Incubation (28°C, 180 rpm) inoculation->incubation centrifugation Centrifugation to separate mycelia and broth incubation->centrifugation solvent_extraction Solvent Extraction (e.g., Acetone) centrifugation->solvent_extraction drying Drying of Organic Phase solvent_extraction->drying hplc_prep Sample Preparation for HPLC drying->hplc_prep hplc_analysis HPLC-UV Analysis (227 nm) hplc_prep->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Experimental workflow for this compound production and analysis.

References

Chaetoglobosin A stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Chaetoglobosin A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to ensure the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound solid should be stored sealed at -20°C.[1][2][3][4] Under these conditions, the product is stable for at least two to four years.[1][3][4]

Q2: How should I store this compound after reconstitution in a solvent?

A2: After reconstitution in a solvent such as DMSO or methanol, it is recommended to protect the solution from light and store it at -20°C.[5] Aliquoting the solution into single-use volumes is advisable to avoid repeated freeze-thaw cycles.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol, typically at a concentration of 10 mg/mL.[1][3] It is almost insoluble in water.[5]

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound from light, both in its solid form and in solution.[5]

Q5: At what temperatures does this compound begin to degrade?

A5: this compound is sensitive to heat. Significant degradation is observed at temperatures of 75°C and above.[6][7][8][9][10] At 175°C, it can be completely degraded within 15 minutes.[6][8][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. Improper storage of this compound stock solution (e.g., storage at room temperature, exposure to light).Ensure stock solutions are stored at -20°C and protected from light. Prepare fresh working solutions from a new aliquot for each experiment.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use volumes after initial reconstitution to minimize freeze-thaw cycles.
Thermal instability during the experiment (e.g., heating steps).Avoid exposing this compound to high temperatures. If a heating step is necessary, consider its stability at that temperature and duration (see Table 1).
Precipitation of this compound in aqueous buffer. Low solubility of this compound in aqueous solutions.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell cultures.
Inconsistent experimental results. Degradation of this compound due to pH of the medium.This compound is more stable in alkaline conditions (pH 9-13) but degrades in strong acids (pH 1) and very strong bases (pH 14). Ensure the pH of your experimental buffer is within a stable range.[11]
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a validated analytical method, such as HPLC.

Stability Data

Temperature Stability of this compound

The following table summarizes the degradation of this compound at various temperatures and exposure times.

TemperatureExposure TimeObservationReference
50°CUp to 3 daysNo significant loss.[7][9]
50°C4-5 daysSignificant reduction in the amount of this compound.[7][9]
75°C24 hoursSignificantly reduced levels.[6][7][8][9][10]
100°C30 minutesDecreased amount.[9]
100°C90, 120, 150 minutesSignificantly reduced levels.[6][7][8][9][10]
100°C24 hoursNo this compound detected.
125°C1 hourSignificant decrease.[7]
150°C24 hoursNo this compound detected.
175°C15 minutesNo this compound detected.[6][8][10]
pH Stability of this compound
pH RangeStabilityReference
1Sharp decrease in stability.[11]
≥ 2Tolerates weak acid environments.[11]
9-13More stable in alkaline environments.[11]
14Significant degradation.[11]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for assessing the stability of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Methanol (for sample preparation)

  • DMSO (for sample preparation)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, an isocratic mobile phase of acetonitrile and water (45:55, v/v) can be effective.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25°C.[9]

  • Detection Wavelength: 227 nm.[9]

  • Injection Volume: 10-20 µL.

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol or DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Subject this compound (in solid form or in solution) to the desired stress conditions (e.g., heat, acid, base, light).

    • At specified time points, withdraw a sample.

    • If solid, dissolve in methanol or DMSO. If in solution, dilute with the mobile phase to a concentration within the calibration curve range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the working standard solutions to establish a calibration curve.

  • Inject the prepared samples.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Quantify the amount of remaining this compound in the samples using the calibration curve.

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects primarily by targeting the actin cytoskeleton. This disruption of actin polymerization triggers a cascade of downstream signaling events, ultimately leading to apoptosis in susceptible cells.[6]

Experimental Workflow for Assessing this compound-Induced Apoptosis

G Workflow for Assessing this compound-Induced Apoptosis cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Signaling Pathway Analysis A Cancer Cell Culture B Treat with this compound (various concentrations and time points) A->B C Annexin V/PI Staining (Flow Cytometry) B->C D Caspase Activity Assay B->D E Western Blot for Apoptotic Markers (e.g., cleaved PARP, Bcl-2 family) B->E F Western Blot for MAPK and PI3K/Akt Pathway Proteins (e.g., p-ERK, p-Akt) B->F G Actin Staining (Phalloidin) B->G

Caption: Workflow for investigating the apoptotic effects of this compound.

Signaling Pathway of this compound-Induced Apoptosis

G This compound-Induced Apoptosis Signaling Pathway ChA This compound Actin Actin Cytoskeleton Disruption ChA->Actin ROS Increased ROS Actin->ROS downstream effect? MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK PI3K PI3K/Akt/mTOR Pathway Activation ROS->PI3K Mito Mitochondrial Dysfunction MAPK->Mito PI3K->Mito regulates Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling cascade initiated by this compound leading to apoptosis.

References

overcoming Chaetoglobosin A experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome experimental variability when working with Chaetoglobosin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a type of mycotoxin known as a cytochalasan alkaloid, primarily produced by the fungus Chaetomium globosum.[1][2] Its main mechanism of action is the disruption of actin filaments in eukaryotic cells.[2][3] By binding to actin, it inhibits crucial cellular processes such as cell division, movement, and the formation of surface projections, which can lead to apoptosis (programmed cell death) in various cell lines.[2][4][5]

Q2: What are the common biological activities of this compound?

This compound exhibits a wide range of biological activities, making it a subject of interest in drug development. These activities include antitumor, antifungal, antibacterial, and nematicidal effects.[1][3] It has shown particular promise in cancer research for its ability to preferentially induce apoptosis in cancer cells.[2][3]

Q3: How should I store and handle this compound to ensure its stability?

Proper storage is critical to prevent degradation and maintain experimental consistency.

  • Long-term Storage: this compound should be stored at -20°C as a solid.[3][6] Under these conditions, it is stable for at least four years.[3]

  • Working Solutions: Prepare fresh working solutions for each experiment if possible. If storing solutions, use an appropriate solvent like methanol or DMSO, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C.

Q4: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as methanol, DMSO, and acetone.[6][7] It has low water solubility.[8] For cell culture experiments, it is typically dissolved in DMSO to create a high-concentration stock solution, which is then further diluted in the culture medium to the final working concentration.

Q5: What factors can influence the production of this compound by Chaetomium globosum?

Experimental variability can sometimes be traced back to the production of the compound itself. The growth of C. globosum and its production of this compound are influenced by environmental factors. Optimal growth and mycotoxin production typically occur at a neutral pH (around 7.0).[9][10] Sporulation, however, is often favored in more acidic environments.[9][10] The choice of culture medium also significantly impacts yield, with oatmeal agar (OA) often supporting high production.[8]

Troubleshooting Guide: Overcoming Experimental Variability

Inconsistent results are a common challenge in pharmacology and cell biology. This guide addresses specific issues you may encounter with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent IC50 Values Between Experiments 1. Compound Instability: Degradation of this compound due to improper storage, handling, or repeated freeze-thaw cycles of stock solutions.1a. Aliquot stock solutions into single-use volumes and store at -20°C. 1b. Prepare fresh dilutions from a new aliquot for each experiment. 1c. Avoid exposing the compound to high temperatures; significant degradation occurs above 60°C.[7]
2. Cell Health & Passage Number: Cells with high passage numbers can exhibit altered phenotypes and drug sensitivity. Inconsistent cell health or density at the time of treatment also introduces variability.2a. Use cells within a consistent, low passage number range for all related experiments. 2b. Regularly perform cell viability checks (e.g., trypan blue exclusion) to ensure healthy starting cultures. 2c. Seed cells at a consistent density and allow them to adhere and stabilize before adding the compound.
3. Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the assay.3a. Ensure the final solvent concentration is consistent across all wells, including vehicle controls. 3b. Keep the final DMSO concentration below 0.5% (v/v), or a lower concentration determined to be non-toxic for your specific cell line.
Low or No Observed Bioactivity 1. Compound Degradation: The compound may have degraded due to heat or improper pH. This compound is sensitive to high temperatures and acidic conditions.1a. Confirm proper storage at -20°C. 1b. this compound is most stable in alkaline environments (pH 9-13) and degrades in strong acid or strong base (pH 14).[7] Ensure the pH of your experimental buffer or medium is compatible.
2. Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions.2a. Carefully re-calculate all dilutions. 2b. Consider verifying the concentration of your stock solution using HPLC if the issue persists.
3. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's mechanism of action.3a. Test the compound on a known sensitive cell line as a positive control. 3b. Review literature to confirm if your cell line is an appropriate model for studying actin cytoskeleton disruption.
Precipitation of Compound in Culture Medium 1. Poor Solubility: this compound has low aqueous solubility. Adding a high concentration of the DMSO stock directly to the aqueous medium can cause it to precipitate.1a. Perform serial dilutions. Dilute the DMSO stock in a small volume of medium first, mixing thoroughly, before adding it to the final culture volume. 1b. Visually inspect the medium for any signs of precipitation after adding the compound.
Variability in Mycotoxin Yield from C. globosum Cultures 1. Inconsistent Culture Conditions: Mycotoxin production is highly sensitive to the growth environment.1a. Standardize the culture medium; oatmeal agar (OA) and potato dextrose agar (PDA) are commonly used.[8] 1b. Maintain a consistent, neutral pH for optimal growth and production.[9] 1c. Control the incubation temperature (25-32°C is optimal for cellulase activity) and duration.[2]

Data Summary Tables

Table 1: Stability of this compound Under Different Conditions

ConditionDetailsStability OutcomeSource(s)
Temperature Stored at -20°C (solid)Stable for ≥ 4 years[3]
Heated at 60°C for 24 hoursSignificant reduction observed[7]
Heated at 75°C for 24 hoursSignificantly reduced[11]
Heated at 100°C for 90-150 minsSignificantly reduced[11]
Heated at 100°C / 150°C for 24 hoursNo compound detected[7]
Heated at 175°C for 15 minsNo compound detected[11]
pH Alkaline environment (pH 9-13)More stable[7]
Strong alkaline (pH 14)Significant degradation[7]
Acidic environmentLess stable[7]

Table 2: Reported Antifungal and Anticancer Activity of Chaetoglobosins

CompoundTarget Organism/Cell LineActivity (IC50 / MIC)Source(s)
This compoundRhizoctonia solani (fungus)IC50 = 3.88 µg/mL[7]
This compoundCytospora mali (fungus)89.4% growth inhibition at 200 ng/mL[12]
This compoundT-24 human bladder cancer cellsIC50 = 48.14 ± 10.25 µM[13]
Chaetoglobosin PCryptococcus neoformans H99 (fungus)MIC = 6.3 µg/mL (at 37°C)[5][14]

Experimental Protocols & Visualizations

General Protocol: Cell Viability (MTT) Assay

This protocol provides a framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

1. Materials:

  • This compound (solid)
  • DMSO (cell culture grade)
  • Target adherent cell line (e.g., T-24)
  • Complete growth medium (e.g., DMEM + 10% FBS)
  • 96-well flat-bottom plates
  • MTT reagent (5 mg/mL in PBS)
  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
  • Cell Seeding:
  • Trypsinize and count healthy, log-phase cells.
  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
  • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
  • Compound Treatment:
  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. For example, to achieve a final concentration of 50 µM, dilute the stock 1:200.
  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound.
  • Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest treatment dose) and "medium only" wells (no cells, for background control).
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • MTT Assay:
  • Add 10 µL of MTT reagent to each well.
  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
  • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.
  • Mix gently on an orbital shaker to dissolve the crystals.
  • Data Acquisition:
  • Read the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow

G cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock in DMSO prep_cells Culture & Harvest Log-Phase Cells seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate incubate_24h Incubate 24h (Adhesion) seed_plate->incubate_24h treat Treat with Serial Dilutions of this compound incubate_24h->treat incubate_treat Incubate for Exposure Time (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt read_plate Solubilize & Read Absorbance (570nm) add_mtt->read_plate calc Calculate Viability % & Determine IC50 read_plate->calc

Caption: Workflow for a cell viability assay using this compound.

Signaling Pathway Diagram

Recent studies have shown that this compound induces apoptosis in cancer cells, such as the T-24 human bladder cancer cell line, by modulating oxidative stress and key signaling pathways.[13][15]

G ChA This compound ROS ↑ Reactive Oxygen Species (ROS) ChA->ROS PI3K PI3K / AKT (Inhibition) ChA->PI3K inhibits p38 p38 MAPK (Phosphorylation) ROS->p38 activates ERK ERK (Dephosphorylation) ROS->ERK inhibits Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis inhibits mTOR p-mTOR (Inhibition) PI3K->mTOR regulates mTOR->Apoptosis inhibits

Caption: this compound-induced signaling pathways leading to apoptosis.

References

Technical Support Center: Chaetoglobosin A Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetoglobosin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a mycotoxin belonging to the cytochalasan class of fungal metabolites, primarily produced by the fungus Chaetomium globosum.[1][2][3] Its primary mechanism of action involves targeting the cytoskeleton, specifically filamentous actin, which leads to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration.[2][4][5]

Q2: At what concentrations should I test this compound for cytotoxicity?

The effective concentration of this compound can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell type. Based on published data, IC50 values (the concentration that inhibits 50% of cell growth) can range from the low micromolar to higher micromolar levels.[4][6] For initial experiments, a common concentration range to test is between 0 and 100 µM.[4]

Q3: How does this compound induce apoptosis?

This compound induces apoptosis through multiple pathways. It can trigger oxidative stress by increasing reactive oxygen species (ROS), which in turn leads to a decrease in mitochondrial membrane potential.[4][7] This activates the intrinsic apoptosis pathway, involving caspase activation.[7] Additionally, it can influence key signaling pathways such as the MAPK and PI3K-AKT-mTOR pathways to promote apoptosis.[4][8]

Q4: Can this compound affect the cell cycle?

Yes, this compound has been shown to cause cell cycle arrest.[4][5] By disrupting the actin cytoskeleton, it can interfere with mitosis, leading to an increase in the number of cells in the sub-G1 phase.[4] Other related chaetoglobosins, like Chaetoglobosin E and G, have been observed to induce G2/M phase arrest.[9][10][11]

Troubleshooting Guides

This section addresses common issues encountered during this compound cytotoxicity experiments.

MTT Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance in control wells Contamination of the culture medium with bacteria or yeast.Always use sterile techniques and check the medium for contamination before use.[12]
The medium contains components that reduce MTT (e.g., ascorbic acid).If possible, use a medium without these components or incubate the plate in the dark.[12]
Low absorbance readings The cell number per well is too low.Optimize cell seeding density. The optimal number should be in the linear portion of the growth curve.
Incubation time with MTT reagent is too short.Increase the incubation time until a purple precipitate is visible.
Inconsistent results between replicates Uneven cell plating.Ensure a homogenous cell suspension before and during plating.
Incomplete solubilization of formazan crystals.Ensure complete mixing of the solubilization solvent (e.g., DMSO) and consider a longer incubation period.[13]
Unexpectedly low cytotoxicity This compound precipitation out of solution.Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium.
Cell line is resistant to this compound.Verify the sensitivity of your cell line from literature or test a different cell line known to be sensitive.
LDH Assay Troubleshooting
Problem Possible Cause Solution
High background LDH in medium control Serum in the culture medium contains LDH.Reduce the serum concentration in the medium if possible, or use a serum-free medium for the assay period.[14]
High spontaneous LDH release in untreated cells High cell density leading to cell death.Optimize the cell seeding density to avoid overcrowding.[14][15]
Overly vigorous pipetting during cell plating.Handle the cell suspension gently during plating.[14]
Low experimental LDH release Low cell density.Increase the number of cells plated per well.[14]
The test compound inhibits LDH enzyme activity.Test for potential inhibition of LDH by this compound in a cell-free system.[16]
Caspase Activation Assay Troubleshooting
Problem Possible Cause Solution
Low or no caspase activation signal The timing of the assay is not optimal.Perform a time-course experiment to determine the peak of caspase activation after treatment.
The concentration of this compound is too low.Increase the concentration of this compound based on dose-response data.
The cell line uses a caspase-independent cell death pathway.Consider using alternative assays to measure apoptosis or a different cell line.
High background signal Spontaneous apoptosis in the cell culture.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Reagents are degraded.Store reagents properly according to the manufacturer's instructions.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
T-24Bladder Cancer48.14 ± 10.25[4]
A549Lung Cancer6.56[4]
SGC-7901Gastric Cancer7.48[4]
MDA-MB-435Melanoma37.56[4]
HepG2Liver Cancer38.62[4]
HCT116Colon Cancer3.15[4]
P388Leukemia3.67[4]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 75, 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent like DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.[16]

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[16]

Caspase-3/7 Activation Assay
  • Cell Seeding and Treatment: Plate and treat cells with this compound as described above.

  • Reagent Addition: After treatment, add the caspase-3/7 reagent directly to the wells. This reagent typically contains a luminogenic substrate for caspase-3 and -7 and a cell-lysing agent.[19]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for cell lysis and caspase cleavage of the substrate.[19]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of caspase activity.[19]

Visualizations

Signaling Pathways

ChaetoglobosinA_Signaling cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT/mTOR Pathway ChA This compound Actin Filamentous Actin (Cytoskeleton) ChA->Actin targets ROS ↑ Reactive Oxygen Species (ROS) ChA->ROS MAPK MAPK Activation ChA->MAPK PI3K PI3K/AKT/mTOR Activation ChA->PI3K CellCycle Cell Cycle Arrest (Sub-G1 or G2/M) Actin->CellCycle Migration ↓ Cell Migration Actin->Migration Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis intrinsic pathway MAPK->Apoptosis PI3K->Apoptosis

Caption: Signaling pathways affected by this compound.

Experimental Workflow

Cytotoxicity_Workflow cluster_assays Select Cytotoxicity Assay start Start: Cell Culture seed Seed Cells in 96-Well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for Defined Period treat->incubate MTT MTT Assay (Viability) incubate->MTT LDH LDH Assay (Cytotoxicity) incubate->LDH Caspase Caspase Assay (Apoptosis) incubate->Caspase measure Measure Signal (Absorbance/Luminescence) MTT->measure LDH->measure Caspase->measure analyze Data Analysis (e.g., IC50 Calculation) measure->analyze end End: Report Results analyze->end

Caption: General workflow for cytotoxicity experiments.

References

Technical Support Center: Optimizing Chaetoglobosin A for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Chaetoglobosin A for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a mycotoxin belonging to the cytochalasan class of fungal metabolites.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton. It binds to actin filaments, inhibiting their polymerization and elongation.[2] This interference with actin dynamics leads to alterations in cell morphology, inhibition of cell division and movement, and can ultimately induce apoptosis (programmed cell death).[2][3]

Q2: What is a good starting concentration for this compound in my cell line?

A good starting point is to perform a dose-response experiment with a broad range of concentrations. Based on published data, the half-maximal inhibitory concentration (IC50) for this compound can vary significantly between cell lines. A common starting range for initial experiments is 10 nM to 100 µM. It is crucial to determine the optimal concentration for your specific cell type empirically.

Q3: How should I prepare and store this compound?

This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in fresh, pre-warmed culture medium. It is important to ensure that the final DMSO concentration in your cell culture does not exceed a level that could cause solvent-induced cytotoxicity, typically below 0.1%.

Q4: How long should I treat my cells with this compound?

The optimal treatment duration depends on the specific experimental endpoint.

  • Short-term (1-6 hours): To observe effects on the actin cytoskeleton and downstream signaling pathways (e.g., phosphorylation of MAPK or Akt).

  • Long-term (24-72 hours): To assess effects on cell viability, proliferation, or to induce apoptosis.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration.

Problem Possible Cause(s) Suggested Solution(s)
No observable effect on cells 1. Concentration too low: The concentration of this compound is below the effective range for your specific cell line. 2. Inactive compound: The this compound may have degraded due to improper storage or handling. 3. Short treatment duration: The incubation time is not sufficient to induce a measurable response. 4. Cell line resistance: The cell line may be inherently resistant to this compound.1. Increase the concentration: Perform a dose-response experiment with a wider and higher concentration range. 2. Use a fresh stock: Prepare a new stock solution of this compound from a reliable source. 3. Increase incubation time: Extend the treatment duration (e.g., to 24, 48, or 72 hours). 4. Confirm with a positive control: Use a cell line known to be sensitive to this compound to verify the compound's activity.
All cells die, even at the lowest concentration 1. Concentration too high: The starting concentration is too toxic for your cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. 3. Cell sensitivity: The cell line is extremely sensitive to this compound.1. Decrease the concentration: Use a lower range of concentrations in your dose-response experiment. 2. Check solvent concentration: Ensure the final solvent concentration is at a non-toxic level (typically <0.1% DMSO). 3. Reduce treatment time: A shorter incubation period may be sufficient to observe effects without causing widespread cell death.
Inconsistent results between experiments 1. Variability in cell density: The number of cells seeded can affect their response to the compound. 2. Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability. 3. Cell passage number: The characteristics of a cell line can change over time with increasing passage number.1. Standardize cell seeding: Use a consistent cell number for all experiments. 2. Prepare fresh dilutions: Make fresh dilutions of this compound from the stock solution for each experiment. 3. Use low-passage cells: Maintain a consistent and low passage number for your cell line.
Unexpected morphological changes 1. Actin cytoskeleton disruption: this compound is known to cause changes in cell shape, such as cell rounding, membrane blebbing, and the formation of multinucleated cells due to its effect on actin.[3][4]1. Observe and document: These morphological changes are an expected outcome of this compound treatment and can be a useful indicator of its activity. Use microscopy to document these changes at different concentrations and time points.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Cancer3.15
A549Lung Cancer~1.6 (converted from µg/mL)
SMMC7721Liver CancerInhibition ratio of 51-96% at 40 µmol/L
MCF-7Breast CancerInhibition ratio of 51-96% at 40 µmol/L
SW480Colon CancerInhibition ratio of 51-96% at 40 µmol/L
T-24Bladder Cancer48.14

Note: IC50 values can vary depending on the experimental conditions and the specific assay used.

Experimental Protocols

1. Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete medium from your stock solution. A common approach is to use a 2-fold or 3-fold serial dilution.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. It is recommended to test each concentration in triplicate.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_cha Add this compound to Wells seed_plate->add_cha prep_cha Prepare Serial Dilutions of this compound incubate Incubate for 24-72 hours add_cha->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis regulates p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors ERK->Apoptosis regulates ChA This compound Actin Actin Polymerization ChA->Actin inhibits ROS ↑ Reactive Oxygen Species (ROS) ChA->ROS Actin->Apoptosis ROS->PI3K modulates ROS->AKT modulates ROS->MEK modulates ROS->ERK modulates ROS->Apoptosis

Caption: this compound's impact on key signaling pathways.

References

preventing degradation of Chaetoglobosin A in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chaetoglobosin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored at -20°C, where it is stable for at least one year.[1][2] After reconstitution in a solvent, it is crucial to protect the solution from light and store it at -20°C.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in methanol and Dimethyl Sulfoxide (DMSO).[2][3] It is almost insoluble in water.[1]

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a mycotoxin belonging to the cytochalasan class.[3] Its primary mechanism of action involves the disruption of the cytoskeleton by inhibiting actin polymerization.[4] This interference with actin dynamics can induce apoptosis in various cell lines, particularly cancer cells.[3][4]

Q4: At which wavelength should I measure the absorbance of this compound?

A4: For quantification using High-Performance Liquid Chromatography (HPLC) with a UV detector, the absorbance of this compound is typically measured at 227 nm.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Loss of Compound Activity or Inconsistent Results

Unexpected loss of activity or inconsistent results in your assays may be due to the degradation of this compound.

Potential Causes and Solutions:

  • Improper Storage: Storing the compound at temperatures above -20°C or exposure to light can lead to degradation.

    • Solution: Always store the solid compound and reconstituted solutions at -20°C and protect them from light.[1]

  • Inappropriate Solvent: While soluble in methanol and DMSO, the long-term stability in these solvents at room temperature is not guaranteed.

    • Solution: Prepare fresh solutions for each experiment or store aliquots at -20°C to minimize freeze-thaw cycles.

  • pH Instability: this compound is sensitive to pH. It degrades in strongly acidic (pH 1) and strongly alkaline (pH 14) conditions.[5]

    • Solution: Maintain the pH of your experimental solutions within a tolerable range. It is more stable in a slightly alkaline environment (pH 9-13).[5]

  • Thermal Instability: The compound is sensitive to heat.

    • Solution: Avoid heating solutions containing this compound. Significant degradation has been observed at temperatures of 75°C and above.[6][7]

Issue 2: Observing Unknown Peaks in HPLC or Mass Spectrometry Analysis

The appearance of unexpected peaks in your analytical run may indicate the presence of degradation products.

Potential Causes and Solutions:

  • Degradation During Sample Preparation or Storage: As mentioned above, improper handling can lead to the formation of degradation products.

    • Solution: To identify potential degradation products, you can utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Diagnostic fragment ions for chaetoglobosins have been identified at m/z 130.0648 and 185.0704, which can help in the characterization of related compounds in your sample. One known related compound that could be a degradation or metabolic product is tetrahydrothis compound.

Data Summary Tables

Table 1: Stability of this compound under Different Conditions

ParameterConditionObservationReference
Temperature -20°C (Long-term)Stable for at least 1 year.[1]
+4°C (Short-term)Recommended for short-term storage.[1]
75°C for 24 hoursSignificant reduction in the amount of this compound.[6][7]
100°C for 90-150 minSignificant reduction in the amount of this compound.[6][7]
175°C for 15 minNo this compound detected.[6][7]
pH 1Sharp decrease in stability.[5]
≥ 2 (Weak Acid)Tolerated.[5]
9 - 13 (Alkaline)More stable.[5]
14 (Strong Alkali)Significant degradation.[5]
Light ExposureProtection from light is advised.[1]

Table 2: Recommended HPLC Conditions for this compound Analysis

ParameterConditionReference
Column C18 (e.g., Agilent TC-C18, 4.6 × 250 mm, 5 µm)[5]
Mobile Phase Acetonitrile and water (e.g., 45:55 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 227 nm[5]
Column Temperature 25°C (Room Temperature)[5]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

This protocol outlines a general method to assess the stability of this compound under various conditions (e.g., different temperatures, pH, or in the presence of other reagents).

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Temperature Stress: Aliquot the stock solution into several vials. Expose the vials to different temperatures for varying durations as described in Table 1. Include a control sample stored at -20°C.

    • pH Stress: Adjust the pH of the solution using dilute hydrochloric acid or sodium hydroxide.[5] Incubate for a defined period at a controlled temperature. Neutralize the samples before HPLC analysis if necessary.

  • Sample Preparation for HPLC: After the incubation period, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using the conditions outlined in Table 2.

  • Data Analysis: Compare the peak area of this compound in the stressed samples to that of the control sample to determine the percentage of degradation.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cell line of interest.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value of this compound.

Visualizations

ChaetoglobosinA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (DMSO or Methanol) working Prepare Working Solutions in Culture Medium stock->working Dilute treat Treat Cells with This compound working->treat seed Seed Cells in 96-well Plate seed->treat Add Compound incubate Incubate for Desired Time treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay read Read Absorbance assay->read calc Calculate IC50 read->calc

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

ChaetoglobosinA_Signaling cluster_cell Cellular Effects of this compound cluster_cytoskeleton Cytoskeleton Disruption cluster_stress Oxidative Stress cluster_mapk MAPK & PI3K/AKT/mTOR Pathways ChA This compound actin Actin Polymerization ChA->actin Inhibits ros ↑ Reactive Oxygen Species (ROS) ChA->ros mapk MAPK Pathway (p38 ↑, ERK ↓) ChA->mapk pi3k PI3K/AKT/mTOR Pathway ChA->pi3k apoptosis_cyto Apoptosis actin->apoptosis_cyto Leads to apoptosis_stress Apoptosis ros->apoptosis_stress Induces apoptosis_signal Apoptosis mapk->apoptosis_signal Activates pi3k->apoptosis_signal Activates

Caption: Signaling pathways affected by this compound, leading to apoptosis.

References

Chaetoglobosin A interference with fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chaetoglobosin A. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fluorescence-based assays when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a mycotoxin belonging to the cytochalasan family of fungal metabolites, primarily produced by the fungus Chaetomium globosum.[1][2][3] Its core chemical structure consists of a perhydroisoindolone moiety, a macrocyclic ring, and a 10-(indol-3-yl) group.[1][4] The primary mechanism of action of this compound is the disruption of the cytoskeleton by binding to actin filaments and inhibiting their polymerization.[2][3][5] This interference with actin dynamics affects various cellular processes, including cell division, motility, and morphology.[3][6][7]

Q2: Can this compound directly interfere with fluorescence assay readings?

Yes, this compound has the potential to directly interfere with fluorescence assay readings. This interference can occur through two primary mechanisms:

  • Autofluorescence: The indole group within the this compound structure is a known fluorophore. Studies have shown that Chaetomium globosum strains that produce chaetoglobosins can exhibit blue fluorescence.[8] This intrinsic fluorescence can lead to false-positive signals in assays that measure an increase in fluorescence.

  • Signal Quenching: Like many small molecules with conjugated aromatic systems, this compound may absorb light at the excitation or emission wavelengths of the assay's fluorophore.[9][10] This can lead to a decrease in the detected signal, potentially causing false-negative results.

Q3: How can the cytoskeletal effects of this compound indirectly affect my cell-based fluorescence assay?

Beyond direct optical interference, the potent biological activity of this compound on the actin cytoskeleton can cause significant indirect assay artifacts. These include:

  • Changes in Cell Morphology and Adhesion: Disruption of the actin cytoskeleton leads to dramatic changes in cell shape, rounding, and detachment from culture surfaces.[3][5] This can result in cell loss during wash steps, leading to a lower overall signal.

  • Altered Protein Localization: In immunofluorescence or high-content imaging assays, the collapse of the cytoskeleton can alter the subcellular localization of the target protein, complicating image analysis and interpretation.

  • Cytotoxicity: At higher concentrations or with prolonged exposure, this compound is cytotoxic and can induce apoptosis.[3][11][12] A reduction in cell viability will lead to a decreased signal in many cell-based assays.

Troubleshooting Guides

Problem 1: High background fluorescence or false-positive signals.

This issue is often caused by the intrinsic fluorescence (autofluorescence) of this compound.

Troubleshooting Workflow

G start High Background Signal Observed control1 Run Compound Autofluorescence Control (this compound in assay buffer, no cells/reporter) start->control1 decision1 Is the compound fluorescent at assay wavelengths? control1->decision1 action1 Subtract background signal from all wells treated with this compound. decision1->action1 Yes end_unsolved Issue Persists: Consider non-fluorescent orthogonal assay decision1->end_unsolved No action3 Perform a 'pre-read' of the plate after compound addition but before reporter addition. action1->action3 action2 Switch to red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647) to avoid the compound's emission spectrum. end_solved Issue Mitigated action2->end_solved action3->action2

Caption: Workflow for troubleshooting high background fluorescence.

Data Interpretation Table
ObservationPotential CauseRecommended Action
High signal in wells with compound onlyAutofluorescenceMeasure the signal from a compound-only control and subtract this value from all experimental wells.[13]
Signal increase is dose-dependent on this compoundAutofluorescenceSwitch to fluorophores with longer excitation/emission wavelengths (red-shifted dyes).[14][15]
Activity is lost in an orthogonal assayAssay InterferenceConfirm the biological activity of this compound using a non-fluorescence-based method (e.g., Western blot, mass spectrometry).
Problem 2: Lower than expected signal or false-negative results.

This can be caused by the compound quenching the fluorescent signal or by indirect effects like cytotoxicity and cell detachment.

Troubleshooting Workflow

G start Low Signal or Apparent Inhibition control1 Run Signal Quenching Control (Fluorescent reporter + this compound, no cells/enzyme) start->control1 decision1 Is reporter signal reduced by the compound? control1->decision1 action1 Decrease compound concentration. Consider if assay window is sufficient. decision1->action1 Yes control2 Assess Cell Viability & Morphology (e.g., using Trypan Blue or microscopy) decision1->control2 No end_solved Issue Mitigated action1->end_solved decision2 Is there significant cell death or detachment? control2->decision2 action2 Reduce incubation time or compound concentration. decision2->action2 Yes end_unsolved Compound is likely cytotoxic at tested concentrations decision2->end_unsolved No action3 Use a no-wash assay format or fix cells prior to treatment if endpoint allows. action2->action3 action3->end_solved

Caption: Workflow for troubleshooting low signal or false negatives.

Data Interpretation Table
ObservationPotential CauseRecommended Action
Signal from fluorescent reporter is reduced in the presence of the compoundSignal QuenchingTest lower concentrations of this compound. If possible, use a brighter, more photostable fluorophore.
Cells appear rounded, detached, or floatingCytoskeletal Disruption / CytotoxicityReduce the incubation time or the concentration of this compound. For imaging, consider fixing cells before the experiment if feasible.[5]
Reduced signal correlates with reduced cell countCell Death / DetachmentPerform a cell viability assay (e.g., using a non-fluorescent method like MTT or trypan blue exclusion) in parallel to normalize the data.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • Microplate reader with fluorescence detection capabilities

  • Microplates (same type as used in the main assay)

  • Assay buffer

  • This compound stock solution and serial dilutions

Procedure:

  • Prepare serial dilutions of this compound in assay buffer at the same concentrations used in your experiment.

  • Add the dilutions to the wells of the microplate. Include wells containing only assay buffer as a blank control.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analysis: Subtract the average fluorescence of the blank wells from the wells containing this compound. A concentration-dependent increase in signal indicates autofluorescence.

Protocol 2: Assessing Cellular Effects

Objective: To distinguish between direct compound interference and indirect effects caused by cytotoxicity or morphological changes.

Materials:

  • Compound microscope

  • Cell culture plates

  • This compound

  • A viability stain (e.g., Trypan Blue) or a live/dead assay kit

Procedure:

  • Plate cells at the same density used for your fluorescence assay.

  • Treat the cells with the same concentrations of this compound and for the same duration.

  • Microscopic Examination: At the end of the incubation period, observe the cells under a microscope. Note any changes in morphology, such as cell rounding, blebbing, or detachment from the plate surface, compared to a vehicle-treated control.

  • Viability Assay: After observation, perform a cell viability assay. For Trypan Blue, detach the cells (if adherent), stain, and count the percentage of blue (dead) cells versus clear (live) cells.

  • Analysis: Correlate the concentrations of this compound that cause morphological changes or decreased viability with the concentrations that produce artifacts in your fluorescence assay.

Signaling Pathway: this compound Mechanism of Action

G cluster_0 Cellular Processes Cytokinesis Cytokinesis Motility Cell Motility Morphology Morphology Maintenance ChA This compound Polymerization Actin Polymerization ChA->Polymerization Inhibits Actin Actin Filaments (F-Actin) Actin->Cytokinesis Actin->Motility Actin->Morphology Polymerization->Actin Forms

Caption: this compound inhibits actin polymerization, disrupting key cellular functions.

References

identifying Chaetoglobosin A experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetoglobosin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (ChA) is a mycotoxin belonging to the cytochalasan class of fungal secondary metabolites, primarily produced by the fungus Chaetomium globosum.[1][2] Its principal mechanism of action is the disruption of the actin cytoskeleton. ChA binds to the barbed end of actin filaments, which interferes with the dynamic process of actin polymerization and depolymerization.[3][4] This disruption of microfilaments affects a wide range of cellular processes that are dependent on a functional cytoskeleton, including cell division, motility, morphogenesis, and intracellular transport.[5][6][7]

Q2: My cells show unexpected levels of cytotoxicity. What could be the cause?

Several factors could contribute to unexpected cytotoxicity:

  • High Concentration: this compound is highly cytotoxic to a wide range of cell lines, with IC50 values often in the low micromolar range.[8][9][10] It is crucial to perform a dose-response curve to determine the optimal, non-lethal concentration for your specific cell line and experimental endpoint.

  • Solvent Toxicity: Dimethyl sulfoxide (DMSO) is commonly used to dissolve ChA. High concentrations of DMSO can be independently toxic to cells. It is recommended to keep the final DMSO concentration in your culture medium at or below 1%, and to always include a vehicle control (medium with the same concentration of DMSO but without ChA) in your experiments.[6]

  • Off-Target Effects: Beyond its effects on actin, ChA can induce oxidative stress by increasing reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential, leading to apoptosis.[11] It has also been shown to activate signaling pathways such as MAPK and PI3K-AKT-mTOR.[8][11]

  • Compound Purity and Stability: Impurities in the ChA preparation or degradation of the compound can lead to altered activity. Ensure you are using a high-purity compound and follow proper storage and handling procedures.

Q3: I am not observing the expected morphological changes in my cells. What should I check?

  • Sub-optimal Concentration: The concentration of ChA may be too low to induce visible effects in your specific cell line. Consult the literature for effective concentrations in similar cells and consider performing a titration experiment.

  • Solubility Issues: this compound has poor water solubility.[12] If it is not fully dissolved in the stock solution or precipitates when added to the aqueous culture medium, its effective concentration will be much lower than intended. Ensure the stock solution is clear and consider vortexing or gentle warming to aid dissolution.

  • Stability and Degradation: ChA can be sensitive to temperature and pH. It has been shown to decompose at temperatures of 75°C and above.[13] When preparing working solutions, use buffers at a physiological pH and avoid prolonged exposure to high temperatures. One study suggests that alkaline conditions (pH 13) may improve stability during extraction, but this is not recommended for cell culture applications.[14]

  • Incubation Time: The effects of ChA on cell morphology may not be immediate. An incubation time of several hours is often required to observe significant changes.[3][4]

Q4: What are the best practices for preparing and storing this compound solutions?

  • Solvent: Prepare a high-concentration stock solution in a high-quality, anhydrous solvent like DMSO.

  • Storage: Store the stock solution at -20°C or -80°C to maintain stability. Protect from light to prevent photodegradation.[15]

  • Working Dilutions: On the day of the experiment, thaw the stock solution and prepare fresh working dilutions in your cell culture medium or assay buffer. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.[15]

  • Solubility Check: After diluting the stock solution into your aqueous buffer, visually inspect for any signs of precipitation.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
Cell LineCancer TypeIncubation TimeIC50 Value (µM)Reference
T-24Human Bladder Cancer24 h48.14 ± 10.25[8]
A549Human Lung Cancer72 h6.56[8][9]
SGC-7901Human Gastric Cancer72 h7.48[8][9]
HCT116Human Colon Cancer72 h3.15[8][9]
P388Murine Leukemia72 h3.67[8][9]
HepG2Human Liver Cancer72 h38.62[8][9]
MDA-MB-435Human Melanoma72 h37.56[8][9]
KBHuman Oral Cancer-18-30 µg/mL[10]
K562Human Myelogenous Leukemia-18-30 µg/mL[10]
MCF-7Human Breast Cancer-18-30 µg/mL[10]

Note: IC50 values can vary significantly based on the assay method, cell density, and specific experimental conditions.

Table 2: Stability and Solubility of this compound
ParameterConditionObservationReference
Solubility WaterPoorly soluble[12]
DMSOSoluble[8]
Thermal Stability 75°C for 24 hDecomposition observed in dried extracts[13]
100°C for 90 minDecomposition observed in dried extracts[13]
121°C (Autoclaving)Significant decomposition[13]
pH Stability pH 13Beneficial for purification/extraction[14]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is adapted from a study on T-24 human bladder cancer cells.[8]

  • Cell Seeding: Inoculate cells (e.g., T-24) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Culture the cells at 37°C in a 5% CO2 incubator until they adhere and enter the logarithmic growth phase.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0, 12.5, 25, 50, 75, 100 µM) in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the ChA-containing medium. Include a vehicle control (DMSO only).

  • Incubation: Treat the cells for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Visualization of Actin Filaments via Phalloidin Staining

This protocol is a general method based on procedures for visualizing actin disruption.[3][4]

  • Cell Culture: Grow cells on sterile glass coverslips placed in a multi-well plate until they reach the desired confluency.

  • Treatment: Treat the cells with the desired concentration of this compound and a vehicle control (DMSO) for the specified time (e.g., 4 hours) at 37°C.

  • Fixation: Gently wash the cells with pre-warmed Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membrane by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with a fluorescently-conjugated phalloidin solution (e.g., TRITC-phalloidin or Alexa Fluor 488 phalloidin) diluted in PBS containing 1% BSA for 30-60 minutes at room temperature, protected from light.

  • Counterstaining (Optional): To visualize nuclei, wash the cells with PBS and incubate with a DAPI or Hoechst 33342 solution for 5-10 minutes.

  • Mounting: Wash the cells three final times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filters.

Protocol 3: In Vitro Actin Polymerization Assay

This is a generalized protocol for a pyrene-actin polymerization assay, a common method to measure the kinetics of actin assembly.[15][16]

  • Reagent Preparation:

    • Monomeric (G-Actin) Stock: Reconstitute lyophilized pyrene-labeled actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP) on ice for 1 hour. Keep on ice.

    • Polymerization Buffer (10X): Prepare a 10X buffer that will induce polymerization (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

  • Assay Setup:

    • Perform the assay in a 96-well black plate suitable for fluorescence measurements.

    • For each reaction, add G-buffer and the test compound (this compound at various concentrations) or vehicle control (DMSO) to a well.

    • Add the pyrene-labeled G-actin to each well to achieve the desired final concentration (e.g., 2-4 µM). Mix gently by pipetting.

  • Initiate Polymerization:

    • To start the reaction, add the 10X Polymerization Buffer to each well. This brings the salt and magnesium concentrations to levels that promote filament assembly.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C).

    • Measure the increase in fluorescence intensity over time, taking readings every 15-30 seconds for 30-60 minutes. The excitation wavelength for pyrene is ~365 nm and the emission wavelength is ~410 nm.

  • Data Analysis: The fluorescence signal is proportional to the amount of filamentous (F-actin). Plot fluorescence intensity versus time to generate polymerization curves. This compound is expected to inhibit the rate of polymerization.

Visualizations

cluster_processes ChA This compound Actin Actin Filaments (Cytoskeleton) ChA->Actin Binds to barbed end & inhibits polymerization Processes Cellular Processes Actin->Processes Disruption leads to Morphology Cell Morphology & Adhesion Processes->Morphology Motility Cell Motility & Migration Processes->Motility Division Cell Division (Cytokinesis) Processes->Division

Caption: Mechanism of Action of this compound.

start Start: Prepare ChA Stock in DMSO seed 1. Seed Cells in Appropriate Vessel start->seed treat 2. Treat Cells with ChA (and Vehicle Control) seed->treat incubate 3. Incubate for Desired Time Period treat->incubate endpoint 4. Endpoint Analysis incubate->endpoint morph Microscopy: - Morphology Changes - Actin Staining endpoint->morph Qualitative via Viability Assay: - MTT / CTG - Apoptosis Assay endpoint->via Quantitative prot Biochemical Assay: - Western Blot - Protein Extraction endpoint->prot Mechanistic

Caption: General Experimental Workflow for Cell-Based Assays.

problem Problem: Unexpected Experimental Result no_effect No Observed Effect? problem->no_effect high_tox Excessive Cytotoxicity? problem->high_tox check_conc Check Concentration: - Is it high enough? - Perform dose-response. no_effect->check_conc Yes check_sol Check Solubility/Stability: - Did ChA precipitate? - Was stock stored correctly? no_effect->check_sol Yes check_time Check Incubation Time: - Is it long enough to see an effect? no_effect->check_time Yes check_dmso Check Vehicle Control: - Is DMSO concentration >1%? - Is the control also showing toxicity? high_tox->check_dmso Yes check_conc2 Check Concentration: - Is it too high for this cell line? - Perform dose-response. high_tox->check_conc2 Yes check_offtarget Consider Off-Target Effects: - Measure ROS or apoptosis markers. high_tox->check_offtarget Yes

Caption: Troubleshooting Flowchart for Common Issues.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Chaetoglobosin A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chaetoglobosins, a class of cytochalasan alkaloids produced by various fungi, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] This guide provides a comparative overview of the bioactivity of Chaetoglobosin A and its analogs, with a focus on their cytotoxic and antifungal properties. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in their exploration of these promising natural products.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism of action for chaetoglobosins involves their interaction with actin, a critical component of the eukaryotic cytoskeleton.[2] By binding to actin filaments, these compounds inhibit actin polymerization and depolymerization, leading to the disruption of the cellular cytoskeleton. This interference with cytoskeletal dynamics affects essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately culminating in apoptosis or inhibition of cell growth.[3]

cluster_0 Cellular Environment cluster_1 Cellular Processes Actin Actin Monomers Polymerization Polymerization Actin->Polymerization Forms Filament Actin Filament (F-actin) Depolymerization Depolymerization Filament->Depolymerization Breaks down into Chaeto This compound & Analogs Chaeto->Polymerization Inhibits Chaeto->Depolymerization Inhibits Polymerization->Filament Disruption Cytoskeleton Disruption Depolymerization->Actin Apoptosis Apoptosis / Growth Inhibition Disruption->Apoptosis Leads to

Caption: Mechanism of action of this compound and its analogs.

Comparative Bioactivity Data

The following tables summarize the reported cytotoxic and antifungal activities of various this compound analogs from different studies. It is important to note that direct comparisons between studies may be limited due to variations in experimental conditions.

Cytotoxic Activity of Chaetoglobosin Analogs
CompoundCell LineIC50 (µM)Reference
This compound HCT116 (Colon Cancer)3.15[4]
A549 (Lung Cancer)6.56[5]
SGC-7901 (Gastric Cancer)7.48[5]
T-24 (Bladder Cancer)48.14[5]
Chaetoglobosin C HCT116 (Colon Cancer)> 10[4]
Chaetoglobosin E HCT116 (Colon Cancer)8.44[4]
Chaetoglobosin F HCT116 (Colon Cancer)6.23[4]
Chaetoglobosin Fa HCT116 (Colon Cancer)4.71[4]
20-dihydrothis compound HCT116 (Colon Cancer)5.86[4]
Phychaetoglobin A A549 (Lung Cancer)> 20[6]
HeLa (Cervical Cancer)> 20[6]
Phychaetoglobin B A549 (Lung Cancer)15.3[6]
HeLa (Cervical Cancer)12.8[6]
Phychaetoglobin C A549 (Lung Cancer)18.2[6]
HeLa (Cervical Cancer)16.5[6]
Chaetoglobosin V KB, K562, MCF-7, HepG218-30 µg/mL[7]
Chaetoglobosin W KB, K562, MCF-7, HepG218-30 µg/mL[7]
Antifungal Activity of Chaetoglobosin Analogs
CompoundFungal PathogenMIC (µg/mL)Reference
This compound Rhizopus stolonifer40[8]
Coniothyrium diplodiella20[8]
Chaetoglobosin P Cryptococcus neoformans H99 (37°C)6.3[9]
Cryptococcus neoformans H99 (25°C)69.5[9]
Aspergillus fumigatus12.5[9]
Candida albicans> 50[9]

Experimental Protocols

Cytotoxicity Determination: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Chaetoglobosin analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Chaetoglobosin analogs B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][12]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Serial Dilution: Perform a two-fold serial dilution of the Chaetoglobosin analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[13]

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus.[14]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2] This can be assessed visually or by measuring the optical density.

Conclusion

This compound and its analogs represent a versatile class of natural products with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The data presented in this guide highlight the varying degrees of cytotoxic and antifungal activity among different analogs, suggesting that structural modifications can significantly impact their biological function. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of these fascinating compounds. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships within the chaetoglobosin family.

References

Validating the Actin-Binding Effects of Chaetoglobosin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chaetoglobosin A with other common actin-binding agents, offering objective performance data and detailed experimental protocols to validate its effects on the actin cytoskeleton.

Introduction to this compound

This compound is a mycotoxin belonging to the cytochalasan family of fungal metabolites. It is known to disrupt the dynamics of the actin cytoskeleton, a critical component in various cellular processes such as cell division, motility, and maintenance of cell shape. The primary mechanism of action for this compound involves binding to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and disrupts the normal assembly and disassembly processes of the filaments. This interference with actin dynamics makes this compound a valuable tool for studying the actin cytoskeleton and a potential candidate for therapeutic development, particularly in oncology.

Comparative Analysis of Actin-Binding Agents

To effectively evaluate the actin-binding effects of this compound, it is essential to compare its performance against other well-characterized actin inhibitors. This section provides a quantitative comparison of this compound with two widely used alternatives: Cytochalasin D and Latrunculin A.

Table 1: Quantitative Comparison of Actin Inhibitors

FeatureThis compoundCytochalasin DLatrunculin A
Mechanism of Action Binds to the barbed end of F-actin, inhibiting both assembly and disassembly.[1]Binds to the barbed end of F-actin, preventing the addition of G-actin monomers.[2]Sequesters G-actin monomers, preventing their incorporation into filaments, and can also promote filament disassembly.[2][3][4][5]
Reported IC50 (Actin Polymerization) Not explicitly reported for in vitro actin polymerization. Cytotoxic IC50 in HCT116 cells is 3.15 µM.[6]~25 nM[7]Not typically reported as an IC50 for polymerization inhibition; its effect is concentration-dependent sequestration.
Binding Affinity (Kd) Not explicitly reported.Not explicitly reported.0.1 µM (ATP-G-actin), 0.4 µM (ADP-Pi-G-actin), 4.7 µM (ADP-G-actin).[8]
Primary Target F-actin (barbed end)F-actin (barbed end)G-actin
Cell Permeability Cell permeable.Cell permeable.[9]Cell permeable.

Experimental Protocols

Validating the actin-binding effects of this compound and its alternatives requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the kinetics of actin polymerization in vitro by monitoring the fluorescence of pyrene-labeled actin monomers, which increases significantly upon their incorporation into a polymer.

Materials:

  • Monomeric actin (unlabeled and pyrene-labeled)

  • General Actin Buffer (G-Buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • 10x Polymerization Buffer (KMEI): 500 mM KCl, 20 mM MgCl2, 20 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)

  • This compound and other inhibitors (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

  • Preparation of G-actin: Reconstitute lyophilized actin in G-buffer to a stock concentration of 10 µM. Incubate on ice for 1 hour to ensure complete depolymerization. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay.

  • Prepare Actin Mix: Prepare a working solution of 90% unlabeled actin and 10% pyrene-labeled actin in G-buffer. The final actin concentration in the assay will typically be 2-4 µM.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound and other inhibitors in G-buffer. Include a DMSO-only control.

  • Assay Setup: In a 96-well plate, add the inhibitor dilutions.

  • Initiate Polymerization: To start the reaction, add the actin mix to each well, followed immediately by the 10x Polymerization Buffer. The final volume should be 100-200 µL.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every 30-60 seconds for 1-2 hours at room temperature.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. To determine the IC50, plot the polymerization rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Cellular Actin Staining (Phalloidin-Based)

This method allows for the visualization of F-actin organization within cells, revealing the effects of inhibitors on the actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • This compound and other inhibitors

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or other inhibitors for the appropriate duration. Include a DMSO-only control.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate with a solution of fluorescently-labeled phalloidin (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS. Incubate with a DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Signaling Pathways and Experimental Workflows

The actin cytoskeleton is regulated by a complex network of signaling pathways. This compound's disruption of actin dynamics can have downstream effects on these pathways.

Rho GTPase Signaling to the Actin Cytoskeleton

The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. They are activated by Guanine Nucleotide Exchange Factors (GEFs) and inactivated by GTPase-Activating Proteins (GAPs). Activated Rho GTPases interact with various downstream effectors to control actin polymerization, branching, and contractility.

Rho_GTPase_Pathway Extracellular_Signals Extracellular Signals (Growth Factors, etc.) Receptors Transmembrane Receptors Extracellular_Signals->Receptors GEFs GEFs Receptors->GEFs RhoGTPases Rho GTPases (Rho, Rac, Cdc42) GEFs->RhoGTPases Activates GAPs GAPs GAPs->RhoGTPases Inactivates ROCK ROCK RhoGTPases->ROCK mDia mDia RhoGTPases->mDia WAVE_WASP WAVE/WASP RhoGTPases->WAVE_WASP Cofilin Cofilin ROCK->Cofilin Inhibits Actin_Polymerization Actin Polymerization & Stress Fiber Formation mDia->Actin_Polymerization Arp23 Arp2/3 Complex WAVE_WASP->Arp23 Actin_Branching Actin Branching & Lamellipodia/Filopodia Arp23->Actin_Branching Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization ChaetoglobosinA This compound ChaetoglobosinA->Actin_Polymerization Inhibits ChaetoglobosinA->Actin_Branching Inhibits PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth ChaetoglobosinA This compound ChaetoglobosinA->Akt Modulates ChaetoglobosinA->mTORC1 Modulates Experimental_Workflow Compound_Selection Compound Selection (e.g., this compound) In_Vitro_Assay In Vitro Actin Polymerization Assay Compound_Selection->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (Actin Staining) Compound_Selection->Cell_Based_Assay Determine_IC50 Determine IC50 In_Vitro_Assay->Determine_IC50 Data_Integration Data Integration & Conclusion Determine_IC50->Data_Integration Phenotypic_Analysis Phenotypic Analysis (Morphology, Motility) Cell_Based_Assay->Phenotypic_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Phenotypic_Analysis->Signaling_Analysis Signaling_Analysis->Data_Integration

References

Unraveling the Potency of Chaetoglobosin A: A Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of Chaetoglobosin A and its biological activity is paramount for the development of novel therapeutics. This guide provides a comprehensive comparison of this compound and its analogs, supported by experimental data, to elucidate the structural features critical for its cytotoxic effects.

Chaetoglobosins, a class of fungal metabolites, have garnered significant attention for their wide range of biological activities, including potent anti-cancer properties.[1] At the core of their mechanism is the disruption of the actin cytoskeleton, a critical component of cellular structure and function.[2] This guide delves into the structure-activity relationship (SAR) of this compound, examining how modifications to its complex architecture influence its cytotoxicity against various cancer cell lines.

Comparative Cytotoxicity of Chaetoglobosin Analogs

The cytotoxic potential of this compound and its derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, reveal key insights into their structure-activity relationships. The data presented in the following table summarizes the cytotoxic activities of various chaetoglobosins, highlighting the impact of structural modifications on their anti-cancer efficacy.

CompoundKey Structural FeaturesCell LineIC50 (µM)Reference
This compound Epoxide ring at C6-C7HCT1163.15[3]
T-2448.14[4]
Chaetoglobosin C Hydroxyl groups at C6 and C7HeLa> 30[5]
Chaetoglobosin E Double bond at C6-C7PC-32.32[6]
Chaetoglobosin Fex -PC-3> 50[6]
Chaetoglobosin G -HeLa13.7[5]
Chaetoglobosin V Cyclopentenone in macrocyclic ringHeLa12.2[5]
Isochaetoglobosin D Isomer of Chaetoglobosin DH2923.5[7]
Cytoglobosin Ab -H292> 10[7]
Armochaetoglobin H seco-chaetoglobosinVarious3.31 - 9.83[8]

Analysis of Structure-Activity Relationships:

The data reveals several key structural motifs that are critical for the cytotoxic activity of chaetoglobosins:

  • The C6-C7 Region: The presence of an epoxide ring at the C6-C7 position, as seen in this compound, appears to be crucial for potent cytotoxicity.[3] Analogs with hydroxyl groups in this region, such as Chaetoglobosin C, exhibit significantly reduced activity.[5] Conversely, the introduction of a double bond at this position, as in Chaetoglobosin E, can enhance cytotoxic effects.[6]

  • The Macrocyclic Ring: Modifications within the large macrocyclic ring also play a significant role. For instance, the presence of a cyclopentenone moiety, as in Chaetoglobosin V, is associated with moderate cytotoxicity.[5]

  • Stereochemistry: The stereochemistry of the molecule is also important, as demonstrated by the potent activity of isochaetoglobosin D.[7]

  • Seco-chaetoglobosins: Ring-opened derivatives, known as seco-chaetoglobosins like armochaetoglobin H, can retain significant cytotoxic activity, suggesting that the overall conformation of the molecule is a key determinant of its biological function.[8]

Mechanism of Action: Beyond Actin Disruption

The primary mechanism of action for chaetoglobosins is their ability to interfere with actin polymerization, leading to the disruption of the cellular cytoskeleton.[2] This disruption triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis.

The following diagram illustrates the experimental workflow commonly used to investigate the cytotoxic effects of this compound and its analogs.

G Experimental Workflow for this compound Cytotoxicity Analysis cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_facs_analysis Flow Cytometry Analysis cluster_pathway_analysis Signaling Pathway Analysis cluster_results Data Analysis & Interpretation start Cancer Cell Lines treat Treat with Chaetoglobosin Analogs start->treat mtt MTT Assay (Cell Viability) treat->mtt facs Flow Cytometry treat->facs actin Actin Polymerization Assay treat->actin western Western Blot treat->western ic50 IC50 Determination mtt->ic50 cycle Cell Cycle Analysis (Propidium Iodide) facs->cycle apoptosis Apoptosis Assay (Annexin V/PI) facs->apoptosis sar Structure-Activity Relationship actin->sar mapk MAPK Pathway western->mapk pi3k PI3K/AKT/mTOR Pathway western->pi3k cycle->sar apoptosis->sar mapk->sar pi3k->sar ic50->sar

Caption: Workflow for assessing this compound cytotoxicity.

Recent studies have revealed that this compound's cytotoxic effects are also mediated through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathways.[4] These pathways are critical regulators of cell proliferation, survival, and apoptosis.

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

G This compound Induced Apoptotic Signaling Pathway cluster_cytoskeleton Cytoskeletal Disruption cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Apoptosis ChA This compound actin_poly Actin Polymerization Inhibition ChA->actin_poly ros ↑ ROS Production ChA->ros pi3k ↑ PI3K ChA->pi3k apoptosis_node Apoptosis actin_poly->apoptosis_node Cell Cycle Arrest p38 ↑ p38 Phosphorylation ros->p38 jnk ↑ JNK Phosphorylation ros->jnk erk ↓ ERK Phosphorylation ros->erk p38->apoptosis_node jnk->apoptosis_node erk->apoptosis_node Inhibition akt ↑ p-AKT pi3k->akt mtor ↓ p-mTOR akt->mtor Inhibition mtor->apoptosis_node Inhibition of anti-apoptotic proteins

Caption: Signaling pathways activated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the Chaetoglobosin analogs for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest cells after treatment and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol.

  • RNase Treatment: Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide (PI) solution to the cells to stain the DNA.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Pyrene-Actin Polymerization Assay

This fluorescence-based assay measures the rate of actin polymerization in vitro.

  • Actin Preparation: Prepare a solution of pyrene-labeled G-actin in G-buffer (a low ionic strength buffer that maintains actin in its monomeric form).

  • Initiation of Polymerization: Induce polymerization by adding a polymerization-inducing buffer (containing KCl and MgCl2) to the G-actin solution.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorometer (excitation at ~365 nm, emission at ~407 nm). The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.

  • Data Analysis: The rate of polymerization can be determined from the slope of the fluorescence curve. The effect of Chaetoglobosin analogs on actin polymerization can be assessed by including them in the reaction mixture.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.

  • Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate it with primary antibodies specific for the target proteins (e.g., p-p38, p-AKT, p-mTOR, and their total protein counterparts).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

References

Chaetoglobosin A: A Potent Actin-Binding Agent with Undetermined Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Chaetoglobosin A, a mycotoxin produced by the fungus Chaetomium globosum, is a well-documented inhibitor of actin polymerization. Its potent effects on the cytoskeleton have made it a valuable tool in cell biology research and a compound of interest for its cytotoxic and antifungal properties. This guide provides a comparative analysis of this compound's interaction with its primary cellular target, actin, and explores the current understanding of its cross-reactivity with other cellular proteins.

Primary Target: High-Affinity Binding to Actin

This compound belongs to the cytochalasan family of mycotoxins, which are known to interact with actin filaments, a crucial component of the eukaryotic cytoskeleton.[1][2] Experimental evidence confirms that this compound binds to the barbed (fast-growing) end of actin filaments, thereby inhibiting the association and dissociation of actin monomers.[3][4] This disruption of actin dynamics leads to a cascade of cellular effects, including inhibition of cell division, movement, and the induction of apoptosis (programmed cell death).[5][6]

While the primary target of this compound is unequivocally actin, specific quantitative data on its binding affinity, such as the dissociation constant (Kd), remains largely unreported in publicly available literature. However, its potent biological effects are observed at micromolar concentrations. For instance, this compound exhibits cytotoxic effects against HCT116 human colon cancer cells with an IC50 value of 3.15 μM.[6] In T-24 human bladder cancer cells, the IC50 value for its anti-proliferative effect was reported as 48.14 ± 10.25 μM. It is important to note that these IC50 values reflect the overall cellular response and not the direct binding affinity to actin.

Cross-Reactivity Profile: An Area for Further Investigation

A comprehensive analysis of this compound's cross-reactivity with other cellular targets is currently lacking in the scientific literature. While its primary interaction with actin is well-established, the extent to which it binds to other proteins, such as tubulin or various kinases, has not been systematically evaluated and reported.

Tubulin Interaction: No direct binding studies or quantitative data (e.g., IC50 or Kd values) were found to suggest that this compound significantly interacts with tubulin, the building block of microtubules.

Kinase Interaction and Signaling Pathways: Some studies have reported that treatment with this compound can lead to the activation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt-mTOR pathways. However, this activation is likely an indirect consequence of the cellular stress induced by the disruption of the actin cytoskeleton, rather than a result of direct binding to the kinases within these pathways.

A study on a related compound, Chaetoglobosin P, showed it had potent antifungal activity against Cryptococcus neoformans (Minimum Inhibitory Concentration [MIC] of 6.3 μg/mL at 37°C) but was less effective against Aspergillus fumigatus and Candida albicans, and had no effect on the bacterium Staphylococcus aureus at the highest concentration tested.[7][8] This suggests a degree of selectivity for its primary target in fungi.

Comparative Data Summary

Due to the limited availability of direct cross-reactivity studies, a comprehensive quantitative comparison is not feasible at this time. The following table summarizes the available data on the biological activity of this compound and a related compound.

CompoundTarget/OrganismAssayResultCitation
This compound HCT116 cellsCytotoxicity (IC50)3.15 μM[6]
This compound T-24 cellsAnti-proliferative (IC50)48.14 ± 10.25 μM
This compound Rhizoctonia solaniAntifungal (IC50)3.88 μg/mL[9]
Chaetoglobosin P Cryptococcus neoformansAntifungal (MIC)6.3 μg/mL (at 37°C)[7][8]
Chaetoglobosin P Aspergillus fumigatusAntifungal (MIC)12.5 μg/mL[7]
Chaetoglobosin P Candida albicansAntifungal (MIC)>50 μg/mL[7]
Chaetoglobosin P Staphylococcus aureusAntibacterial (MIC)>128 μg/mL[7]

Experimental Protocols

Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the effect of a compound on the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin upon its incorporation into actin filaments.

Materials:

  • Monomeric actin (unlabeled and pyrene-labeled)

  • Polymerization buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

  • Prepare a solution of monomeric actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT). Keep on ice.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the microplate.

  • Initiate polymerization by adding the actin solution to the wells containing the polymerization buffer and the test compound.

  • Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 1-2 hours) at room temperature.

  • Plot fluorescence intensity versus time to obtain polymerization curves. Inhibition of polymerization will result in a decreased rate and/or extent of fluorescence increase compared to the control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis actin_prep Prepare Pyrene-Labeled Monomeric Actin mix Mix Actin, Buffer, and this compound actin_prep->mix compound_prep Prepare this compound Serial Dilutions compound_prep->mix measure Measure Fluorescence (Kinetic Read) mix->measure plot Plot Fluorescence vs. Time measure->plot analyze Analyze Polymerization Rate and Extent plot->analyze

Caption: Workflow for Actin Polymerization Assay.

signaling_pathway ChA This compound Actin Actin Cytoskeleton (Primary Target) ChA->Actin Direct Inhibition Stress Cellular Stress (e.g., ROS) Actin->Stress Disruption Leads to MAPK MAPK Pathway Stress->MAPK Activation PI3K PI3K-AKT-mTOR Pathway Stress->PI3K Activation Apoptosis Apoptosis MAPK->Apoptosis PI3K->Apoptosis

Caption: Proposed Signaling Effects of this compound.

comparison_logic ChA This compound PrimaryTarget Primary Target: Actin ChA->PrimaryTarget Directly Interacts With OffTarget Potential Off-Targets (e.g., Tubulin, Kinases) ChA->OffTarget Interaction to be Determined Data Quantitative Binding Data PrimaryTarget->Data Limited Data Available OffTarget->Data No Data Available Conclusion Conclusion: High affinity for Actin, Cross-reactivity unknown Data->Conclusion

Caption: Logical Flow of Cross-Reactivity Assessment.

Conclusion

This compound is a potent and specific inhibitor of actin polymerization, making it a valuable research tool. However, the extent of its cross-reactivity with other cellular targets remains an open question. The lack of comprehensive screening data, such as kinome profiling or binding assays against other cytoskeletal components, prevents a definitive comparison of its on-target versus off-target activities. Future research employing unbiased screening approaches will be crucial to fully elucidate the selectivity profile of this compound and to better understand its full range of biological effects.

References

Chaetoglobosin A vs other mycotoxins in cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxicity of Chaetoglobosin A and Other Major Mycotoxins

Introduction

Mycotoxins, secondary metabolites produced by various fungi, are a significant concern for human and animal health due to their widespread contamination of food and feed.[1][2] Among the vast number of identified mycotoxins, this compound, a member of the cytochalasan family produced by Chaetomium globosum, has garnered attention for its potent biological activities, including its cytotoxic effects against various cancer cell lines.[3][4][5] This guide provides a comparative analysis of the cytotoxicity of this compound against other prominent mycotoxins, namely Aflatoxin B1, Ochratoxin A, Deoxynivalenol, T-2 toxin, and Fumonisin B1. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visualizations of key cellular pathways.

Comparative Cytotoxicity Data

The cytotoxic potential of mycotoxins is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a toxin required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for this compound and other selected mycotoxins across various human cell lines. It is important to note that cytotoxicity is dependent on the cell line, exposure time, and the specific assay used.[1][2]

MycotoxinCell LineExposure Time (h)IC50 (µM)Reference
This compound HCT116 (Colon Cancer)723.15[6]
A549 (Lung Cancer)726.56[6]
SGC-7901 (Gastric Cancer)727.48[6]
MDA-MB-435 (Melanoma)7237.56[6]
HepG2 (Liver Cancer)7238.62[6]
T-24 (Bladder Cancer)Not Specified48.14[6]
Aflatoxin B1 Caco-2 (Colon Cancer)4838.8[2]
Deoxynivalenol HepG-2 (Liver Cancer)482.83[7]
T-2 toxin HepG2 (Liver Cancer)24~0.017[8][9]
Fumonisin B1 Not SpecifiedNot Specified~2150[9]

*Note: Some IC50 values were converted from µg/mL to µM for comparison, and approximate values are indicated with a tilde (~). The cytotoxicity of mycotoxins can vary significantly, with T-2 toxin demonstrating exceptionally high toxicity (low IC50 value) compared to Fumonisin B1, which is considerably less cytotoxic.[9]

Experimental Protocols

The determination of mycotoxin cytotoxicity relies on various in vitro cell-based assays. A generalized workflow for assessing cytotoxicity is outlined below, followed by a description of the commonly used MTT assay.

General Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Mycotoxin Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding cell_treatment Incubation with Mycotoxins cell_seeding->cell_treatment mycotoxin_prep Mycotoxin Dilution mycotoxin_prep->cell_treatment assay_reagent Addition of Assay Reagent (e.g., MTT) cell_treatment->assay_reagent incubation Incubation assay_reagent->incubation measurement Measurement (e.g., Absorbance) incubation->measurement data_processing Data Processing measurement->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

Caption: A generalized workflow for in vitro cytotoxicity testing of mycotoxins.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity and, by inference, cytotoxicity.[1][2]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Mycotoxin Treatment: The culture medium is replaced with fresh medium containing various concentrations of the mycotoxin. A control group with no mycotoxin is also included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for another few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against the logarithm of the mycotoxin concentration.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of mycotoxins are mediated through various mechanisms that disrupt cellular functions and lead to cell death.

This compound: Targeting the Cytoskeleton and Inducing Apoptosis

This compound, like other cytochalasins, primarily exerts its cytotoxic effects by targeting the cytoskeleton.[3][5] It disrupts actin polymerization, leading to changes in cell morphology, cell cycle arrest, and inhibition of cell migration.[5][6] Furthermore, this compound has been shown to induce apoptosis in cancer cells through the activation of the MAPK and PI3K-AKT-mTOR signaling pathways, which are critical regulators of cell growth, proliferation, and survival.[6]

G ChA This compound Actin Actin Polymerization ChA->Actin inhibits MAPK MAPK Pathway ChA->MAPK activates PI3K_AKT PI3K-AKT-mTOR Pathway ChA->PI3K_AKT activates Cytoskeleton Cytoskeleton Disruption Actin->Cytoskeleton Apoptosis Apoptosis Cytoskeleton->Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis

Caption: Signaling pathways affected by this compound leading to apoptosis.

Comparative Mechanisms of Other Mycotoxins
  • Aflatoxin B1 (AFB1): Primarily known as a potent hepatocarcinogen, AFB1 is metabolized by cytochrome P450 enzymes to a reactive epoxide that binds to DNA, leading to mutations and cell death.[10]

  • Ochratoxin A (OTA): This mycotoxin is known for its nephrotoxic, immunotoxic, and carcinogenic properties.[10] Its mechanisms of action are complex and involve the inhibition of protein synthesis, induction of oxidative stress, and DNA damage.

  • Deoxynivalenol (DON) and T-2 toxin: As trichothecenes, these mycotoxins are potent inhibitors of protein synthesis in eukaryotic cells.[10] They bind to the ribosome, triggering a ribotoxic stress response that can lead to apoptosis.

  • Fumonisin B1 (FB1): The primary mode of action for FB1 is the disruption of sphingolipid metabolism by inhibiting the enzyme ceramide synthase. This leads to the accumulation of sphinganine, which is cytotoxic.

Conclusion

This compound exhibits significant cytotoxic activity against a range of cancer cell lines, primarily through the disruption of the actin cytoskeleton and the induction of apoptosis via the MAPK and PI3K-AKT-mTOR pathways. When compared to other major mycotoxins, its cytotoxicity is potent, though the exact level of toxicity varies depending on the cell line and exposure conditions. Mycotoxins like T-2 toxin show extremely high cytotoxicity at very low concentrations, while others such as Fumonisin B1 are significantly less potent. Understanding the comparative cytotoxicity and the underlying mechanisms of action of these mycotoxins is crucial for risk assessment, diagnostics, and the development of potential therapeutic agents. The use of standardized in vitro assays is fundamental for generating reliable and comparable data in this field of research.

References

Comparative Analysis of Chaetoglobosin A and Latrunculin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two potent actin cytoskeleton-disrupting agents: Chaetoglobosin A and Latrunculin A. Both compounds are widely utilized in cell biology research to investigate the roles of actin dynamics in various cellular processes. This document outlines their mechanisms of action, effects on cellular morphology and viability, and impact on key signaling pathways, supported by experimental data and detailed protocols.

Introduction

This compound is a mycotoxin belonging to the cytochalasan family, produced by various fungi, notably Chaetomium globosum.[1][2] It exerts its effects by interacting with actin filaments.[3]

Latrunculin A is a marine macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica.[4][5] It is a potent inhibitor of actin polymerization.[5]

Both molecules are invaluable tools for dissecting cellular processes reliant on a dynamic actin cytoskeleton, including cell motility, division, and intracellular transport.

Mechanism of Action

The primary difference between this compound and Latrunculin A lies in their distinct mechanisms of disrupting the actin cytoskeleton.

This compound primarily acts by capping the barbed (fast-growing) end of actin filaments .[3] This action prevents the addition of new actin monomers to the filament end, thereby inhibiting filament elongation.[3]

Latrunculin A , in contrast, functions by sequestering globular actin (G-actin) monomers in a 1:1 stoichiometric complex.[4][5] This prevents the monomers from incorporating into growing actin filaments, shifting the equilibrium towards filament disassembly.

dot

Caption: Mechanisms of this compound and Latrunculin A.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and Latrunculin A, including their binding affinities and cytotoxic concentrations. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

Table 1: Actin Binding Affinity

CompoundTargetDissociation Constant (Kd)Reference(s)
Latrunculin AATP-G-actin0.1 µM[1][6]
ADP-Pi-G-actin0.4 µM[1][6]
ADP-G-actin4.7 µM[1][6]

No direct Kd values for this compound binding to actin filaments were found in the search results.

Table 2: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50Exposure TimeReference(s)
This compound T-24 (Human Bladder Cancer)48.14 µM24 h
A549 (Human Lung Carcinoma)6.56 µM72 h
SGC-7901 (Human Gastric Cancer)7.48 µM72 h
HCT116 (Human Colon Cancer)3.15 µM72 h
P388 (Mouse Leukemia)3.67 µM72 h
KB, K562, MCF-7, HepG218-30 µg/mLNot Specified[2]
Latrunculin A MKN45 (Human Gastric Cancer)1.14 µM / 0.76 µM24 h / 72 h
NUGC-4 (Human Gastric Cancer)1.04 µM / 0.33 µM24 h / 72 h
T47D (Human Breast Cancer)6.7 µM (HIF-1 inhibition)Not Specified[1]
Rhabdomyosarcoma cell lines80-220 nMNot Specified[2]

A direct comparison study with Cytochalasin D, a compound structurally and mechanistically similar to this compound, demonstrated that Latrunculin A is significantly more potent, causing complete cell rounding at concentrations 10-20 times lower than Cytochalasin D.[4]

Effects on Cellular Morphology and Viability

Both compounds induce profound changes in cell morphology due to the disruption of the actin cytoskeleton.

This compound treatment leads to inhibition of cell movement, cytoplasmic division, and the formation of multinucleated cells.

Latrunculin A causes rapid and reversible cell rounding and disruption of actin filaments.[4][7] Studies have shown that at a concentration of 1 µM, Latrunculin A did not significantly affect the viability of human trabecular meshwork cells, with 70.0 ± 29.3% of cells remaining viable compared to 78.7 ± 12.4% in the vehicle control.

Impact on Signaling Pathways

This compound and Latrunculin A have been shown to modulate several key signaling pathways.

This compound has been demonstrated to induce apoptosis in cancer cells through the activation of MAPK (p38 and JNK) and PI3K-AKT-mTOR pathways . This is often associated with an increase in reactive oxygen species (ROS). Furthermore, in the fungus Chaetomium globosum, the Gα-cAMP/PKA pathway positively regulates the biosynthesis of this compound.

dot

Chaetoglobosin_A_Signaling ChaA This compound ROS ↑ Reactive Oxygen Species (ROS) ChaA->ROS MAPK MAPK Pathway ROS->MAPK PI3K_AKT PI3K-AKT-mTOR Pathway ROS->PI3K_AKT p38_JNK ↑ p38 & JNK phosphorylation MAPK->p38_JNK Apoptosis Apoptosis PI3K_AKT->Apoptosis p38_JNK->Apoptosis G_alpha Gα-cAMP/PKA Pathway CgcheA CgcheA gene (ChA biosynthesis) G_alpha->CgcheA CgcheA->ChaA Positive Regulation

Caption: Signaling pathways affected by this compound.

Latrunculin A , through its disruption of F-actin, has been shown to interfere with growth factor-mediated RAS activation . This can lead to reduced phosphorylation of ERK1/2, a downstream effector of the RAS pathway. In high doses, Latrunculin A can induce apoptosis through the activation of the caspase-3/7 pathway .

dot

Latrunculin_A_Signaling LatA Latrunculin A Actin_Disruption Actin Cytoskeleton Disruption LatA->Actin_Disruption Caspase Caspase-3/7 Pathway LatA->Caspase High doses RAS RAS Pathway Actin_Disruption->RAS Interferes with activation ERK ↓ ERK1/2 phosphorylation RAS->ERK Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathways affected by Latrunculin A.

Experimental Protocols

Detailed protocols for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and Latrunculin A.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • This compound or Latrunculin A stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound or Latrunculin A in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

dot

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound or Latrunculin A start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate cell viability read->analyze Actin_Polymerization_Assay start Prepare reagents (Pyrene G-actin, Buffers, Compounds) mix Mix G-actin and compound in 96-well plate start->mix initiate Initiate polymerization with P-buffer mix->initiate measure Measure fluorescence kinetics (Ex: 365nm, Em: 407nm) initiate->measure analyze Analyze polymerization rate measure->analyze Actin_Staining_Workflow start Treat cells on coverslips fix Fix with Paraformaldehyde start->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize stain Stain with fluorescent phalloidin permeabilize->stain mount Mount with DAPI stain->mount image Image with fluorescence microscope mount->image

References

Unveiling the Pro-Apoptotic Promise of Chaetoglobosin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-apoptotic effects of Chaetoglobosin A (ChA) against other established anti-cancer agents. We delve into the experimental data validating its mechanism of action and present detailed protocols for key assays, offering a comprehensive resource for evaluating ChA's therapeutic potential.

This compound, a cytochalasan-class mycotoxin produced by Chaetomium globosum, has demonstrated significant anti-proliferative and pro-apoptotic activity across various cancer cell lines. This guide synthesizes the available research to facilitate a deeper understanding of its efficacy and underlying molecular pathways.

Performance Comparison: this compound vs. Standard Chemotherapeutics

While direct head-to-head studies are limited, we can infer a comparative perspective by examining the half-maximal inhibitory concentration (IC50) values of this compound and other widely used chemotherapeutic drugs, Paclitaxel and Doxorubicin, in different cancer cell lines. It is crucial to note that these values are from separate studies and experimental conditions may vary.

CompoundCell LineIC50 (µM)Citation
This compound T-24 (Human Bladder Cancer)48.14 ± 10.25[1]
A549 (Human Lung Cancer)6.56[1]
SGC-7901 (Human Gastric Cancer)7.48[1]
MDA-MB-435 (Human Melanoma)37.56[1]
HepG2 (Human Liver Cancer)38.62[1]
HCT116 (Human Colon Cancer)3.15[1]
P388 (Mouse Leukemia)3.67[1]
Paclitaxel SK-BR-3 (Human Breast Cancer)~0.005
MDA-MB-231 (Human Breast Cancer)~0.003
T-47D (Human Breast Cancer)~0.002
Doxorubicin KB (Human Oral Cancer)0.12 ± 0.03 (µg/mL)[2]
K562 (Human Myelogenous Leukemia)0.68 ± 0.02 (µg/mL)[2]
MCF-7 (Human Breast Cancer)0.78 ± 0.03 (µg/mL)[2]
HepG2 (Human Liver Cancer)0.76 ± 0.03 (µg/mL)[2]

Note: The IC50 values for Doxorubicin are presented in µg/mL. To convert to µM, the molecular weight of Doxorubicin (543.52 g/mol ) would be used.

Validating the Pro-Apoptotic Effects of this compound

The pro-apoptotic activity of this compound has been substantiated through a variety of experimental assays. In T-24 human bladder cancer cells, treatment with ChA leads to a dose-dependent increase in the percentage of apoptotic cells, as determined by Annexin V-FITC/PI double-staining and flow cytometry.[1][3]

This compound Concentration (µM)Total Apoptotic Cells (%) in T-24 Cells
0~5
25~15
50~25
75~40***

*p < 0.001 compared to the 0 µM group.[1]

Similarly, in primary chronic lymphocytic leukemia (CLL) cells, this compound induces apoptosis in a concentration-dependent manner.[4]

Delving into the Mechanism: Signaling Pathways of this compound-Induced Apoptosis

Research indicates that this compound triggers apoptosis through a multi-faceted mechanism involving the induction of oxidative stress and the modulation of key signaling pathways.

This compound-Induced Apoptotic Signaling Pathway

ChaetoglobosinA This compound ROS ↑ Reactive Oxygen Species (ROS) ChaetoglobosinA->ROS MAPK MAPK Pathway (↑ p-JNK, ↑ p-p38) ChaetoglobosinA->MAPK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ChaetoglobosinA->PI3K_AKT_mTOR Cytoskeleton Cytoskeleton Targeting ChaetoglobosinA->Cytoskeleton MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bcl2_family ↑ Bax/Bcl-2 ratio MMP->Bcl2_family Caspases Caspase Activation (Caspase-8, Caspase-3) MAPK->Caspases PI3K_AKT_mTOR->Caspases Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest Cytoskeleton->CellCycleArrest CellCycleArrest->Apoptosis Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Staining Annexin V-FITC/PI Staining Harvest->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Data Quantify Apoptotic Cells FlowCytometry->Data

References

A Comparative Guide to LC-MS/MS Methods for the Quantification of Chaetoglobosin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Chaetoglobosin A, a mycotoxin with significant biological activities. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, ranging from agricultural commodities to in vitro experimental setups. This document outlines the experimental protocols and performance data of two distinct methods to aid researchers in choosing the most suitable approach for their specific needs.

Method 1: UHPLC-MS/MS for Broad-Spectrum Mycotoxin Analysis in Nuts

This method, developed by Uhlig et al. (2013), is part of a comprehensive, semi-quantitative screening of 191 fungal metabolites, including this compound, in almonds, hazelnuts, peanuts, and pistachios. It is characterized by a simple "dilute-and-shoot" sample preparation and a rapid UHPLC separation.

Method 2: A General Framework for Mycotoxin Quantification in Complex Matrices

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the two methods.

ParameterMethod 1: Uhlig et al. (2013) in NutsMethod 2: General Mycotoxin Method Framework
Instrumentation Agilent 1290 Infinity UHPLC coupled to a 6460 Triple Quadrupole MSTypically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (U)HPLC system coupled to a triple quadrupole mass spectrometer.
Limit of Detection (LOD) Not explicitly reported for this compound.Dependent on matrix and instrument sensitivity; typically in the low µg/kg range.
Limit of Quantification (LOQ) Lower limits of quantification for other mycotoxins ranged from 0.04 to 500 µg/kg.[1]Generally targeted to be below regulatory limits or at levels relevant for toxicological studies.
**Linearity (R²) **Not explicitly reported for this compound.Typically ≥ 0.99.
Recovery Apparent recoveries for about half of the analytes were between 80% and 120%.[1]Generally aimed for 70-120% with acceptable precision.
Matrix Almonds, Hazelnuts, Peanuts, PistachiosGrains, Animal Feed, and other complex agricultural commodities.

Experimental Protocols

Method 1: Uhlig et al. (2013) - Broad-Spectrum Mycotoxin Analysis

Sample Preparation:

  • Homogenize the nut sample.

  • Extract a representative sample with an acetonitrile/water/acetic acid (79:20:1, v/v/v) mixture.

  • Shake the mixture for 90 minutes.

  • Allow the solid particles to settle.

  • Dilute an aliquot of the supernatant with a water/acetonitrile/acetic acid (79:20:1, v/v/v) mixture.

  • Inject the diluted extract directly into the UHPLC-MS/MS system.

Chromatographic Conditions:

  • UHPLC System: Agilent 1290 Infinity

  • Column: Not specified in the abstract, but typically a C18 reversed-phase column is used for mycotoxin analysis.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Appropriate for the UHPLC column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Precursor Ion (m/z): 529.3

    • Product Ion 1 (Quantifier): 130.1

    • Product Ion 2 (Qualifier): 511.3

Method 2: General Framework for Mycotoxin Quantification

Sample Preparation (QuEChERS-based approach):

  • Weigh a homogenized sample (e.g., 5 g of ground maize) into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to hydrate the sample.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Vortex vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Cleanup can be performed using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., C18, PSA) to remove interfering matrix components.

  • Evaporate the cleaned extract to dryness and reconstitute in the initial mobile phase.

Chromatographic Conditions:

  • LC System: HPLC or U(HPLC)

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Injection Volume: 5-20 µL.

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 529.3

    • Product Ion 1 (Quantifier): Based on fragmentation, a common fragment ion is m/z 130.1, corresponding to the indole moiety.

    • Product Ion 2 (Qualifier): Another significant fragment ion should be chosen, for example, m/z 511.3 (loss of water).

Experimental Workflow and Signaling Pathway Diagrams

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample (e.g., Nuts, Grain) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile/Water) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Column UPLC/HPLC Column (e.g., C18) Concentration->LC_Column Ion_Source Ion Source (ESI+) LC_Column->Ion_Source Quadrupole1 Q1: Precursor Ion Selection (m/z 529.3) Ion_Source->Quadrupole1 Collision_Cell Q2: Fragmentation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Scanning Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Quantification Quantification (Calibration Curve) Detector->Quantification

Caption: General workflow for LC-MS/MS quantification of this compound.

chaetoglobosin_a_fragmentation parent This compound Precursor Ion [M+H]+ = 529.3 fragment1 Product Ion (Quantifier) m/z = 130.1 (Indole-containing fragment) parent->fragment1 Fragmentation fragment2 Product Ion (Qualifier) m/z = 511.3 ([M+H-H2O]+) parent->fragment2 Loss of H2O

Caption: Fragmentation pathway of this compound in MS/MS.

Conclusion

The choice between a broad-spectrum screening method and a dedicated quantitative method depends on the research objectives. The Uhlig et al. (2013) method is highly efficient for screening a large number of mycotoxins in nuts with minimal sample preparation. For researchers needing to quantify this compound in other complex matrices like grains or for studies requiring lower detection limits, the general framework provides a solid basis for developing a more targeted and rigorously validated method. Key considerations for method selection should include the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For any new application, it is crucial to perform a thorough method validation to ensure the accuracy and reliability of the quantitative data.

References

A Comparative Guide to Chaetoglobosin A Target Protein Identification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular targets of bioactive compounds like Chaetoglobosin A is paramount for elucidating its mechanism of action and advancing drug discovery efforts. This guide provides a comprehensive comparison of modern techniques for identifying the protein targets of this compound, complete with experimental protocols and data presentation to aid in methodological selection and implementation.

This compound, a mycotoxin produced by fungi of the Chaetomium genus, is known to exhibit a range of biological activities, including potent effects on the actin cytoskeleton. Identifying its direct protein interactors is crucial for a complete understanding of its cellular effects. This guide explores and compares three powerful techniques for target deconvolution: Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL).

Comparison of Target Identification Techniques

While the primary target of this compound is widely recognized as actin, these techniques can be employed to identify other potential binding partners and off-targets, providing a more comprehensive understanding of its cellular impact. The following table summarizes the key characteristics of each technique.

FeatureDrug Affinity Responsive Target Stability (DARTS)Cellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)
Principle Ligand binding stabilizes a protein, making it less susceptible to proteolysis.Ligand binding alters the thermal stability of a protein.A photoreactive derivative of the ligand is used to covalently crosslink to its binding partners upon UV irradiation.
Labeling Requirement Label-free.Label-free.Requires chemical synthesis of a photo-probe.
Throughput Moderate to high.High, especially with MS readout.Low to moderate.
In-cell/In-vitro Can be performed in cell lysates or with purified proteins.Can be performed in intact cells, cell lysates, or tissues.Can be performed in intact cells or cell lysates.
Quantitative Data Relative protein abundance changes upon protease treatment.Changes in protein melting temperature (Tm) or isothermal dose-response curves.Identification and quantification of covalently labeled proteins and peptides.
Strengths Simple, no modification of the compound needed, applicable to a wide range of compounds.Measures target engagement in a physiological context (in-cell), label-free.Provides direct evidence of binding through covalent linkage, can identify the binding site.
Limitations Indirect evidence of binding, may not work for all protein-ligand interactions, requires careful optimization of proteolysis.Indirect evidence of binding, not all binding events lead to a significant thermal shift, can be affected by downstream cellular events.Requires synthesis of a photo-probe which may alter binding affinity, potential for non-specific crosslinking.

Experimental Protocols

Detailed methodologies for each of the key target identification techniques are provided below.

Drug Affinity Responsive Target Stability (DARTS)

This method leverages the principle that a protein, when bound to a small molecule, becomes more resistant to protease digestion.

Experimental Workflow:

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis Cell_Lysate Cell Lysate Preparation Protein_Quant Protein Quantification Cell_Lysate->Protein_Quant Vehicle Vehicle Control ChA This compound Protease Add Protease (e.g., Pronase) Vehicle->Protease ChA->Protease SDS_PAGE SDS-PAGE Protease->SDS_PAGE MS_Analysis LC-MS/MS Analysis SDS_PAGE->MS_Analysis Excise protected bands

Figure 1: DARTS Experimental Workflow. A schematic representation of the steps involved in a Drug Affinity Responsive Target Stability experiment.

Protocol:

  • Cell Lysis: Prepare a cell lysate using a non-denaturing lysis buffer (e.g., M-PER or a buffer containing 0.5% Triton X-100).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.

  • Compound Incubation: Aliquot the lysate into two tubes. Add this compound to one tube (treatment) and the vehicle (e.g., DMSO) to the other (control). Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to both tubes and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. The concentration of the protease and the digestion time need to be optimized for each experimental system.

  • Stop Digestion: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Visualization and Identification: Visualize the protein bands using a mass spectrometry-compatible silver stain or Coomassie stain. Excise the bands that are more intense in the this compound-treated lane compared to the control lane.

  • Mass Spectrometry: Identify the proteins in the excised bands using LC-MS/MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the concept that ligand binding can alter the thermal stability of a protein, which can be monitored in a cellular context.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis Cells Intact Cells Vehicle Vehicle Control Cells->Vehicle ChA This compound Cells->ChA Heat Heat to a range of temperatures Vehicle->Heat ChA->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation WB Western Blot Centrifugation->WB MS LC-MS/MS (TPP) Centrifugation->MS

Figure 2: CETSA Experimental Workflow. An overview of the Cellular Thermal Shift Assay procedure from cell treatment to analysis.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins.

    • Western Blotting: Analyze the abundance of a specific protein of interest at different temperatures by Western blotting to generate a melting curve.

    • Mass Spectrometry (Thermal Proteome Profiling - TPP): Analyze the entire soluble proteome by LC-MS/MS to identify proteins with altered thermal stability upon this compound treatment.

Photoaffinity Labeling (PAL)

This technique uses a chemically modified version of the small molecule containing a photoreactive group to covalently bind to its target proteins upon UV irradiation.

Experimental Workflow:

PAL_Workflow cluster_probe Probe Synthesis cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis Synthesis Synthesize this compound photo-probe Incubation Incubate cells/lysate with probe Synthesis->Incubation UV UV Irradiation (Crosslinking) Incubation->UV Lysis Cell Lysis UV->Lysis Click Click Chemistry (add biotin tag) Lysis->Click Enrich Streptavidin bead enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS

Figure 3: Photoaffinity Labeling Workflow. A schematic outlining the steps from probe synthesis to target identification using Photoaffinity Labeling.

Protocol:

  • Probe Synthesis: Synthesize a photoaffinity probe of this compound. This typically involves incorporating a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., a clickable alkyne or a biotin moiety) into the this compound molecule without significantly altering its binding properties.

  • Cell Incubation: Treat cells or cell lysates with the photoaffinity probe.

  • UV Crosslinking: Irradiate the samples with UV light of a specific wavelength to activate the photoreactive group and induce covalent crosslinking to interacting proteins.

  • Lysis and Tagging (if applicable): If labeling was performed in intact cells, lyse the cells. If a clickable probe was used, perform a click chemistry reaction to attach a biotin tag.

  • Enrichment: Enrich the covalently labeled proteins using streptavidin-conjugated beads.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • Mass Spectrometry: Identify the enriched proteins by LC-MS/MS.

Signaling Pathways Affected by this compound

This compound has been reported to induce apoptosis in cancer cells by modulating several key signaling pathways. Understanding these pathways can provide insights into the broader cellular consequences of target engagement.

MAPK and PI3K/AKT/mTOR Signaling Pathways

Recent studies have shown that this compound can induce apoptosis in human bladder cancer cells by regulating oxidative stress and activating the MAPK and PI3K/AKT/mTOR signaling pathways.

Signaling_Pathways cluster_cha This compound cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Cellular Response ChA This compound ROS ROS Generation ChA->ROS induces PI3K PI3K ChA->PI3K activates p38 p38 ROS->p38 activates JNK JNK ROS->JNK activates ERK ERK ROS->ERK activates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis

Figure 4: Signaling Pathways Affected by this compound. A diagram illustrating the induction of apoptosis through the MAPK and PI3K/AKT/mTOR pathways.

This guide provides a foundational understanding of the key techniques available for identifying the protein targets of this compound. The choice of method will depend on the specific research question, available resources, and the desired level of evidence for target engagement. While DARTS and CETSA offer powerful label-free approaches, photoaffinity labeling provides direct evidence of binding. A combination of these techniques can offer a robust and comprehensive approach to target deconvolution.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Chaetoglobosin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Chaetoglobosin A, a mycotoxin produced by the fungus Chaetomium globosum. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals, and for maintaining a safe laboratory environment. This compound is a potent cytotoxin, and its handling and disposal require stringent safety measures.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: A properly fitted N95 respirator is recommended, especially when handling the solid form of this compound or if there is a risk of aerosolization.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves chemical inactivation to degrade the mycotoxin into less toxic byproducts, followed by disposal as hazardous waste in accordance with institutional and local regulations.

A. Preparation of Inactivation Solution:

A robust chemical inactivation solution for mycotoxins, such as T-2, involves a combination of sodium hypochlorite (bleach) and sodium hydroxide.[1][2][3] This solution is recommended for the inactivation of this compound due to the lack of a specific validated protocol for this compound and the general efficacy of this mixture against low molecular weight mycotoxins.

  • To prepare a 2.5% Sodium Hypochlorite / 0.25 N Sodium Hydroxide solution:

    • Carefully mix one part of standard household bleach (typically 5.25-8.25% sodium hypochlorite) with one part of 0.5 N sodium hydroxide solution and two parts of water.

    • Alternatively, for a 1-liter solution, add 500 mL of household bleach to 500 mL of 0.5 N sodium hydroxide. Adjust the final volume with water to achieve the target concentrations if necessary.

    • Always add bleach to the sodium hydroxide solution, never the other way around, to avoid a hazardous reaction. Prepare this solution in a fume hood.

B. Inactivation Procedure for Liquid Waste:

  • Containment: All liquid waste containing this compound must be collected in a designated, labeled, and chemically resistant container.

  • Inactivation: In a fume hood, carefully add the inactivation solution to the liquid waste. A ratio of 1:1 (inactivation solution to waste) is recommended to ensure a sufficient concentration of the active agents.

  • Contact Time: Allow the mixture to react for a minimum of 4 hours to ensure complete inactivation.[1][2][3]

  • Neutralization: After the 4-hour contact time, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) as needed. Monitor the pH using pH paper or a calibrated pH meter.

  • Final Disposal: Dispose of the neutralized solution as hazardous chemical waste according to your institution's and local regulations.

C. Inactivation Procedure for Solid Waste and Contaminated Labware:

  • Collection: Collect all solid waste (e.g., contaminated pipette tips, tubes, gloves, and paper towels) in a designated, labeled, and puncture-resistant container.

  • Inactivation:

    • For immersible items: Submerge the contaminated items in the 2.5% sodium hypochlorite / 0.25 N sodium hydroxide inactivation solution for a minimum of 4 hours .[1][2][3]

    • For non-immersible items (e.g., contaminated surfaces): Thoroughly wipe the surfaces with a cloth or paper towel soaked in the inactivation solution. Allow the surface to remain wet for at least 30 minutes, then re-wipe. Repeat this process at least once.

  • Rinsing: After inactivation, thoroughly rinse the decontaminated items with water.

  • Final Disposal: Dispose of the decontaminated solid waste as hazardous waste.

III. Quantitative Data for Inactivation

The following table summarizes the recommended conditions for the chemical inactivation of mycotoxins, which can be applied to this compound.

ParameterRecommended ValueSource
Inactivating Agent 2.5% Sodium Hypochlorite (NaOCl) + 0.25 N Sodium Hydroxide (NaOH)[1][2][3]
Contact Time (Liquid Waste) ≥ 4 hours[1][2][3]
Contact Time (Solid Waste/Surfaces) ≥ 4 hours (immersion), ≥ 30 minutes (surface wipe)[1][2][3]
Temperature Ambient laboratory temperatureN/A
pH for Final Disposal 6.0 - 8.0Standard laboratory practice

IV. Experimental Workflow for Disposal

The logical flow of the this compound disposal procedure is illustrated in the diagram below.

ChaetoglobosinA_Disposal_Workflow cluster_Preparation Preparation cluster_Waste_Segregation Waste Segregation cluster_Inactivation Inactivation cluster_Final_Disposal Final Disposal Start Start Disposal Process PPE Don Appropriate PPE Start->PPE PrepSolution Prepare Inactivation Solution (2.5% NaOCl + 0.25N NaOH) PPE->PrepSolution LiquidWaste Liquid Waste Containing This compound PrepSolution->LiquidWaste SolidWaste Solid Waste & Contaminated Labware PrepSolution->SolidWaste InactivateLiquid Add Inactivation Solution (1:1 ratio) Contact Time: >= 4 hours LiquidWaste->InactivateLiquid InactivateSolid Submerge in Inactivation Solution Contact Time: >= 4 hours or Wipe Surface Contact Time: >= 30 minutes SolidWaste->InactivateSolid Neutralize Neutralize Liquid Waste (pH 6.0-8.0) InactivateLiquid->Neutralize RinseSolid Rinse Decontaminated Items with Water InactivateSolid->RinseSolid DisposeLiquid Dispose as Hazardous Chemical Waste Neutralize->DisposeLiquid End End of Process DisposeLiquid->End DisposeSolid Dispose as Hazardous Waste RinseSolid->DisposeSolid DisposeSolid->End

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides guidance based on the best available information for the disposal of mycotoxins. It is the responsibility of the user to ensure compliance with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chaetoglobosin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Chaetoglobosin A. This mycotoxin, produced by various fungi, is known to be toxic to a wide range of cells and can pose significant health risks if not handled properly.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile, butyl, neoprene).[2][6][7]To prevent skin contact, as this compound is harmful upon dermal absorption.[3][6]
Eye Protection Tightly sealed safety goggles or a full-face shield.[2][6][7]To protect against dust particles and splashes that can cause serious eye irritation.[2][3][4]
Body Protection A lab coat or protective suit.[2][8]To shield the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) or a respiratory filter device should be used when handling the solid form to avoid dust formation. In cases of intensive or prolonged exposure, a respiratory protective device independent of circulating air is recommended.[2][8][9]To prevent inhalation of the compound, which can cause respiratory tract irritation.[3][4][6]

Operational Plan: From Receipt to Experimentation

A meticulous, step-by-step approach is crucial when working with this compound. The following workflow is designed to minimize exposure risk at every stage.

cluster_prep Preparation and Handling cluster_disposal Decontamination and Disposal Receiving Receiving and Storage (Store at -20°C) Weighing Weighing (in Chemical Fume Hood) Receiving->Weighing Transport in secondary container Solubilization Solubilization (in Chemical Fume Hood) Weighing->Solubilization Experiment Experimental Use (in designated area) Solubilization->Experiment Decontaminate_Glassware Decontaminate Glassware (e.g., with bleach solution) Experiment->Decontaminate_Glassware Decontaminate_Surfaces Decontaminate Surfaces (e.g., with bleach solution) Experiment->Decontaminate_Surfaces Dispose_Solid Dispose of Solid Waste (as biohazardous waste) Experiment->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste (as hazardous chemical waste) Experiment->Dispose_Liquid

Workflow for Safe Handling of this compound.

Experimental Protocols

  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store this compound in a well-ventilated, locked area at the recommended temperature of -20°C.[2]

  • Handling Solid Compound : All handling of dry this compound must be conducted in a chemical fume hood or a certified biological safety cabinet to prevent inhalation of dust.[9] Use "static-free" disposable gloves when working with the dry form to prevent dispersal.[10]

  • Weighing : When weighing the compound, do so within a chemical fume hood. Use appropriate tools to handle the substance and avoid creating dust.

  • Solubilization : Prepare solutions in a chemical fume hood. This compound is soluble in DMSO, ethanol, and methanol.[6]

  • Experimental Use : Conduct all experiments in a designated area. When in use, the room should be clearly posted with "Toxins in Use—Authorized Personnel Only."[10]

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Decontamination

  • Surfaces and Equipment : Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. A 1:10 bleach solution can be effective for decontamination of mycotoxins.[11] Allow for a minimum contact time of 30 minutes.

  • Spills : In case of a spill, evacuate the area for at least 30 minutes to allow aerosols to dissipate.[9] Cover the spill with absorbent material, then treat with an effective chemical agent for at least 20 minutes before cleaning up.[9]

Waste Disposal

  • Solid Waste : All disposable materials used for toxin work, including gloves, lab coats, and absorbent pads, should be placed in a designated, sealed biohazard bag and disposed of as toxic waste according to local, regional, and national regulations.[2][10][11] Contaminated solid waste should be incinerated.[11]

  • Liquid Waste : Liquid waste containing this compound must be treated as hazardous chemical waste. Do not pour it down the drain.[2] Collect it in a properly labeled, sealed container for hazardous waste disposal.

  • Sharps : Any sharps, such as needles or scalpels, that are contaminated with this compound must be disposed of in a rigid, puncture-resistant sharps container that is clearly labeled as biohazardous waste.[11]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetoglobosin A
Reactant of Route 2
Chaetoglobosin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.